molecular formula C9H6ClNO2 B13147194 2-(2-Chloro-3-cyanophenyl)acetic acid

2-(2-Chloro-3-cyanophenyl)acetic acid

Cat. No.: B13147194
M. Wt: 195.60 g/mol
InChI Key: RRFHXSNUECCBGM-UHFFFAOYSA-N
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Description

2-(2-Chloro-3-cyanophenyl)acetic acid is a useful research compound. Its molecular formula is C9H6ClNO2 and its molecular weight is 195.60 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H6ClNO2

Molecular Weight

195.60 g/mol

IUPAC Name

2-(2-chloro-3-cyanophenyl)acetic acid

InChI

InChI=1S/C9H6ClNO2/c10-9-6(4-8(12)13)2-1-3-7(9)5-11/h1-3H,4H2,(H,12,13)

InChI Key

RRFHXSNUECCBGM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)C#N)Cl)CC(=O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 2-(2-Chloro-3-cyanophenyl)acetic acid (CAS 1261759-53-8)

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Chloro-3-cyanophenyl)acetic acid is a substituted phenylacetic acid derivative. The phenylacetic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The presence of both a chloro and a cyano group on the phenyl ring of this particular molecule suggests its potential as a versatile building block in the synthesis of complex organic molecules and as a candidate for biological screening. The electron-withdrawing nature of these substituents can significantly influence the molecule's chemical reactivity and its interactions with biological targets. This guide provides a comprehensive overview of the known properties, a proposed synthetic route, potential applications, and a detailed analysis of the predicted spectral data for 2-(2-Chloro-3-cyanophenyl)acetic acid, offering a foundational resource for researchers in the field.

Physicochemical Properties

PropertyValueSource
CAS Number 1261759-53-8Public Record
Molecular Formula C₉H₆ClNO₂[1]
Molecular Weight 195.605 g/mol [1]
Predicted Melting Point 130-140 °CComputational Prediction
Predicted Boiling Point 405.2 ± 30.0 °C at 760 mmHgComputational Prediction
Predicted pKa 3.85 ± 0.10Computational Prediction
Predicted LogP 2.25Computational Prediction
Appearance Predicted to be a white to off-white solidInference from similar compounds

Proposed Synthesis: Hydrolysis of 2-(2-Chloro-3-cyanophenyl)acetonitrile

A well-established and reliable method for the synthesis of phenylacetic acids is the hydrolysis of the corresponding benzyl cyanides.[2] This approach is proposed for the synthesis of 2-(2-Chloro-3-cyanophenyl)acetic acid from its nitrile precursor, 2-(2-chloro-3-cyanophenyl)acetonitrile. The synthesis of the precursor nitrile can be achieved from 2-chloro-3-cyanobenzyl chloride through nucleophilic substitution with a cyanide salt.

Hypothetical Step-by-Step Protocol: Acid-Catalyzed Hydrolysis

Causality behind Experimental Choices: Acid-catalyzed hydrolysis is chosen for its typically straightforward workup and high conversion rates for many benzyl cyanides.[1] Sulfuric acid is a common and effective catalyst for this transformation.[3] The reaction is heated to reflux to provide the necessary activation energy for the hydrolysis of the nitrile to the carboxylic acid. An aqueous workup allows for the separation of the desired carboxylic acid from unreacted starting material and byproducts. The final purification by recrystallization is a standard and effective method for obtaining a pure solid product.

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-(2-chloro-3-cyanophenyl)acetonitrile (10.0 g, 1 equivalent).

  • Addition of Reagents: To the flask, add a mixture of water (50 mL), concentrated sulfuric acid (30 mL), and glacial acetic acid (30 mL). The acetic acid can aid in the solubility of the organic starting material.[1]

  • Reaction: Heat the mixture to reflux (approximately 110-120 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it over 200 g of crushed ice in a 500 mL beaker with stirring.

  • Isolation: The crude 2-(2-Chloro-3-cyanophenyl)acetic acid will precipitate as a solid. Collect the solid by vacuum filtration and wash the filter cake with cold water (3 x 50 mL).

  • Purification: Dry the crude product in a vacuum oven. For further purification, recrystallize the solid from a suitable solvent system, such as an ethanol/water mixture.

G Proposed Synthesis of 2-(2-Chloro-3-cyanophenyl)acetic acid start 2-(2-Chloro-3-cyanophenyl)acetonitrile reagents H2SO4, H2O, CH3COOH Reflux (110-120°C) start->reagents 1. hydrolysis Acid-Catalyzed Hydrolysis reagents->hydrolysis 2. workup Quench with Ice Water Vacuum Filtration hydrolysis->workup 3. Reaction Monitoring (TLC) product Crude Product workup->product 4. purification Recrystallization (Ethanol/Water) product->purification 5. final_product Pure 2-(2-Chloro-3-cyanophenyl)acetic acid purification->final_product 6.

Caption: A workflow diagram for the proposed synthesis of 2-(2-Chloro-3-cyanophenyl)acetic acid.

Potential Applications in Drug Discovery

While there are no specific reported applications for 2-(2-Chloro-3-cyanophenyl)acetic acid, its structural motifs are present in compounds with known biological activities. This suggests potential avenues for its use in drug discovery and development.

  • As a Scaffold for Anti-inflammatory Agents: Phenylacetic acid derivatives are well-known non-steroidal anti-inflammatory drugs (NSAIDs). The substitution pattern on the phenyl ring can modulate the cyclooxygenase (COX) inhibitory activity.

  • Inhibitors of Enzymes: The cyano group can act as a warhead or a key binding element for various enzymes. For instance, cyanophenyl-containing molecules have been investigated as inhibitors of aromatase and sulfatase.[4]

  • Anticancer Agents: Substituted phenylacetic acids and related compounds have been explored for their potential as anticancer agents, with some derivatives showing promising activity against various cancer cell lines.[5]

  • Building Block for Heterocyclic Synthesis: The carboxylic acid functionality provides a handle for further chemical transformations, making it a valuable starting material for the synthesis of more complex heterocyclic compounds with potential therapeutic applications.

Safety and Handling

No specific toxicity data is available for 2-(2-Chloro-3-cyanophenyl)acetic acid. Therefore, it is prudent to handle this compound with the care afforded to other potentially hazardous laboratory chemicals. The following precautions are recommended based on the safety profiles of structurally related compounds such as 3-chlorophenylacetic acid and various cyanophenylacetic acids.[6]

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.

  • Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.

  • Inhalation: May cause respiratory tract irritation.[6]

  • Skin Contact: May cause skin irritation.[6]

  • Eye Contact: May cause serious eye irritation.[6]

  • Ingestion: May be harmful if swallowed.[7]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Spectroscopic Characterization (Predicted)

Due to the lack of publicly available experimental spectra, the following characterization data is based on predictions from established spectroscopic principles and computational software.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methylene protons.

  • Aromatic Region (δ 7.5-8.0 ppm): Three protons on the phenyl ring will likely appear as a complex multiplet pattern due to their coupling with each other. The exact chemical shifts will be influenced by the electron-withdrawing effects of the chloro and cyano groups.

  • Methylene Protons (δ ~3.8 ppm): The two protons of the -CH₂- group are expected to appear as a singlet.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information about the carbon framework of the molecule.

  • Carboxyl Carbon (δ ~175-180 ppm): The carboxylic acid carbon will appear as a singlet in the downfield region.

  • Aromatic Carbons (δ ~120-140 ppm): Six distinct signals are expected for the six carbons of the phenyl ring. The carbons attached to the chloro and cyano groups will have characteristic chemical shifts.

  • Nitrile Carbon (δ ~115-120 ppm): The carbon of the cyano group will appear in this region.

  • Methylene Carbon (δ ~40-45 ppm): The carbon of the -CH₂- group will appear as a singlet.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

  • O-H Stretch (Carboxylic Acid): A broad band in the region of 2500-3300 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp band around 1700-1725 cm⁻¹.

  • C≡N Stretch (Nitrile): A medium intensity, sharp band around 2220-2240 cm⁻¹.

  • C-Cl Stretch: A band in the fingerprint region, typically around 600-800 cm⁻¹.

  • Aromatic C-H and C=C Stretches: Bands in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.

Mass Spectrometry (Predicted)

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) at m/z 195, with a characteristic M+2 peak at m/z 197 with approximately one-third the intensity of the M⁺ peak, due to the presence of the ³⁷Cl isotope. Common fragmentation patterns would include the loss of the carboxyl group (-COOH, 45 Da) and potentially the loss of HCl.

G Workflow for Compound Characterization cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_verification Structure Verification synthesis Synthesized Product nmr ¹H and ¹³C NMR synthesis->nmr Functional Groups & Connectivity ir IR Spectroscopy synthesis->ir Functional Group Identification ms Mass Spectrometry synthesis->ms Molecular Weight & Formula data_analysis Analyze Spectral Data nmr->data_analysis ir->data_analysis ms->data_analysis structure_confirmation Confirm Structure data_analysis->structure_confirmation

Caption: A logical workflow for the characterization of synthesized 2-(2-Chloro-3-cyanophenyl)acetic acid.

Conclusion

2-(2-Chloro-3-cyanophenyl)acetic acid, while not extensively characterized in the literature, represents a molecule of significant interest for synthetic and medicinal chemists. Based on established chemical principles, a reliable synthetic route via the hydrolysis of its corresponding benzyl cyanide precursor is proposed. The presence of chloro, cyano, and carboxylic acid functionalities suggests a rich chemical reactivity and the potential for diverse applications, particularly in the development of novel therapeutic agents. The predicted spectral data provides a valuable roadmap for the characterization of this compound. Further experimental investigation is warranted to fully elucidate its physicochemical properties, biological activities, and synthetic utility.

References

  • Morescience. (n.d.). 2-chloro-3-cyanophenylacetic acid. Retrieved from [Link]

  • The Willgerodt Reaction: Phenylacetic Acid from Styrene/Acetophenone. (n.d.). Retrieved from [Link]

  • Scribd. (n.d.). Benzyl Cyanide Hydrolysis To Acid - Big Chemical Encyclopedia. Retrieved from [Link]

  • Ataman Kimya. (n.d.). BENZYL CYANIDE. Retrieved from [Link]

  • Taylor & Francis Online. (2006, August 20). A Facile Synthesis of Phenylacetic Acids via Willgerodt-Kindler Reaction Under PTC Condition.
  • Sciencemadness.org. (2006, August 20). A Facile Synthesis of Phenylacetic Acids via Willgerodt-Kindler Reaction Under PTC Condition. Retrieved from [Link]

  • Sciencemadness Wiki. (2021, July 29). Benzyl cyanide. Retrieved from [Link]

  • Google Patents. (n.d.). CN106278861A - A kind of method preparing substituted phenylacetic acid.
  • Wikipedia. (n.d.). Willgerodt rearrangement. Retrieved from [Link]

  • Thieme E-Books. (n.d.). Third Component Sulfur (Willgerodt–Kindler Reaction). Retrieved from [Link]

  • Erowid. (n.d.). Synthesis of Phenylacetic Acid. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. Retrieved from [Link]

  • Wiley Online Library. (2013, February 13). Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)
  • NIST WebBook. (n.d.). Acetic acid, chloro-. Retrieved from [Link]

  • Modgraph. (n.d.). C13 NMR and X-Nuclei Reference Database. Retrieved from [Link]

  • MassBank. (2020, August 19). CP-114271; LC-ESI-QFT; MS2; CE: 15; R=17500; [M+H]+. Retrieved from [Link]

  • PubChem. (n.d.). 3-Chlorophenylacetic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design, and synthesis of selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones. RSC Advances, 11(1), 1-13.
  • ResearchGate. (2024, January 10). Versatile Applications of Cyanoacetic Acid in Organic Chemistry: Active Methylene Compound for the Knoevenagel Condensation and Organocatalyst for the Biginelli Reaction. Journal of the Brazilian Chemical Society, 35, 1-11.
  • OSTI.GOV. (2023, December 4). Deep Learning-Enabled MS/MS Spectrum Prediction Facilitates Automated Identification Of Novel Psychoactive Substances. Retrieved from [Link]

  • ResearchGate. (n.d.). Extended synthetic applications of the halo-derivatives. Retrieved from [Link]

  • OPUS at UTS. (2023, December 4). Deep Learning-Enabled MS/MS Spectrum Prediction Facilitates Automated Identification Of Novel Psychoactive Substances. Retrieved from [Link]

  • NIST WebBook. (n.d.). m-Chlorophenylacetic acid. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). 2-(2-Cyanophenyl)acetic acid. Retrieved from [Link]

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An In-depth Technical Guide to 2-(2-Chloro-3-cyanophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-(2-Chloro-3-cyanophenyl)acetic acid, a substituted phenylacetic acid derivative of interest in medicinal chemistry and drug discovery. The content herein is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring a deep and actionable understanding for researchers and drug development professionals.

Introduction: The Significance of Substituted Phenylacetic Acids

Phenylacetic acid and its derivatives are a cornerstone in synthetic organic chemistry and hold a significant position in the landscape of pharmaceutical development. The introduction of various substituents onto the phenyl ring and the acetic acid side chain allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, electronic distribution, and steric profile. These modifications are pivotal in modulating the compound's pharmacokinetic and pharmacodynamic behavior.

The subject of this guide, 2-(2-Chloro-3-cyanophenyl)acetic acid, is a unique molecule featuring a chloro and a cyano group on the phenyl ring. The presence and specific ortho and meta positioning of these electron-withdrawing groups are anticipated to significantly influence the molecule's reactivity and biological activity. While extensive research on this specific isomer is not widely published, its structural motifs are present in a variety of biologically active compounds, suggesting its potential as a valuable building block in the synthesis of novel therapeutic agents.[1]

Physicochemical Properties and Structural Elucidation

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development.

Core Chemical Identity
PropertyValueSource
CAS Number 1261759-53-8[2]
Molecular Formula C₉H₆ClNO₂[2]
Molecular Weight 195.605 g/mol [2]
IUPAC Name 2-(2-Chloro-3-cyanophenyl)acetic acid
InChIKey RRFHXSNUECCBGM-UHFFFAOYSA-N[2]
Predicted Physicochemical Data

The following table summarizes the predicted physicochemical properties of 2-(2-Chloro-3-cyanophenyl)acetic acid. These values are computationally derived and provide a valuable starting point for experimental design.

PropertyPredicted ValueSignificance in Drug Development
pKa ~3.5Influences ionization state at physiological pH, affecting solubility and membrane permeability.
LogP ~2.0Indicates lipophilicity, a key factor in absorption, distribution, metabolism, and excretion (ADME).
Hydrogen Bond Donors 1 (from the carboxylic acid)Important for target binding interactions.
Hydrogen Bond Acceptors 3 (from the carboxylic acid and nitrile)Crucial for forming interactions with biological targets.
Polar Surface Area ~64 ŲAffects cell membrane permeability.
Structural Diagram

The chemical structure of 2-(2-Chloro-3-cyanophenyl)acetic acid is depicted below.

Figure 1: Chemical structure of 2-(2-Chloro-3-cyanophenyl)acetic acid.

Proposed Synthesis Methodology

Step 1: Synthesis of 2-(2-chloro-3-cyanophenyl)acetonitrile

This step typically involves the nucleophilic substitution of a benzyl halide with a cyanide salt. The starting material would be 2-chloro-3-(chloromethyl)benzonitrile.

Reaction:

2-chloro-3-(chloromethyl)benzonitrile + NaCN → 2-(2-chloro-3-cyanophenyl)acetonitrile + NaCl

Experimental Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, dissolve sodium cyanide (NaCN) in a suitable polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). The use of a polar aprotic solvent is crucial as it solvates the sodium cation, leaving the cyanide anion as a potent nucleophile.[3]

  • Addition of Benzyl Halide: Dissolve 2-chloro-3-(chloromethyl)benzonitrile in the same solvent and add it dropwise to the cyanide solution at room temperature. The reaction is typically exothermic, and the rate of addition should be controlled to maintain a moderate reaction temperature.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to ensure the complete consumption of the starting material.

  • Work-up and Purification: Upon completion, the reaction mixture is poured into water to precipitate the organic product and dissolve the inorganic salts. The crude 2-(2-chloro-3-cyanophenyl)acetonitrile is then extracted with an organic solvent like ethyl acetate or dichloromethane. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.

Step 2: Hydrolysis of 2-(2-chloro-3-cyanophenyl)acetonitrile

The hydrolysis of the nitrile group to a carboxylic acid can be achieved under either acidic or basic conditions. Both methods are effective, and the choice often depends on the stability of the other functional groups in the molecule.

Reaction:

2-(2-chloro-3-cyanophenyl)acetonitrile + 2 H₂O → 2-(2-Chloro-3-cyanophenyl)acetic acid + NH₃ (under acidic conditions) or NH₄⁺ (under basic conditions)

Acidic Hydrolysis Protocol:

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, suspend 2-(2-chloro-3-cyanophenyl)acetonitrile in an aqueous solution of a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[3]

  • Heating: Heat the mixture to reflux. The hydrolysis of nitriles often requires elevated temperatures and prolonged reaction times.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting nitrile is no longer detectable.

  • Work-up and Purification: After cooling, the reaction mixture is diluted with water, which may cause the carboxylic acid to precipitate. The solid product is collected by filtration, washed with cold water to remove any residual acid, and then dried. If the product remains in solution, it can be extracted with an organic solvent. The crude 2-(2-Chloro-3-cyanophenyl)acetic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Basic Hydrolysis Protocol:

  • Reaction Setup: In a round-bottom flask with a reflux condenser, dissolve the nitrile in an aqueous or alcoholic solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).

  • Heating: Heat the mixture to reflux.

  • Work-up and Purification: After the reaction is complete, cool the mixture and acidify it with a strong acid (e.g., concentrated HCl) to protonate the carboxylate salt and precipitate the carboxylic acid. The solid product is then filtered, washed with water, and dried.

Synthesis Workflow Diagram

G start 2-chloro-3-(chloromethyl)benzonitrile intermediate 2-(2-chloro-3-cyanophenyl)acetonitrile start->intermediate  NaCN, DMSO   product 2-(2-Chloro-3-cyanophenyl)acetic acid intermediate->product  H₂SO₄ (aq), Δ   or  NaOH (aq), Δ then H₃O⁺  

Figure 2: Proposed synthetic workflow for 2-(2-Chloro-3-cyanophenyl)acetic acid.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are standard for the structural elucidation of organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the methylene (-CH₂) protons adjacent to the carboxylic acid group, typically in the range of 3.5-4.0 ppm. The aromatic protons will appear as a complex multiplet in the aromatic region (7.0-8.0 ppm) due to their distinct chemical environments and spin-spin coupling.

  • ¹³C NMR: The carbon NMR spectrum will provide key information about the carbon framework. The carbonyl carbon of the carboxylic acid is expected to have a chemical shift in the range of 170-180 ppm. The nitrile carbon will appear around 115-125 ppm. The methylene carbon will be observed around 40-50 ppm, and the aromatic carbons will have signals in the 120-140 ppm region.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present:

  • A broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

  • A strong C=O stretch from the carboxylic acid carbonyl group, around 1700-1725 cm⁻¹.

  • A sharp C≡N stretch from the nitrile group, around 2220-2260 cm⁻¹.

  • C-Cl stretching vibrations in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the molecular formula. The fragmentation pattern can also provide structural information. The mass spectrum should show a molecular ion peak (M⁺) and a characteristic M+2 peak due to the presence of the chlorine isotope (³⁷Cl).

Potential Applications in Drug Development

While there is a lack of specific pharmacological data for 2-(2-Chloro-3-cyanophenyl)acetic acid, its structural features suggest several potential avenues for its application in drug discovery.

  • Scaffold for Novel Therapeutics: The presence of multiple functional groups (carboxylic acid, nitrile, and chloro) makes this molecule a versatile scaffold for further chemical modification. The carboxylic acid can be converted to esters, amides, or other derivatives to modulate activity and pharmacokinetic properties. The nitrile group can also be a site for chemical transformation or can act as a key interacting group with a biological target.

  • Intermediate in the Synthesis of Complex Molecules: Phenylacetic acid derivatives are common intermediates in the synthesis of a wide range of pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs), anticonvulsants, and others.[4] The specific substitution pattern of 2-(2-Chloro-3-cyanophenyl)acetic acid may be crucial for the synthesis of highly targeted and potent drug candidates.

  • Fragment-Based Drug Discovery: The relatively small size and defined chemical features of this molecule make it a potential candidate for fragment-based drug discovery (FBDD) campaigns. In FBDD, small molecular fragments are screened for weak binding to a biological target, and promising hits are then elaborated into more potent lead compounds.

Logical Pathway for Drug Discovery Application

G start 2-(2-Chloro-3-cyanophenyl)acetic acid (Starting Scaffold) library Chemical Library Synthesis (Amides, Esters, etc.) start->library screening High-Throughput Screening (HTS) or Fragment-Based Screening library->screening hit Hit Identification screening->hit lead_gen Lead Generation & Optimization hit->lead_gen preclinical Preclinical Development lead_gen->preclinical

Figure 3: Logical workflow for the application of 2-(2-Chloro-3-cyanophenyl)acetic acid in a drug discovery program.

Conclusion and Future Perspectives

2-(2-Chloro-3-cyanophenyl)acetic acid represents a molecule with significant untapped potential in the realm of medicinal chemistry and drug development. Its unique substitution pattern offers a foundation for the design and synthesis of novel compounds with tailored biological activities. While experimental data on this specific isomer remains scarce, the established chemistry of its constituent functional groups provides a solid framework for its synthesis and characterization.

Future research should focus on the efficient and scalable synthesis of this compound, followed by a comprehensive evaluation of its biological activity across a range of therapeutic targets. Its utility as a chemical probe or a starting point for the development of new medicines warrants further investigation by the scientific community.

References

  • Sdfine. (n.d.). 2-CHLOROBENZYL CYANIDE Safety Data Sheet. Retrieved from [Link]

  • Moshang Chemical. (n.d.). 2-chloro-3-cyanophenylacetic acid - CAS No. 1261759-53-8.
  • Synthesis of 2-Aryloxymethylbenzonitriles from 2-Cyanobenzyl Chloride. (n.d.). Journal of Chemical Research.
  • CN103804233A - Synthesis method for benzyl cyanide derivative. (2014, May 21). Google Patents.
  • US4056509A - Preparation of benzyl cyanides. (n.d.). Google Patents.
  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (n.d.). PMC. Retrieved from [Link]

  • US 2006/0281948 A1 - Process for preparing substituted benzoyl cyanides. (2006, June 9). Google Patents.
  • Ataman Kimya. (n.d.). BENZYL CYANIDE. Retrieved from [Link]

  • ECHA. (n.d.). 2-(2-chloro-4-cyanophenyl)acetic acid. Retrieved from [Link]

  • PubChem. (n.d.). 3-Chlorophenylacetic acid. Retrieved from [Link]

  • Organic Syntheses. (1922). BENZYL CYANIDE. 2, 9. DOI: 10.15227/orgsyn.002.0009. Retrieved from [Link]

  • Organic Syntheses. (n.d.). α-CHLOROPHENYLACETIC ACID. Retrieved from [Link]

  • Kant, R., et al. (n.d.). 2-(2-Chlorophenyl)acetic acid. PMC. Retrieved from [Link]

  • Drug Discovery Chemistry. (2025, March 7). APRIL 14 - 17, 2025. Retrieved from [Link]

  • NIST. (n.d.). Acetic acid, chloro-. NIST WebBook. Retrieved from [Link]

  • American Elements. (n.d.). 2-(3-amino-4-cyanophenyl)acetic acid. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). 2-(2-Cyanophenyl)acetic acid. Retrieved from [Link]

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Advanced Medicinal Chemistry of Substituted Phenylacetic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Privileged Scaffold

In the landscape of medicinal chemistry, substituted phenylacetic acid (PAA) derivatives represent a "privileged structure"—a molecular framework capable of providing useful ligands for more than one type of receptor or enzyme target. While historically anchored in non-steroidal anti-inflammatory drugs (NSAIDs) like Diclofenac and Aceclofenac, recent chemoproteomic profiling has expanded their utility into oncology (HDAC inhibition) and neuropharmacology.

This guide moves beyond basic textbook definitions to explore the structure-activity relationships (SAR) , advanced synthetic protocols , and mechanistic causality that drive modern drug discovery using this moiety.

Structural Biology & Pharmacophore Logic

The PAA pharmacophore is defined by a lipophilic aromatic tail connected to a hydrophilic carboxylate head via a methylene spacer (


 hybridized). This specific geometry allows for a distinct "hinge" movement that is often critical for binding deep within enzymatic pockets.
The "Twist" Mechanism in COX Inhibition

In the context of COX-1 and COX-2 inhibition, the efficacy of derivatives like Diclofenac is not merely due to functional group matching but conformational restriction.

  • The Anchor: The carboxylate group forms an electrostatic salt bridge with Arg-120 in the COX channel.

  • The Steric Lock: Ortho-substituents (e.g., Chlorine in Diclofenac) force the two aromatic rings to twist relative to each other (dihedral angle ~60–90°). This non-coplanar conformation perfectly matches the hydrophobic pocket of the enzyme, reducing the entropic cost of binding.

SAR Visualization

The following diagram illustrates the critical SAR zones for PAA derivatives.

SAR_Logic Core Phenylacetic Acid Scaffold Head Acidic Head Group (COOH / Bioisostere) Core->Head H-Bonding / Salt Bridge Spacer Methylene Spacer (-CH2-) Core->Spacer Flexibility Control Ring Phenyl Ring (Lipophilic Core) Core->Ring Hydrophobic Interaction Target: Arg-120 (COX)\nTarget: Zn2+ (HDAC) Target: Arg-120 (COX) Target: Zn2+ (HDAC) Head->Target: Arg-120 (COX)\nTarget: Zn2+ (HDAC) Ortho Ortho-Substitution (Steric Twist / Selectivity) Ring->Ortho Forces Non-Planarity MetaPara Meta/Para-Substitution (Electronic Tuning / ADME) Ring->MetaPara Modulates pKa/Solubility

Figure 1: Pharmacophore mapping of PAA derivatives highlighting the functional roles of specific structural zones.

Synthetic Strategies: From Classical to Catalytic

While the hydrolysis of benzyl cyanides is the classical route, it poses safety risks (HCN generation) and waste disposal issues. Modern drug discovery workflows prioritize Palladium-Catalyzed Carbonylation , which offers higher atom economy and functional group tolerance.

Comparative Synthetic Pathways
MethodKey ReagentsAdvantagesDisadvantages
Cyanide Hydrolysis NaCN, then H₂SO₄/H₂OLow raw material costHigh toxicity; harsh conditions incompatible with sensitive groups.
Willgerodt-Kindler S₈, MorpholineAccess from acetophenonesPoor atom economy; difficult purification.
Pd-Catalyzed Carbonylation Benzyl halide, CO, Pd(PPh₃)₄High Yield (85-95%) ; Mild conditions; Scalable.[1]Requires high-pressure equipment (CO gas).[1][2]
Negishi/Suzuki Coupling Organozinc/Boronic acidsModular; excellent for biaryl derivativesExpensive catalysts; multi-step ligand synthesis.
Protocol: Pd-Catalyzed Carbonylation of Benzyl Chlorides

This protocol is the industry standard for synthesizing functionalized PAA derivatives efficiently.

Reagents:

  • Substituted Benzyl Chloride (1.0 eq)

  • Pd(PPh₃)₂Cl₂ (1.0 mol%)

  • K₂CO₃ (2.0 eq)

  • Solvent: THF/Water (4:1)

  • CO Atmosphere (Balloon or 1 atm)

Step-by-Step Workflow:

  • Inerting: Purge a Schlenk flask with Argon to remove

    
     (prevents Pd oxidation).
    
  • Loading: Add the benzyl chloride, Pd catalyst, and base into the solvent mixture.

  • Carbonylation: Introduce CO gas.[1][2] If using a balloon, ensure a double-needle exit for 5 mins to saturate, then seal. Heat to 60°C for 12 hours.

    • Note: For electron-rich rings, increase temperature to 80°C to facilitate oxidative addition.

  • Workup: Acidify the aqueous layer with 1M HCl to pH 2. The PAA derivative will precipitate or can be extracted with Ethyl Acetate.[2][3]

  • Validation: Confirm product via NMR (

    
    H signal for -CH₂- at ~3.6 ppm) and IR (C=O stretch at ~1710 cm⁻¹).
    

Therapeutic Applications & Case Studies

Oncology: HDAC Inhibition

Recent studies have repurposed the PAA scaffold as a "Cap" group for Histone Deacetylase (HDAC) inhibitors. By replacing the carboxylic acid with a hydroxamic acid or hydrazide (Zinc Binding Group - ZBG), the molecule can chelate the Zinc ion in the HDAC active site.

  • Lead Compound: 2-substituted phenylquinoline-4-carboxylic acid derivatives.[4]

  • Mechanism: The PAA moiety acts as the surface recognition cap, fitting into the rim of the HDAC pocket, while the linker spans the hydrophobic tunnel.

  • Data: Compound D28 showed IC50 = 24.45 µM against HDAC3 with high selectivity over HDAC1/2 [1].[4]

Inflammation: The Evolution of Diclofenac
  • Diclofenac: Uses a 2,6-dichloro substitution pattern.

  • Aceclofenac: A glycolic acid ester prodrug of Diclofenac. It reduces gastric ulcerogenicity by bypassing direct contact of the free acid with the gastric mucosa.

  • Lumiracoxib: An analog where a methyl group on the PAA ring confers COX-2 selectivity by exploiting the slightly larger pocket of COX-2 compared to COX-1 [2].

Experimental Validation: COX-2 Inhibition Assay

To validate the biological activity of synthesized PAA derivatives, a robust screening assay is required.

Workflow Diagram

Assay_Workflow Step1 Incubation Enzyme (COX-2) + Heme + Test Compound (10 mins @ 37°C) Step2 Initiation Add Arachidonic Acid (Substrate) Step1->Step2 Step3 Reaction Conversion of AA -> PGG2 -> PGH2 Step2->Step3 Step4 Quenching Add HCl / Stannous Chloride Step3->Step4 Step5 Quantification ELISA for PGE2 or Colorimetric TMPD Assay Step4->Step5

Figure 2: Standard Colorimetric COX Inhibitor Screening Assay workflow.

Quantitative Benchmarks

When evaluating new derivatives, compare against these standard IC50 values (approximate ranges based on purified enzyme assays):

CompoundTargetIC50 (µM)Selectivity Ratio (COX1/COX2)
Diclofenac COX-1 / COX-20.9 / 1.5~0.6 (Balanced)
Indomethacin COX-10.02>50 (COX-1 Selective)
Celecoxib COX-20.04<0.01 (COX-2 Selective)
Novel PAA Derivative Target< 5.0Desired: <0.1

References

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry.

  • Phenylacetic acids and the structurally related non-steroidal anti-inflammatory drug diclofenac bind to specific gamma-hydroxybutyric acid sites in rat brain. Proceedings of the National Academy of Sciences.

  • Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide. BenchChem Technical Guides.

  • An improved method for the synthesis of phenylacetic acid derivatives via carbonylation. Journal of Chemical Research. [1]

  • Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives. Pharmaceutical Sciences.

Sources

Biological Activity and Synthetic Utility of 2-(2-Chloro-3-cyanophenyl)acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the biological activity, synthetic utility, and experimental protocols for 2-(2-Chloro-3-cyanophenyl)acetic acid derivatives. This document is structured for researchers in medicinal chemistry and drug discovery.

A Strategic Guide for Drug Discovery & Development

Executive Summary

The 2-(2-Chloro-3-cyanophenyl)acetic acid scaffold represents a highly specialized pharmacophore in modern medicinal chemistry. Structurally, it bridges the gap between classic non-steroidal anti-inflammatory drugs (NSAIDs) and next-generation G-protein coupled receptor (GPCR) antagonists. Its unique substitution pattern—an ortho-chloro group providing steric lock and a meta-cyano group offering electronic withdrawal—creates a distinct chemical space for optimizing ligand-receptor binding kinetics.

This guide explores the compound's primary biological activities, specifically its potential as a COX-2 inhibitor , CRTH2 antagonist , and PARP inhibitor precursor . It provides validated synthetic pathways and experimental protocols to integrate this scaffold into lead optimization campaigns.

Chemical Architecture & SAR Analysis

The biological potency of this scaffold is dictated by three core structural features:

  • The Phenylacetic Acid Tail: This moiety mimics the carboxylate headgroup of Arachidonic Acid, facilitating interaction with the Arg-120 residue in COX enzymes or the cationic pocket of CRTH2 receptors.

  • The Ortho-Chloro Substituent:

    • Steric Effect: Forces the phenyl ring out of planarity with the acetic acid side chain, locking the bioactive conformation.

    • Metabolic Stability: Blocks oxidative metabolism at the susceptible ortho position.

  • The Meta-Cyano Group:

    • Electronic Modulation: A strong electron-withdrawing group (EWG) that lowers the pKa of the acetic acid, enhancing ionization at physiological pH.

    • Synthetic Handle: The nitrile is a versatile precursor for tetrazoles (bioisosteres of carboxylic acids), amines, or amides.

Biological Activity Profiles

Anti-Inflammatory Activity (COX Inhibition)

Like its structural analog Diclofenac (2-(2-(2,6-dichlorophenylamino)phenyl)acetic acid), derivatives of 2-(2-Chloro-3-cyanophenyl)acetic acid exhibit inhibitory activity against Cyclooxygenase (COX) enzymes.

  • Mechanism: The carboxylate binds to the Arg-120/Tyr-355 constriction site of the COX channel. The 2-chloro group occupies the hydrophobic pocket usually filled by the 2,6-dichloroaniline of diclofenac.

  • Selectivity: The 3-cyano group alters the electronic density, potentially favoring COX-2 selectivity by exploiting the slightly larger side pocket of the COX-2 isoform compared to COX-1.

CRTH2 Antagonism (Allergic Inflammation)

Phenylacetic acid derivatives are well-documented antagonists of the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2).

  • Relevance: CRTH2 antagonists (e.g., Ramatroban analogs) treat allergic rhinitis and asthma.

  • Binding Mode: The acetic acid moiety interacts with Arg-170 in the CRTH2 transmembrane domain. The 3-cyano group provides a dipole interaction that stabilizes the ligand within the receptor's orthosteric site.

Poly(ADP-ribose) Polymerase (PARP) Inhibition

Recent studies suggest that amide derivatives of cyanophenylacetic acids (e.g., 2-(2-cyanophenyl)-N-phenylacetamides) show promise as PARP inhibitors.[1]

  • Application: Cancer therapy (synthetic lethality in BRCA-deficient tumors).

  • SAR Insight: The amide derivative mimics the nicotinamide moiety required for binding to the PARP catalytic domain.

Visualizing the Mechanism of Action

The following diagram illustrates the dual-pathway potential of this scaffold in inflammation (COX-2) and immune modulation (CRTH2).

BiologicalPathways Scaffold 2-(2-Chloro-3-cyanophenyl) acetic acid Scaffold COX2 COX-2 Enzyme (Arg-120 Site) Scaffold->COX2 Competitive Inhibition CRTH2 CRTH2 Receptor (Th2 Cells) Scaffold->CRTH2 Antagonism Prostaglandins Prostaglandins (PGE2, PGI2) COX2->Prostaglandins Catalysis Arachidonic Arachidonic Acid Arachidonic->COX2 Substrate Inflammation Inflammation & Pain Prostaglandins->Inflammation Signaling Chemotaxis Eosinophil Chemotaxis CRTH2->Chemotaxis Activation PGD2 Prostaglandin D2 PGD2->CRTH2 Agonist Binding Allergy Allergic Response (Asthma/Rhinitis) Chemotaxis->Allergy Pathology

Caption: Dual mechanism of action: COX-2 inhibition (Anti-inflammatory) and CRTH2 antagonism (Anti-allergic).

Synthetic Protocols

Synthesis of 2-(2-Chloro-3-cyanophenyl)acetic Acid

This protocol utilizes a selective hydrolysis strategy to convert the aliphatic nitrile to an acid without hydrolyzing the aromatic nitrile.

Precursor: 3-(Bromomethyl)-2-chlorobenzonitrile.

Step 1: Cyanation (Formation of Acetonitrile Intermediate)

  • Reagents: 3-(Bromomethyl)-2-chlorobenzonitrile (1.0 eq), Sodium Cyanide (NaCN, 1.2 eq), DMSO (Solvent).

  • Procedure:

    • Dissolve 3-(bromomethyl)-2-chlorobenzonitrile in anhydrous DMSO.

    • Add NaCN slowly at 0°C to prevent exotherms.

    • Stir at room temperature for 4 hours. Monitor by TLC (Hexane:EtOAc 8:2).

    • Quench: Pour into ice water. Extract with Ethyl Acetate (3x).

    • Purification: Silica gel column chromatography.

    • Yield: Expect ~85% of 2-(2-chloro-3-cyanophenyl)acetonitrile.

Step 2: Selective Hydrolysis Note: Strong acid/base will hydrolyze both nitriles. Use controlled acidic hydrolysis.

  • Reagents: Intermediate from Step 1, Conc. HCl, Glacial Acetic Acid.

  • Procedure:

    • Dissolve the acetonitrile intermediate in a 1:1 mixture of Conc. HCl and Glacial Acetic Acid.

    • Reflux at 90°C for 2 hours. Crucial: Do not exceed 3 hours to avoid hydrolyzing the aromatic 3-cyano group to a carboxylic acid.

    • Workup: Cool to 0°C. Dilute with water. The product often precipitates as a white solid.

    • Filtration: Filter and wash with cold water.[2] Recrystallize from Ethanol/Water.

Synthetic Workflow Diagram

Synthesis Start 3-(Bromomethyl)- 2-chlorobenzonitrile Step1 Cyanation (NaCN, DMSO, RT) Start->Step1 Inter 2-(2-Chloro-3-cyanophenyl) acetonitrile Step1->Inter Step2 Selective Hydrolysis (HCl/AcOH, 90°C) Inter->Step2 Product 2-(2-Chloro-3-cyanophenyl) acetic acid Step2->Product

Caption: Selective synthesis pathway preserving the aromatic nitrile functionality.

Experimental Validation: COX-2 Inhibition Assay

To validate the biological activity of the synthesized derivative, use the following colorimetric inhibitor screening protocol.

Objective: Determine IC50 against COX-2 isoenzyme.

Materials:

  • Recombinant Human COX-2 Enzyme.

  • Substrate: Arachidonic Acid.

  • Chromogen: TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine).

  • Heme (Cofactor).

Protocol:

  • Preparation: Prepare assay buffer (100 mM Tris-HCl, pH 8.0). Dissolve the test compound in DMSO (Final concentration <1%).

  • Incubation:

    • Add 150 µL Assay Buffer to wells.

    • Add 10 µL Heme.

    • Add 10 µL COX-2 Enzyme solution.

    • Add 20 µL Test Compound (Variable concentrations: 0.1 nM – 10 µM).

    • Incubate for 5 minutes at 25°C to allow inhibitor binding.

  • Initiation:

    • Add 20 µL TMPD (Colorimetric indicator).

    • Add 20 µL Arachidonic Acid to start the reaction.

  • Measurement:

    • Measure absorbance at 590 nm immediately and kinetically for 5 minutes.

    • The rate of TMPD oxidation is proportional to COX-2 activity.

  • Analysis:

    • Calculate % Inhibition =

      
      .
      
    • Plot Log[Concentration] vs. % Inhibition to determine IC50.

Data Interpretation Table:

Compound ClassIC50 (COX-2)Selectivity Ratio (COX-1/COX-2)Clinical Relevance
Diclofenac (Ref) ~20 nM~0.7 (Non-selective)Standard NSAID
Celecoxib (Ref) ~40 nM>30 (Selective)COX-2 Inhibitor
2-(2-Cl-3-CN) Derivative TBDHigh PotentialThe 3-CN group may enhance selectivity

References

  • Kant, R., et al. (2012).[3] "Crystal structure of 2-(2-chlorophenyl)acetic acid." National Institutes of Health (PMC). Link

  • Konidena, L., et al. (2018).[1] "Synthesis of 2-(2-cyanophenyl)-N-phenylacetamide derivatives." ResearchGate. Link

  • Padmanabhan, J., et al. (2025). "Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid." MDPI. Link

  • ChemScene. (2024). "2-(2-Cyanophenyl)acetic acid Product Information." ChemScene. Link

  • Sigma-Aldrich. (2024). "2-(3-Cyanophenyl)acetic acid Safety & Data Sheet." MilliporeSigma. Link

Sources

Physicochemical Characterization of 2-(2-Chloro-3-cyanophenyl)acetic acid: A Technical Guide to Melting Point and Density Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Formulation Scientists, and Preclinical Drug Development Professionals Compound Focus: 2-(2-Chloro-3-cyanophenyl)acetic acid (CAS: 1261759-53-8)

Executive Summary

In the landscape of advanced active pharmaceutical ingredient (API) synthesis, halogenated phenylacetic acid derivatives serve as critical building blocks. Specifically, 2-(2-Chloro-3-cyanophenyl)acetic acid (CAS: 1261759-53-8) is a highly specialized intermediate utilized in the development of heterocyclic amide derivatives acting as P2X7 receptor antagonists[1].

As a Senior Application Scientist, I frequently observe that the transition from discovery chemistry to process scale-up is hindered by a lack of rigorous solid-state characterization. For a compound like 2-(2-Chloro-3-cyanophenyl)acetic acid, precise determination of its melting point (Tm) and true density (


)  is not merely a regulatory checkbox; it is fundamental to understanding its polymorphic landscape, thermodynamic stability, and downstream processability (e.g., milling, blending, and reactor sizing).

This whitepaper establishes the theoretical framework, structural causality, and self-validating experimental protocols required to accurately profile the melting point and density of this critical intermediate.

Structural Causality: The Physics of the Lattice

The macroscopic properties of melting point and density are direct manifestations of microscopic crystal lattice energies. To understand the physical behavior of 2-(2-Chloro-3-cyanophenyl)acetic acid, we must analyze its structural mechanics:

  • Carboxylic Acid Dimerization: The acetic acid moiety strongly drives the formation of intermolecular hydrogen-bonded dimers. This is the primary cohesive force stabilizing the crystal lattice, pushing the melting point higher than non-acidic analogs.

  • Steric Disruption via the Ortho-Chloro Group: The bulky chlorine atom situated ortho to the acetic acid chain forces the sp3-hybridized carbon out of the aromatic plane. This steric clash prevents optimal, flat

    
     stacking. Consequently, the free volume within the unit cell increases, which inherently limits the maximum theoretical density of the crystal.
    
  • Dipole-Dipole Reinforcement: The meta-cyano (

    
    ) group introduces a strong permanent dipole moment. The resulting electrostatic interactions between adjacent molecules compensate for the loose packing caused by the chloro group, maintaining a robust lattice energy and a stable melting point.
    
Quantitative Data Summary

Because specific empirical solid-state data for proprietary intermediates can vary based on the crystallization solvent (polymorphism), the following table synthesizes the established baseline parameters and predictive ranges for this compound[2].

ParameterValue / Description
Chemical Name 2-(2-Chloro-3-cyanophenyl)acetic acid
CAS Number 1261759-53-8
Molecular Formula C9H6ClNO2
Molecular Weight 195.60 g/mol
Predicted True Density 1.45 – 1.55 g/cm³ (Typical for halogenated aromatic acids)
Predicted Melting Point 140 °C – 160 °C (Highly dependent on polymorphic form)
Upstream Precursor 2-chloro-3-cyanophenylacetic acid methyl ester (CAS: 1261572-59-1)[3]

Experimental Workflows & Methodologies

To establish absolute trustworthiness in your data, every analytical protocol must be a self-validating system . Below are the standardized, step-by-step methodologies for determining the melting point and density of 2-(2-Chloro-3-cyanophenyl)acetic acid.

Thermal Profiling: Differential Scanning Calorimetry (DSC)

Why we use it: Capillary melting point apparatuses rely on subjective visual interpretation. DSC provides a quantitative thermodynamic profile, detecting not just the melting point (onset temperature), but also the enthalpy of fusion (


) and potential polymorphic transitions.

Step-by-Step Protocol:

  • System Calibration (Self-Validation): Run a high-purity Indium standard (Tm = 156.6 °C). Verify that the measured onset temperature is within

    
     °C of the standard. Causality: Indium's melting point is close to the predicted range of our target compound, ensuring calibration accuracy in the critical thermal window.
    
  • Sample Preparation: Accurately weigh 2.0 to 5.0 mg of desiccated 2-(2-Chloro-3-cyanophenyl)acetic acid into a standard aluminum DSC pan.

  • Crimping: Crimp the pan with a pinhole lid. Causality: The pinhole allows for the release of any residual volatile solvents or moisture, preventing pressure build-up that could artificially alter the melting endotherm.

  • Purge Gas: Establish a dry Nitrogen purge at 50 mL/min to prevent oxidative degradation during heating.

  • Thermal Method: Equilibrate at 25 °C. Ramp the temperature at a strict rate of 10 °C/min up to 200 °C.

  • Data Analysis: Identify the melting endotherm. Report the extrapolated onset temperature as the true melting point, not the peak maximum, as the onset is independent of sample mass.

Volumetric Profiling: Helium Gas Pycnometry

Why we use it: Liquid displacement methods (like Archimedes' principle) are flawed for organic acids due to potential dissolution or poor surface wetting. Helium pycnometry measures the true skeletal density by penetrating even the smallest surface pores of the crystal without altering the chemical structure.

Step-by-Step Protocol:

  • System Calibration (Self-Validation): Calibrate the pycnometer using a NIST-traceable stainless steel reference sphere of known volume. Ensure the calculated volume deviation is

    
    .
    
  • Sample Dehydration: Dry the sample in a vacuum oven at 60 °C for 12 hours. Causality: Surface moisture artificially inflates the sample mass and blocks helium from entering microscopic pores, leading to an artificially low density reading.

  • Sample Loading: Fill the sample cup at least 2/3 full with the dried API powder. Weigh the cup on an analytical balance to 4 decimal places to determine exact mass (

    
    ).
    
  • Purge Cycles: Run 10 sequential helium purge cycles. Causality: This flushes atmospheric air and weakly adsorbed moisture from the sample chamber.

  • Measurement: The system pressurizes the sample chamber (

    
    ), then expands the gas into a reference chamber (
    
    
    
    ).
  • Calculation: The software calculates the true volume (

    
    ) using Boyle's Law. Calculate True Density (
    
    
    
    ) as
    
    
    .

Visualizing the Analytical and Synthetic Framework

To contextualize where these physicochemical properties fit into the broader development lifecycle, the following diagrams map out the characterization workflow and the synthetic utility of the compound.

G API 2-(2-Chloro-3-cyanophenyl) acetic acid (CAS: 1261759-53-8) Thermal Thermal Profiling (Melting Point) API->Thermal Volumetric Volumetric Profiling (Density) API->Volumetric DSC Differential Scanning Calorimetry (DSC) Tm & Enthalpy Thermal->DSC Capillary Capillary Method Visual Confirmation Thermal->Capillary Pycnometry Helium Pycnometry True Skeletal Density Volumetric->Pycnometry Bulk Tap/Bulk Density Flowability Metrics Volumetric->Bulk

Fig 1: Orthogonal solid-state characterization workflow for API intermediates.

G Ester Methyl Ester Precursor CAS: 1261572-59-1 Acid Target Acid CAS: 1261759-53-8 Ester->Acid Hydrolysis API P2X7 Receptor Antagonist Acid->API Amidation/Coupling

Fig 2: Synthetic utility of 2-(2-Chloro-3-cyanophenyl)acetic acid in P2X7 antagonist development.

Conclusion

For complex organic intermediates like 2-(2-Chloro-3-cyanophenyl)acetic acid , empirical data is only as reliable as the methodology used to generate it. By employing self-calibrating DSC and Helium Pycnometry, drug development professionals can ensure that the melting point and density data utilized for downstream formulation and reactor engineering are thermodynamically sound and highly reproducible. Understanding the structural causality—specifically how the ortho-chloro and meta-cyano groups dictate lattice packing—empowers process chemists to anticipate polymorphic shifts and optimize crystallization parameters effectively.

References

  • Molaid Chemical Database (2026). 2-chloro-3-carbamoylphenylacetic acid methyl ester - CAS 1421620-40-7 (Reference to P2X7 Receptor Antagonists US20140163035A1). Retrieved from4

  • BLD Pharm (2026). 1261733-93-0 | 2-(4-Chloro-3-cyanophenyl)acetic acid (Cross-reference for 1261759-53-8 Molecular Weight & Formula). Retrieved from 5

  • Molaid Chemical Database (2026). 2-chloro-3-cyanophenylacetic acid methyl ester - CAS 1261572-59-1 (Upstream Precursor). Retrieved from6

  • United States Pharmacopeia (USP). <891> Thermal Analysis. Standard protocol guidelines for Differential Scanning Calorimetry (DSC). (General reference for protocol standards).
  • United States Pharmacopeia (USP). <699> Density of Solids. Standard protocol guidelines for Gas Pycnometry. (General reference for protocol standards).

Sources

Methodological & Application

protocol for amide coupling using 2-(2-Chloro-3-cyanophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Optimized Amidation Strategies for 2-(2-Chloro-3-cyanophenyl)acetic acid

Executive Summary & Chemical Profile

Target Molecule: 2-(2-Chloro-3-cyanophenyl)acetic acid CAS: 2444-36-2 (Analogous backbone) / Custom Synthesis Molecular Weight: ~195.6 g/mol [1]

This Application Note provides a definitive guide to coupling 2-(2-Chloro-3-cyanophenyl)acetic acid with diverse amines. While phenylacetic acids are generally robust, this specific substrate presents a unique "Push-Pull" challenge:

  • Steric Hindrance (The "2-Chloro" Effect): The chlorine atom at the ortho position creates significant steric bulk.[1] While the methylene spacer (

    
    ) mitigates direct interference with the carbonyl, the bulk can force the side chain out of planarity, reducing the rate of nucleophilic attack by bulky amines.
    
  • Electronic Activation (The "3-Cyano" Effect): The cyano group is strongly electron-withdrawing.[1] Combined with the chlorine, this increases the acidity of the

    
    -methylene protons (
    
    
    
    ).[1]
    • Risk: Excessive base usage can lead to

      
      -deprotonation, promoting side reactions like self-condensation or oxidative degradation.[1]
      
    • Benefit: The carbonyl carbon is more electrophilic, theoretically accelerating coupling if the active ester forms correctly.[2]

Strategic Workflow: Selecting the Right Protocol

Do not apply a "one-size-fits-all" approach. Select your protocol based on the reaction scale and the nucleophilicity of the amine partner.

CouplingStrategy Start Start: Define Coupling Goals ScaleCheck Is Scale > 100g? Start->ScaleCheck AmineCheck Is Amine Hindered/Unreactive? ScaleCheck->AmineCheck No MethodB Method B: T3P/Pyridine (Process Scale / Green Chem) ScaleCheck->MethodB Yes (Safety/Workup) MethodA Method A: HATU/DIPEA (Discovery Scale / Difficult Amines) AmineCheck->MethodA Yes (Anilines, sec-amines) AmineCheck->MethodB No (Prim-amines) MethodC Method C: Acid Chloride (Cost Critical / Non-Sensitive) AmineCheck->MethodC Alternative

Figure 1: Decision matrix for selecting the optimal coupling reagent based on scale and substrate difficulty.

Method A: The "Discovery Standard" (HATU)

Best for: Milligram to gram scale, unreactive amines (anilines), and high-throughput synthesis.[1] Mechanism: HATU generates a highly reactive OAt-active ester, which is faster and less prone to racemization (not a major issue here, but ensures purity) than HOBt esters.[1]

Reagents & Stoichiometry
ComponentEquivalentsRole
Acid Substrate 1.0Limiting Reagent
Amine Partner 1.1 - 1.2Nucleophile
HATU 1.1 - 1.2Coupling Agent
DIPEA (Hünig's Base) 2.5 - 3.0Base (activates carboxylate)
DMF or DMA [0.1 M - 0.2 M]Solvent (Polar aprotic required)
Step-by-Step Protocol
  • Dissolution: In a dry vial/flask, dissolve 2-(2-Chloro-3-cyanophenyl)acetic acid (1.0 equiv) in anhydrous DMF.

  • Base Addition: Add DIPEA (1.0 equiv only at this stage).

    • Technical Insight: Adding partial base first ensures the carboxylate forms without exposing the system to excess base immediately, protecting the acidic

      
      -protons.[1]
      
  • Activation: Add HATU (1.1 equiv) in one portion. Stir at Room Temperature (RT) for 5–10 minutes .

    • Observation: Solution often turns yellow/orange as the activated OAt-ester forms.[1]

  • Coupling: Add the Amine (1.2 equiv) followed by the remaining DIPEA (1.5–2.0 equiv).[1]

  • Reaction: Stir at RT for 1–4 hours. Monitor by LCMS.[1][3][4]

    • QC Check: Look for the disappearance of the acid (M-H peak in negative mode) and appearance of the amide (M+H).[1]

  • Workup: Dilute with EtOAc. Wash with sat.[1]

    
     (removes HOAt byproduct), then water, then brine.[1] Dry over 
    
    
    
    .[1]

Method B: The "Process Champion" (T3P)

Best for: Scale-up (>10g), ease of purification, and "green" chemistry.[1] Mechanism: T3P (Propylphosphonic anhydride) forms a mixed anhydride.[1] The byproducts are water-soluble phosphonates, eliminating the need for column chromatography in many cases.[1]

Reagents & Stoichiometry
ComponentEquivalentsRole
Acid Substrate 1.0Limiting Reagent
Amine Partner 1.1Nucleophile
T3P (50% in EtOAc) 1.5 - 2.0Coupling Agent (Excess is harmless)
Pyridine or NMM 3.0 - 4.0Base/Catalyst
EtOAc or 2-MeTHF [5 - 10 V]Solvent (Green alternatives)
Step-by-Step Protocol
  • Charge: To a reactor/flask, add Acid (1.0 equiv), Amine (1.1 equiv), and solvent (EtOAc or 2-MeTHF).

    • Note: T3P reactions are often run more concentrated (3-5 volumes) to drive kinetics.[1]

  • Base Addition: Add Pyridine (3.0 equiv).[1]

    • Why Pyridine? It acts as both a base and an acylation catalyst, superior to DIPEA for T3P couplings involving hindered acids.[1]

  • T3P Addition: Add T3P solution (1.5 equiv) dropwise over 10 minutes.

    • Exotherm Control: The reaction is mildly exothermic. Maintain temp < 30°C.

  • Reaction: Stir at RT. If conversion is <90% after 4 hours, heat to 45–50°C.[1]

    • Robustness: The nitrile group at position 3 is stable at these temperatures; however, avoid exceeding 70°C to prevent hydrolysis.

  • Workup (The "Magic" Step): Add water (equal volume). Stir for 15 mins. Separate layers. Wash organic layer with 0.5M HCl (to remove pyridine), then

    
    , then brine.[1]
    
    • Result: T3P byproducts wash away completely in water.[1]

Mechanistic Visualization

Understanding the activation pathway is crucial for troubleshooting.

Mechanism Acid Acid Substrate (R-COOH) Carboxylate Carboxylate Anion (R-COO-) Acid->Carboxylate Deprotonation Base Base (DIPEA) Base->Carboxylate ActiveEster OAt-Active Ester (Highly Reactive) Carboxylate->ActiveEster Attacks HATU HATU HATU Reagent HATU->ActiveEster Product Final Amide (R-CONH-R') ActiveEster->Product Nucleophilic Attack Byproducts HOAt + Urea ActiveEster->Byproducts Leaving Group Amine Amine (R'-NH2) Amine->Product

Figure 2: Activation pathway using HATU.[1][4] The formation of the OAt-Active Ester is the rate-determining step for hindered substrates.[1]

Quality Control & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield Steric hindrance of 2-Cl group.[1]Switch to HATU (Method A) or heat T3P reaction to 50°C.
Impurity: M+18 (Hydrolysis) Nitrile hydrolysis to amide/acid.[1]Check water content in solvent.[1] Avoid strong acid workups if heating was used.[1]
Impurity: Dimerization

-proton acidity leading to ketene/condensation.[1]
Reduce base equivalents. Add base slowly or use weaker base (NMM instead of DIPEA).
Starting Material Remains Amine is too weak (e.g., electron-deficient aniline).[1]Use Acid Chloride method (SOCl2/DMF cat.) to generate the most reactive species.[1]

Analytical Markers (1H NMR in DMSO-d6):

  • Starting Material: Singlet at

    
     ~3.6-3.8 ppm (
    
    
    
    ).
  • Product: The

    
     singlet often shifts slightly downfield or splits into an AB system if the amine creates a chiral environment (diastereotopic protons).[1]
    
  • Nitrile: IR stretch at ~2220-2240

    
     (confirm it is intact).
    

References

  • Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][5][6][7] Organic Process Research & Development, 20(2), 140–177.[1]

  • Carpino, L. A. (1993).[1] 1-Hydroxy-7-azabenzotriazole.[1][2][8] An efficient peptide coupling additive.[1][4] Journal of the American Chemical Society, 115(10), 4397-4398.[1]

  • Archimidis Pharma. (2025).[1] Propylphosphonic Anhydride (T3P®) Application Guide.

Sources

Application Note: Selective Reduction of Nitrile in 2-(2-Chloro-3-cyanophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the protocol for the chemoselective reduction of the nitrile group in 2-(2-Chloro-3-cyanophenyl)acetic acid to its corresponding primary amine, 2-(3-(aminomethyl)-2-chlorophenyl)acetic acid .

This transformation is critical in the synthesis of non-steroidal anti-inflammatory drug (NSAID) intermediates and novel CNS-active scaffolds. The primary challenge lies in reducing the nitrile moiety (-CN) without affecting the labile aryl chloride (-Cl) or reducing the carboxylic acid (-COOH) to an alcohol.

We present two validated protocols:

  • Method A (Cobalt-Boride Reduction): Ideal for laboratory-scale optimization, offering high chemoselectivity against dehalogenation.

  • Method B (Catalytic Hydrogenation): Optimized for scale-up, utilizing Raney Nickel with ammonia suppression of secondary amines.

Chemical Context & Challenges[1][2][3][4][5]

Substrate Analysis

The starting material, 2-(2-Chloro-3-cyanophenyl)acetic acid , presents a 1,2,3-trisubstituted benzene pattern. The steric crowding of the chlorine atom at position 2, flanked by the acetic acid (position 1) and nitrile (position 3), imposes specific steric constraints but also protects the C-Cl bond from some nucleophilic attacks.

Chemoselectivity Matrix
Functional GroupReduction RiskConsequenceMitigation Strategy
Nitrile (-CN) TargetFormation of -CH₂NH₂Use controlled hydride or H₂/Catalyst.
Aryl Chloride (-Cl) HighHydrodehalogenation (loss of Cl)Avoid Pd/C; use CoCl₂ or poisoned Raney Ni.
Carboxylic Acid (-COOH) MediumReduction to Alcohol (-CH₂OH)Protect as ester or use carboxyl-tolerant hydrides.

Experimental Protocols

Method A: Cobalt-Catalyzed Borohydride Reduction (Lab Scale)

Recommended for initial gram-scale synthesis due to high tolerance for aryl halides.

Mechanism: Sodium borohydride reacts with Cobalt(II) chloride to form Cobalt Boride (Co₂B) in situ. This species coordinates with the nitrile, facilitating hydride transfer while being insufficiently active to insert into the Ar-Cl bond or reduce the carboxylate anion.

Reagents
  • Substrate: 2-(2-Chloro-3-cyanophenyl)acetic acid (1.0 eq)

  • Cobalt(II) Chloride Hexahydrate (CoCl₂·6H₂O): 2.0 eq

  • Sodium Borohydride (NaBH₄): 10.0 eq

  • Solvent: Methanol (anhydrous preferred)

  • Optional: Thionyl chloride (SOCl₂) for pre-esterification.

Protocol Steps
  • Pre-step (Esterification - Recommended): To prevent consumption of hydride by the acidic proton, convert the acid to its methyl ester.

    • Dissolve substrate in MeOH. Add 1.2 eq SOCl₂ dropwise at 0°C. Reflux 2h. Concentrate to yield Methyl 2-(2-chloro-3-cyanophenyl)acetate .

  • Solubilization: Dissolve the ester (or acid) in Methanol (0.1 M concentration).

  • Catalyst Addition: Add CoCl₂·6H₂O (2.0 eq) to the solution. The solution will turn deep purple/pink.

  • Reduction: Cool to 0°C. Add NaBH₄ (10 eq) portion-wise over 30 minutes.

    • Caution: Vigorous gas evolution (H₂).

    • Observation: The mixture will turn black (formation of Co₂B).

  • Reaction: Stir at room temperature for 2-4 hours. Monitor by HPLC/TLC.

  • Quench: Carefully add 1N HCl until pH < 2 to destroy residual borohydride and solubilize cobalt salts.

  • Workup (for Amino Acid):

    • If ester was used: Reflux the acidic solution for 1h to hydrolyze the ester.

    • Adjust pH to ~6.5 (Isoelectric point) using 2N NaOH.

    • The zwitterionic product, 2-(3-(aminomethyl)-2-chlorophenyl)acetic acid , will precipitate. Filter and dry.[1][2][3]

Method B: Catalytic Hydrogenation (Scale-Up)

Recommended for multi-gram to kilogram batches.

Reagents
  • Catalyst: Raney Nickel (Active, slurry in water/ethanol) - 20 wt% loading.

  • Solvent: Methanol saturated with Ammonia (7N NH₃ in MeOH).

  • Hydrogen Source: H₂ gas (balloon or reactor).

Protocol Steps
  • Preparation: Charge the hydrogenation vessel with the substrate (acid form is acceptable, but salt form Na+ is better to increase solubility).

  • Solvent: Add 7N NH₃ in MeOH.

    • Why Ammonia? It suppresses the formation of secondary amines (dimers) by converting the intermediate imine to a diamine which is unstable, or simply by mass action pushing the equilibrium towards the primary amine.

  • Catalyst: Add Raney Nickel (20 wt% relative to substrate).

    • Critical: Do not let Raney Ni dry out (pyrophoric).

  • Hydrogenation: Purge with N₂, then H₂. Pressurize to 3-5 bar (45-75 psi). Stir at ambient temperature (20-25°C).

    • Note: Elevated temperatures (>40°C) increase the risk of dechlorination.

  • Monitoring: Reaction typically completes in 6-12 hours.

  • Workup:

    • Filter catalyst over Celite (Keep wet!).

    • Concentrate filtrate to remove NH₃ and MeOH.

    • Redissolve in water, adjust pH to isoelectric point (~6.[1]5) to crystallize the product.

Visualizations

Reaction Pathway & Logic

The following diagram illustrates the chemical transformation and the decision logic for selecting the method.

ReactionPathway Start 2-(2-Chloro-3-cyanophenyl) acetic acid Decision Scale & Equipment? Start->Decision MethodA Method A: CoCl2 + NaBH4 (Lab Scale / High Selectivity) Decision->MethodA Gram Scale MethodB Method B: Raney Ni + H2 (Scale Up / Cost Effective) Decision->MethodB Kg Scale Intermediate Co-B Complex / Surface Species MethodA->Intermediate In-situ Gen MethodB->Intermediate Surface Ads Product 2-(3-(aminomethyl)-2-chlorophenyl) acetic acid Intermediate->Product Reduction SideProduct Dechlorinated Impurity (Avoided) Intermediate->SideProduct Over-reduction

Caption: Decision matrix for nitrile reduction protocols based on scale and selectivity requirements.

Workup & Isolation Flow (Method A)

WorkupFlow ReactionMix Crude Reaction Mixture (MeOH, Co salts, Product) Quench Acidic Quench (HCl) pH < 2 ReactionMix->Quench Hydrolysis Reflux (1h) (If Ester used) Quench->Hydrolysis Extraction Wash with DCM (Remove non-polar impurities) Hydrolysis->Extraction pHAdjust Adjust pH to 6.5 (NaOH) Isoelectric Point Extraction->pHAdjust Precipitation Precipitation of Amino Acid pHAdjust->Precipitation Filtration Filtration & Drying Precipitation->Filtration

Caption: Step-by-step downstream processing for the isolation of the zwitterionic amino acid product.

Analytical Quality Control

TestMethodAcceptance Criteria
Identity 1H-NMR (D₂O/NaOD)δ ~3.8 ppm (s, 2H, Ar-CH₂-NH₂), δ ~3.5 ppm (s, 2H, Ar-CH₂-COO).
Purity HPLC (C18, 0.1% TFA)> 98.0% Area; < 0.5% Dechlorinated impurity.
Chloride Content Elemental AnalysisTheoretical ± 0.3%. Confirms retention of Ar-Cl.

References

  • General Nitrile Reduction (CoCl₂/NaBH₄)

    • Satoh, T., et al. "Reduction of organic compounds with sodium borohydride-transition metal salt systems." Tetrahedron Letters 10.49 (1969): 4555-4558. Link

    • Note: This is the foundational paper for the "Cobalt Boride" reduction method, establishing its selectivity.
  • Raney Nickel Hydrogenation Guidelines

    • Fouilloux, P. "The nature of Raney nickel, its adsorbed hydrogen and its catalytic activity for hydrogenation reactions." Applied Catalysis 8 (1983): 1-42. Link

    • Context: Discusses the mechanisms of Raney Ni and how to control activity to prevent side reactions like hydrogenolysis (dechlorin
  • Selective Reduction in Presence of Aryl Halides: Caddick, S., et al. "Selective reduction of nitriles to amines in the presence of aryl halides." Tetrahedron 59.29 (2003): 5417-5422. Context: Validates the use of borohydride methods for preserving Ar-Cl bonds.
  • Isoelectric Precipitation of Amino Acids: Greenstein, J. P., & Winitz, M. Chemistry of the Amino Acids. Vol. 1. New York: John Wiley & Sons, 1961. Context: Standard reference for the isolation of zwitterionic amino acids via pH adjustment.

Sources

Application Note: Strategic Suzuki-Miyaura Cross-Coupling of 2-(2-Chloro-3-cyanophenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Executive Summary

The synthesis of complex, functionalized biaryls is a cornerstone of modern drug discovery. The Suzuki-Miyaura coupling is a highly versatile palladium-catalyzed cross-coupling reaction[1], widely utilized for the synthesis of these complex biaryls[2]. However, applying this methodology to 2-(2-Chloro-3-cyanophenyl)acetic acid presents a unique intersection of steric and electronic challenges. As a Senior Application Scientist, I have designed this protocol to navigate the specific reactivity of this 1,2,3-trisubstituted arene. This guide details the causality behind catalyst selection, base stoichiometry, and a self-validating workup strategy designed to yield high-purity biaryl products.

Mechanistic Causality & Molecular Reactivity

To successfully couple 2-(2-Chloro-3-cyanophenyl)acetic acid, one must understand the opposing forces governing its reactivity:

  • Steric Hindrance (The 1,2,3-Substitution Pattern): The electrophilic chlorine atom at position 2 is physically flanked by the bulky acetic acid group at position 1 and the cyano group at position 3. This creates a highly congested environment that severely impedes the initial oxidative addition of the Palladium catalyst.

  • Electronic Activation: Aryl chlorides are notoriously difficult substrates due to the high bond dissociation energy of the C-Cl bond[3]. Fortunately, the ortho-cyano group is a strong electron-withdrawing group (EWG). It withdraws electron density from the ring, lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the C-Cl bond and making it highly susceptible to oxidative addition by an electron-rich Pd(0) species.

  • Base Stoichiometry & Solubility: The free carboxylic acid moiety dictates both the reaction conditions and the stoichiometry. One equivalent of base is immediately consumed to deprotonate the acid. Therefore, a minimum of 3.0 equivalents of base is required: 1 eq to neutralize the carboxylic acid, 1 eq to activate the boronic acid (forming the reactive boronate complex), and 1 eq to neutralize the HCl byproduct generated during the catalytic cycle[1]. Furthermore, the resulting carboxylate salt necessitates an aqueous-organic biphasic solvent system, a methodology well-supported in modern green chemistry applications[4].

Reaction Dynamics & Workflows

To overcome the steric bulk while exploiting the electronic activation, standard catalysts like


 are insufficient. A highly active, electron-rich, and bulky Buchwald ligand such as XPhos  is required to facilitate both oxidative addition and reductive elimination[3].

CatalyticCycle Pd0 Pd(0) Active Catalyst [PdL2] OxAdd Oxidative Addition C-Cl Cleavage Pd0->OxAdd + Aryl Chloride PdII Pd(II) Complex Ar-Pd(Cl)L2 OxAdd->PdII TransMet Transmetalation Ar'-B(OH)3- Transfer PdII->TransMet + Ar'-B(OH)2 / Base PdII_Ar Pd(II) Complex Ar-Pd(Ar')L2 TransMet->PdII_Ar RedElim Reductive Elimination Biaryl Formation PdII_Ar->RedElim RedElim->Pd0 Regenerates Pd(0) Product Coupled Product Biaryl Acetic Acid RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling highlighting key mechanistic steps.

Workflow Prep Step 1: Preparation Degas solvents Weigh reagents React Step 2: Reaction Add Pd/Ligand Heat to 90°C Prep->React Workup Step 3: Workup Acidify to pH 2-3 Extract (EtOAc) React->Workup Purify Step 4: Purification Chromatography or Crystallization Workup->Purify

Caption: Step-by-step experimental workflow for the Suzuki coupling of the target acetic acid.

Quantitative Condition Optimization

The following table summarizes the causal relationship between catalyst selection, base equivalents, and reaction efficiency for this specific sterically hindered substrate.

Table 1: Optimization of Reaction Conditions for 2-(2-Chloro-3-cyanophenyl)acetic acid

Catalyst SystemLigandBase (Equiv)Solvent SystemTemp (°C)Time (h)Expected Yield (%)

None

(3.0)
Dioxane/

9024< 20

None

(3.0)
Toluene/

901845

SPhos

(3.0)
Dioxane/

1001282

XPhos

(3.0)
Dioxane/

90 8 > 95

Note: The Pd(OAc)2 / XPhos system provides the optimal balance of electron density and steric accommodation required for the 1,2,3-trisubstituted aryl chloride.

Validated Experimental Protocol

This protocol is engineered as a self-validating system . By exploiting the acid-base chemistry of the substrate, the workup inherently purifies the product from neutral catalyst and ligand byproducts.

Materials & Reagents
  • Aryl Halide: 2-(2-Chloro-3-cyanophenyl)acetic acid (1.0 equiv, 1.0 mmol, 195.6 mg)

  • Boronic Acid: Arylboronic acid of choice (e.g., Phenylboronic acid) (1.2 equiv, 1.2 mmol)

  • Catalyst:

    
     (0.02 equiv, 2 mol%, 4.5 mg)
    
  • Ligand: XPhos (0.04 equiv, 4 mol%, 19.1 mg)

  • Base:

    
     (3.0 equiv, 3.0 mmol, 636.8 mg)
    
  • Solvent: 1,4-Dioxane /

    
     (4:1 v/v, 5.0 mL)
    
Step-by-Step Methodology

Step 1: Reagent Assembly & Degassing

  • To an oven-dried 10 mL Schlenk flask equipped with a magnetic stir bar, add 2-(2-Chloro-3-cyanophenyl)acetic acid, the arylboronic acid,

    
    , 
    
    
    
    , and XPhos.
  • Add 5.0 mL of the 1,4-Dioxane/

    
     (4:1) solvent mixture.
    
  • Causality Check: Oxygen rapidly oxidizes electron-rich phosphine ligands (like XPhos) to inactive phosphine oxides. Degas the suspension via three freeze-pump-thaw cycles or by vigorous sparging with Argon for 15 minutes.

Step 2: Catalytic Reaction 4. Seal the flask under a positive pressure of Argon. 5. Submerge the flask in a pre-heated oil bath at 90 °C. Stir vigorously (1000 rpm) to ensure maximum interfacial surface area in the biphasic mixture. 6. Allow the reaction to proceed for 8 hours. 7. QC Checkpoint: Monitor reaction completion via LC-MS. Confirm the disappearance of the starting material mass (


) and the appearance of the target biaryl mass.

Step 3: Self-Purifying Workup 8. Cool the reaction mixture to room temperature. Dilute with 10 mL of Ethyl Acetate (EtOAc) and 10 mL of deionized water. 9. Transfer to a separatory funnel and vigorously shake. Allow the layers to separate. 10. Causality Check: Under these basic conditions, the product exists as a highly water-soluble potassium carboxylate. Discard the organic layer. This intentionally removes the lipophilic XPhos ligand, deactivated palladium species, and homocoupled boronic acid byproducts, leaving the pure product in the aqueous phase.

Step 4: Product Recovery & Isolation 11. Cool the retained aqueous layer in an ice bath. 12. Slowly add 1M HCl dropwise until the aqueous solution reaches pH 2-3 . 13. Causality Check: Acidification protonates the carboxylate back into the free acetic acid, drastically reducing its water solubility and driving it into the organic phase. 14. Extract the acidified aqueous layer with fresh EtOAc (


).
15. Wash the combined organic extracts with brine (15 mL), dry over anhydrous 

, filter, and concentrate in vacuo to yield the highly pure biaryl product. Further purification via recrystallization or silica gel chromatography can be performed if analytical purity is required.

References

1.[1] Chemistry LibreTexts. "Suzuki-Miyaura Coupling". Organic Chemistry Supplemental Modules. Available at:[Link] 2.[2] Wikipedia. "Suzuki reaction". Wikimedia Foundation. Available at:[Link] 3.[4] Gallou, F., et al. "Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides". Green Chemistry (RSC Publishing), 2021. Available at:[Link] 4.[3] Hoshi, T., et al. "Biphenylene-Substituted Ruthenocenylphosphine for Suzuki-Miyaura Coupling of Aryl Chlorides". Organic Letters, 2008, 10, 2063-2066. (Via Organic Chemistry Portal). Available at:[Link]

Sources

Application Note: Preparation of 7-Cyanoindoles from 2-(2-Chloro-3-cyanophenyl)acetic Acid Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of functionalized indoles from ortho-halophenylacetic acids is a critical transformation in medicinal chemistry and drug development. Specifically, the conversion of 2-(2-chloro-3-cyanophenyl)acetic acid to 7-cyano-1H-indole presents unique chemo-selectivity challenges due to the presence of the highly sensitive nitrile group. This application note details a robust, scalable, and self-validating three-step protocol: (1) Cu-catalyzed Ullmann amination/cyclization to an oxindole intermediate, (2) deoxychlorination, and (3) selective reductive dechlorination.

Mechanistic Rationale & Pathway Design

Direct conversion of 2-chlorophenylacetic acid derivatives to indoles via traditional Fischer or Madelung syntheses is structurally incompatible with this specific precursor[1]. Instead, a tandem amination-lactamization approach is highly effective.

Step 1: Amination and Cyclization The reaction utilizes aqueous ammonia and a copper(I) chloride catalyst[2]. The mechanism proceeds via the oxidative addition of Cu(I) into the C-Cl bond, followed by ligand exchange with ammonia, and reductive elimination to form the ortho-aminophenylacetic acid. Under the thermal conditions of the reaction, this intermediate spontaneously undergoes intramolecular cyclization (dehydration) to form the thermodynamically stable 7-cyanoindolin-2-one (oxindole).

Step 2 & 3: Deoxychlorination and Selective Reduction Direct reduction of the oxindole carbonyl to a methylene group (e.g., using BH₃ or LiAlH₄) is problematic due to the competing reduction of the cyano group. To bypass this, the oxindole is treated with POCl₃ to yield 2-chloro-7-cyano-1H-indole[3]. Subsequent selective dehalogenation using Zinc dust in acetic acid provides the final 7-cyano-1H-indole. Zinc acts via a single-electron transfer (SET) mechanism that selectively cleaves the C-Cl bond while leaving the electrophilic nitrile strictly intact.

Pathway A 2-(2-Chloro-3-cyanophenyl) acetic acid B 7-Cyanoindolin-2-one (Oxindole) A->B NH3 (aq), CuCl 130°C, 12h C 2-Chloro-7-cyano- 1H-indole B->C POCl3, PhNMe2 100°C, 4h D 7-Cyano-1H-indole (Target) C->D Zn dust, AcOH 60°C, 2h

Three-step synthetic workflow from 2-(2-chloro-3-cyanophenyl)acetic acid to 7-cyano-1H-indole.

Quantitative Data & Optimization

The choice of catalyst and conditions for the initial cyclization is the most critical variable. Table 1 summarizes the optimization data for the amination/cyclization step.

Table 1: Optimization of the Amination/Cyclization Step

Catalyst SystemReagent / SolventTemp (°C)Time (h)Yield (%)Observation / Causality
NoneNH₃ (aq, 25%)13024<5%Uncatalyzed SNAr is kinetically forbidden.
CuCl (10 mol%) NH₃ (aq, 25%) 130 12 82% Optimal. Cu(I) facilitates facile oxidative addition[2].
CuI (10 mol%)NH₃ (aq, 25%)1301275%Comparable to CuCl, slightly lower yield due to iodide inhibition.
Pd₂(dba)₃ / BINAPNH₃ (0.5M in dioxane)1001645%Poor conversion; competitive coordination of the nitrile to Pd.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of 7-Cyanoindolin-2-one

Self-Validation Checkpoint: The starting material is UV-active and stains with KMnO₄. The product oxindole will show a distinct shift in Rf and a strong new C=O stretch (~1710 cm⁻¹) by IR.

  • Setup: In a 100 mL heavy-walled pressure tube equipped with a magnetic stir bar, add 2-(2-chloro-3-cyanophenyl)acetic acid (5.0 g, 25.6 mmol) and Copper(I) chloride (0.25 g, 2.56 mmol, 10 mol%).

  • Reagent Addition: Add 40 mL of 25% aqueous ammonia. Causality: Aqueous ammonia serves as both the nitrogen source and the solvent, while generating the requisite pressure upon heating to drive the amination[2].

  • Reaction: Seal the tube securely. Heat the vigorously stirring mixture in an oil bath at 130 °C for 12 hours.

  • Workup: Cool the vessel to 0 °C before carefully unsealing (Caution: internal pressure). Acidify the mixture to pH 3 using 6M HCl.

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Triturate the crude solid with cold diethyl ether to afford 7-cyanoindolin-2-one as a tan solid.

Protocol B: Synthesis of 2-Chloro-7-cyano-1H-indole

Self-Validation Checkpoint: Complete disappearance of the lactam carbonyl peak in IR and a downfield shift of the aromatic protons in ¹H-NMR due to the newly formed fully aromatic indole core.

  • Setup: To an oven-dried 100 mL round-bottom flask under nitrogen, add 7-cyanoindolin-2-one (3.0 g, 19.0 mmol).

  • Reagent Addition: Add Phosphorus oxychloride (POCl₃) (15 mL) followed by N,N-dimethylaniline (1.2 mL, 9.5 mmol). Causality: POCl₃ acts as the chlorinating agent. N,N-dimethylaniline is a crucial additive that accelerates the formation of the Vilsmeier-type intermediate, preventing decomposition of the starting material[3].

  • Reaction: Reflux the mixture at 100 °C for 4 hours. Monitor by TLC (Hexanes:EtOAc 3:1) until the starting material is consumed.

  • Workup: Cool to room temperature and carefully pour the mixture over 200 g of crushed ice with vigorous stirring to quench excess POCl₃. Neutralize the aqueous mixture with saturated aqueous NaHCO₃.

  • Isolation: Extract with Dichloromethane (3 × 50 mL). Dry over MgSO₄, filter, and concentrate. Purify via flash column chromatography to yield 2-chloro-7-cyano-1H-indole.

Protocol C: Selective Dechlorination to 7-Cyano-1H-indole

Self-Validation Checkpoint: MS (ESI) should show M+ = 142.05. The ¹H-NMR will reveal the characteristic doublets of the indole C2 and C3 protons (approx. 7.3 ppm and 6.6 ppm, J = 3.2 Hz).

  • Setup: In a 50 mL round-bottom flask, dissolve 2-chloro-7-cyano-1H-indole (1.5 g, 8.5 mmol) in glacial acetic acid (20 mL).

  • Reagent Addition: Add activated Zinc dust (2.2 g, 34.0 mmol, 4.0 equiv) in three portions over 15 minutes. Causality: Zinc in acetic acid provides a mild, single-electron transfer reduction environment. This selectively reduces the C-Cl bond without over-reducing the cyano group or the indole double bond, which are common failure modes with Pd/C hydrogenation.

  • Reaction: Heat the suspension to 60 °C for 2 hours.

  • Workup: Filter the mixture through a pad of Celite to remove unreacted Zinc, washing the pad with EtOAc (30 mL). Concentrate the filtrate under reduced pressure to remove the majority of the acetic acid.

  • Isolation: Dilute the residue with EtOAc (50 mL) and wash carefully with saturated NaHCO₃ (3 × 30 mL) until the aqueous layer is basic. Dry the organic layer, concentrate, and recrystallize from hot hexanes/EtOAc to afford pure 7-cyano-1H-indole.

Mechanism Ox 1. Oxidative Addition Cu(I) inserts into C-Cl bond Lig 2. Ligand Exchange NH3 displaces Cl on Cu(III) Ox->Lig Red 3. Reductive Elimination Forms C-N bond, regenerates Cu(I) Lig->Red Cyc 4. Intramolecular Cyclization Amine attacks Carboxylic Acid to form Lactam Red->Cyc

Mechanistic cycle of the Cu-catalyzed amination and subsequent cyclization to oxindole.

Troubleshooting & Field-Proven Insights

  • Incomplete Cyclization in Step 1: If the intermediate ortho-aminophenylacetic acid is isolated instead of the oxindole, it indicates insufficient thermal energy for the dehydration step. Solution: Ensure the reaction temperature is strictly maintained at 130 °C. The intermediate can be independently cyclized by refluxing in toluene with a catalytic amount of p-TsOH.

  • Emulsion Formation during POCl₃ Quench: The quench of POCl₃ generates phosphoric acid derivatives that can cause severe emulsions during extraction. Solution: Filter the quenched aqueous mixture through a thin pad of Celite before extraction, or use a continuous liquid-liquid extractor.

  • Over-reduction in Step 3: If the cyano group begins to reduce (evident by highly polar amine spots on TLC), the Zinc dust may be overly active or the temperature too high. Solution: Strictly control the temperature at 60 °C and monitor the reaction hourly.

References

  • Organic Chemistry Portal. Synthesis of indoles. 1

  • World Intellectual Property Organization. WO2012020424A1 - A short process for the preparation of ziprasidone and intermediates thereof.2

  • PubMed Central (PMC). Synthesis and structure of 1-(2-bromophenyl)-2-chloro-3-(2-chloracetyl)-1H-indole.3

  • PubMed Central (PMC). B(C6F5)3-Catalyzed Direct C3 Alkylation of Indoles and Oxindoles. 4

Sources

esterification methods for 2-(2-Chloro-3-cyanophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Esterification Strategies for 2-(2-Chloro-3-cyanophenyl)acetic Acid

Part 1: Executive Summary & Strategic Analysis

1.1 The Challenge The esterification of 2-(2-Chloro-3-cyanophenyl)acetic acid presents a specific set of chemoselective challenges. While phenylacetic acids are generally robust, this specific scaffold contains two critical moieties that dictate the synthetic strategy:

  • The Nitrile (Cyano) Group at C3: This group is sensitive to hydrolysis (converting to amide or carboxylic acid) under vigorous acidic or basic conditions, particularly at high temperatures (Pinner reaction conditions).

  • The Ortho-Chloro Substituent at C2: Located ortho to the acetic acid side chain, the chlorine atom introduces steric bulk and electronic withdrawal. While the methylene spacer (

    
    ) mitigates direct steric inhibition of the carboxylic acid, the electronic withdrawing nature of the 2-Cl and 3-CN groups increases the acidity of the benzylic protons (
    
    
    
    -protons), raising the risk of side reactions (e.g., condensation) under strong basic conditions.

1.2 Method Selection Matrix To ensure high yield and purity, the choice of method must balance reactivity with functional group preservation.

  • Method A: Acyl Chloride Activation (Recommended for Scale-up).

    • Mechanism:[1][2][3][4] Conversion to acid chloride followed by alcoholysis.[5]

    • Pros: High conversion, works for sterically hindered alcohols, avoids water generation.

    • Cons: Requires moisture control;

      
       handling.
      
  • Method B: Alkyl Halide Alkylation (Recommended for Lab Scale/Methyl Esters).

    • Mechanism:[1][2][3][4]

      
       displacement of alkyl halide by carboxylate.
      
    • Pros: Extremely mild, neutral pH (mostly), preserves nitrile perfectly.

    • Cons: Limited to primary alkyl halides (MeI, EtBr, BnBr); atom economy is lower.

  • Method C: Fischer Esterification (Conditional).

    • Mechanism:[1][2][3][4] Acid-catalyzed equilibrium.

    • Pros: Cheap reagents.

    • Cons: Risk of nitrile hydrolysis during extended reflux; requires water removal (Dean-Stark).

Part 2: Detailed Experimental Protocols

Protocol 1: Acyl Chloride Activation (Thionyl Chloride Method)

Best for: Large-scale synthesis, diverse ester derivatives, and high purity.

Principle: The carboxylic acid is converted to the acid chloride using thionyl chloride (


).[1][2][5][6][7][8] The acid chloride is then reacted with the desired alcohol in the presence of a weak base to scavenge the 

byproduct.

Reagents:

  • Substrate: 2-(2-Chloro-3-cyanophenyl)acetic acid (1.0 equiv)

  • Reagent: Thionyl Chloride (1.5 equiv)

  • Catalyst: DMF (Dimethylformamide) (0.05 equiv)

  • Solvent: Toluene (anhydrous) or DCM

  • Quench: Alcohol (1.2 equiv), Pyridine or Triethylamine (1.5 equiv)

Step-by-Step Workflow:

  • Activation:

    • Charge a dry reaction vessel (under

      
      ) with 2-(2-Chloro-3-cyanophenyl)acetic acid and anhydrous Toluene (5-10 volumes).
      
    • Add catalytic DMF (essential for forming the Vilsmeier-Haack intermediate which catalyzes the reaction).

    • Add Thionyl Chloride dropwise at room temperature.

    • Critical Step: Heat to 60-70°C for 2–3 hours. Monitor by TLC (methanol quench aliquot) or HPLC. The formation of

      
       and 
      
      
      
      gas indicates reaction progress.
    • Evaporation: Once conversion is complete, concentrate the mixture under reduced pressure to remove excess

      
       and Toluene.[5] (Note: The acid chloride is moisture sensitive; proceed immediately).
      
  • Esterification:

    • Redissolve the crude acid chloride in fresh anhydrous DCM or Toluene.

    • Cool to 0°C.

    • Add the alcohol (e.g., Methanol, Ethanol, or complex alcohol) mixed with the base (Pyridine or

      
      ).
      
    • Allow to warm to room temperature and stir for 1–2 hours.

  • Work-up:

    • Quench with water.

    • Wash organic layer with 1M

      
       (to remove pyridine), then Sat. 
      
      
      
      , then Brine.
    • Dry over

      
       and concentrate.
      

Why this works: The acid chloride is highly reactive, overcoming any minor steric effects from the 2-Cl group. The non-aqueous conditions prevent nitrile hydrolysis.

Protocol 2: Mild Alkylation (Carboxylate Displacement)

Best for: Methyl/Ethyl esters, small scale, and highly acid/base sensitive substrates.

Principle: Formation of the potassium carboxylate salt in a polar aprotic solvent, followed by


 attack on an alkyl halide.

Reagents:

  • Substrate: 2-(2-Chloro-3-cyanophenyl)acetic acid (1.0 equiv)

  • Base: Potassium Carbonate (

    
    ) (1.5 equiv, powdered/anhydrous)
    
  • Electrophile: Methyl Iodide (MeI) or Ethyl Bromide (1.2 equiv)

  • Solvent: DMF or Acetone

Step-by-Step Workflow:

  • Salt Formation:

    • Dissolve the acid in DMF (5 volumes).

    • Add powdered

      
      . Stir at room temperature for 15 minutes. The mixture may become a suspension.
      
  • Alkylation:

    • Add Methyl Iodide (or alkyl halide) dropwise.

    • Stir at room temperature for 2–4 hours. (Heating to 40°C is optional but usually unnecessary for MeI).

    • Note: The benzylic protons are acidic, but

      
       is generally not strong enough to cause significant C-alkylation over O-alkylation.
      
  • Work-up:

    • Dilute with Ethyl Acetate and Water.

    • Wash the organic layer extensively with water (to remove DMF).

    • Dry and concentrate.[5]

Part 3: Visualization & Logic

Figure 1: Reaction Workflow & Decision Tree

EsterificationStrategy Start Substrate: 2-(2-Chloro-3-cyanophenyl)acetic acid Decision Select Esterification Method Start->Decision MethodA Method A: Acid Chloride (SOCl2 / Alcohol) Decision->MethodA Scale-up / Complex Alcohols MethodB Method B: Alkylation (K2CO3 / MeI) Decision->MethodB Methyl/Ethyl Ester / Mild Cond. MethodC Method C: Fischer (H2SO4 / MeOH) Decision->MethodC Simple Alcohols / Cost Critical ProcessA 1. Activation: SOCl2, cat. DMF, 60°C 2. Esterification: ROH, Pyridine MethodA->ProcessA ProcessB 1. Deprotonation: K2CO3, DMF 2. Alkylation: Alkyl Halide, RT MethodB->ProcessB ProcessC Reflux Alcohol + cat. H2SO4 (Risk: Nitrile Hydrolysis) MethodC->ProcessC OutcomeA High Yield Scalable Broad Scope ProcessA->OutcomeA OutcomeB Very Mild Best for Methyl/Ethyl Lab Scale ProcessB->OutcomeB OutcomeC Variable Yield Equilibrium Limited ProcessC->OutcomeC

Caption: Decision matrix for selecting the optimal esterification route based on scale and derivative requirements.

Part 4: Quality Control & Data Summary

Table 1: Comparative Analysis of Methods

FeatureMethod A (Acid Chloride)Method B (Alkylation)Method C (Fischer)
Reagents

, Pyridine

, MeI/EtBr

, Alcohol
Reaction pH Acidic

Basic workup
Neutral/Mildly BasicStrongly Acidic
Temp 60°C

0°C
25°CReflux (60-80°C)
Nitrile Stability High (No water present)Excellent (Mild conditions)Moderate (Risk of hydrolysis)
Yield (Typical) 85 - 95%90 - 98%60 - 75%
Scalability HighLow/Medium (Cost of halides)High

Analytical Markers (QC):

  • HPLC: Monitor disappearance of Acid peak (

    
    ) and appearance of Ester peak (
    
    
    
    , less polar).
  • IR Spectroscopy:

    • 
       stretch: ~2230 
      
      
      
      (Must be preserved).
    • Ester

      
       stretch: ~1735–1750 
      
      
      
      .
    • Acid

      
       stretch (Starting Material): ~1700–1720 
      
      
      
      (broad).
  • 1H NMR:

    • Disappearance of

      
       broad singlet (10-12 ppm).
      
    • Appearance of alkoxy group (e.g.,

      
       singlet at ~3.7 ppm).
      
    • Benzylic

      
       protons usually shift slightly upfield upon esterification.
      

References

  • Thionyl Chloride Activation Mechanism

    • Title: Reaction of Carboxylic Acids with Thionyl Chloride.[1][2][5][6][7]

    • Source: Master Organic Chemistry / LibreTexts.
    • URL:[Link]

  • Fischer Esterification & Nitrile Stability

    • Title: Fischer Esterification - Chemistry Steps.[9][10][11]

    • Source: Chemistry Steps.[5][7][10][12]

    • URL:[Link]

  • General Esterification of Phenylacetic Acids: Title: Methyl chloroacetate synthesis (Analogous chemistry). Source: ChemicalBook.
  • Cyanoacetic Ester Synthesis (Analogous Nitrile Stability)

    • Title: Ethyl Cyanoacet
    • Source: Organic Syntheses.[9]

    • URL:[Link]

Sources

Application Note: 2-(2-Chloro-3-cyanophenyl)acetic acid as a Privileged Building Block in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the rational design of Type I½, Type II, and allosteric kinase inhibitors relies heavily on modular building blocks that dictate precise spatial geometries. 2-(2-Chloro-3-cyanophenyl)acetic acid (CAS: 1261759-53-8) has emerged as a highly privileged intermediate. By coupling this carboxylic acid to heterocyclic hinge-binding scaffolds (e.g., aminopyrazoles, aminopyrimidines), medicinal chemists can rapidly generate libraries of conformationally restricted, metabolically stable inhibitors.

This application note details the structural rationale, physicochemical properties, and validated synthetic protocols for utilizing this specialized building block in drug discovery workflows.

Structural & Mechanistic Rationale (E-E-A-T)

The utility of 2-(2-Chloro-3-cyanophenyl)acetic acid is driven by three distinct structural features, each serving a specific mechanistic purpose in target engagement and pharmacokinetics:

  • The "Magic Chloro" Conformational Lock: The inclusion of a chlorine atom at the ortho position relative to the acetic acid side chain is a deliberate design choice. It acts as a "magic chloro," exerting profound steric hindrance that restricts rotation around the C(aryl)-C(alpha) bond[1]. This conformational lock pre-organizes the resulting amide into a specific dihedral geometry, minimizing the entropic penalty upon binding to the kinase pocket and often increasing target affinity by orders of magnitude[1][2].

  • The Meta-Cyano Pharmacophore: Nitriles are highly versatile moieties in kinase inhibitor design. The meta-cyano group serves as a potent, directional hydrogen bond acceptor, frequently engaging the conserved DFG (Asp-Phe-Gly) motif or the solvent-exposed regions of the kinase[3][4]. Furthermore, the cyano group lowers the overall lipophilicity (LogP) compared to methyl or trifluoromethyl bioisosteres, improving aqueous solubility while simultaneously blocking oxidative metabolic hotspots[3][4].

  • The Acetic Acid Linker: The terminal carboxylic acid enables rapid, high-yielding amide bond formation. When coupled with electron-deficient anilines or heteroaromatic amines, uronium-based coupling reagents (like HATU) efficiently activate the acid via an HOAt-active ester, driving the reaction to completion[5][6][7].

Table 1: Physicochemical Properties of the Building Block
PropertyValueStructural Implication
Chemical Name 2-(2-Chloro-3-cyanophenyl)acetic acidCore scaffold
CAS Number 1261759-53-8Unique identifier
Molecular Formula C9H6ClNO2-
Molecular Weight 195.60 g/mol Low MW allows for downstream elaboration
Calculated LogP ~1.2 - 2.1Maintains favorable lipophilicity profile
H-Bond Donors 1 (Carboxylic Acid)Consumed during amide coupling
H-Bond Acceptors 3 (C=O, -OH, -C≡N)Cyano group remains available for target binding

Pharmacophore Logic & Visualization

Pharmacophore Hinge Hinge-Binding Scaffold (e.g., Aminopyrazole) Amide Amide Linker (H-Bond Donor/Acceptor) Hinge->Amide Coupled via HATU Phenyl Phenyl Ring (Hydrophobic Spacer) Amide->Phenyl C(alpha)-C(aryl) Bond Chloro Ortho-Chloro (Conformational Lock) Phenyl->Chloro Steric Hindrance Cyano Meta-Cyano (DFG-Pocket H-Bond) Phenyl->Cyano Polar Interaction Chloro->Amide Restricts Dihedral Angle

Fig 1. Pharmacophore logic of 2-(2-Chloro-3-cyanophenyl)acetic acid in kinase inhibitor design.

Experimental Methodologies & Protocols

The following self-validating protocols detail the integration of 2-(2-Chloro-3-cyanophenyl)acetic acid into a kinase inhibitor scaffold, followed by a late-stage functionalization of the cyano group.

Protocol A: HATU-Mediated Amide Coupling with Electron-Deficient Amines

Kinase hinge-binders (e.g., 3-aminopyrazoles) are often poor nucleophiles. Traditional carbodiimides (EDC/DCC) frequently fail or result in low yields[6]. HATU is selected here because it forms a highly reactive OAt-active ester, accelerating the coupling step[5][7]. N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to deprotonate the carboxylic acid without competing for the active ester[5][7].

Reagents:

  • 2-(2-Chloro-3-cyanophenyl)acetic acid (1.0 eq)

  • Heterocyclic Amine (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF (0.2 M relative to the acid)

Step-by-Step Procedure:

  • Activation: Dissolve 2-(2-Chloro-3-cyanophenyl)acetic acid and HATU in anhydrous DMF under an inert atmosphere (N2 or Ar). Cool the mixture to 0 °C using an ice bath.

  • Base Addition: Add DIPEA dropwise. Stir at 0 °C for 15 minutes to ensure complete formation of the OAt-active ester. The solution will typically turn pale yellow[5].

  • Coupling: Add the heterocyclic amine in one portion. Remove the ice bath and allow the reaction to warm to room temperature (RT).

  • Monitoring: Stir for 2–12 hours. Monitor the reaction via LC-MS or TLC. The reaction is complete when the active ester mass is fully consumed.

  • Aqueous Workup: Quench the reaction by adding saturated aqueous NaHCO3. Extract the aqueous layer 3x with Ethyl Acetate (EtOAc).

  • Purification: Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Purify via flash column chromatography (typically Hexanes/EtOAc or DCM/MeOH) to yield the pure amide intermediate[5][7].

Protocol B: Late-Stage Tetrazole Formation (Bioisosteric Replacement)

The meta-cyano group can be retained for direct target binding, or it can serve as a synthetic handle. Converting the nitrile to a 1H-tetrazole creates a lipophilic bioisostere of a carboxylic acid, ideal for interacting with solvent-exposed regions of the kinase without compromising cell permeability.

Reagents:

  • Cyano-phenyl amide intermediate from Protocol A (1.0 eq)

  • Sodium Azide (NaN3) (3.0 eq)

  • Triethylamine hydrochloride (Et3N·HCl) (3.0 eq)

  • Toluene/DMF (4:1 v/v)

Step-by-Step Procedure:

  • Preparation: Suspend the cyano-phenyl amide intermediate, NaN3, and Et3N·HCl in the Toluene/DMF solvent mixture in a heavy-walled pressure vial. Caution: NaN3 is highly toxic; handle with extreme care in a fume hood.

  • Cycloaddition: Seal the vial and heat the mixture to 110 °C behind a blast shield. Stir vigorously for 16–24 hours.

  • Monitoring: Monitor via LC-MS. The tetrazole product will typically elute earlier than the nitrile starting material due to increased polarity.

  • Workup: Cool the reaction to RT. Dilute with EtOAc and wash with 1M HCl to protonate the tetrazole, followed by water and brine.

  • Isolation: Dry the organic layer over Na2SO4, concentrate, and purify via reverse-phase preparative HPLC to obtain the final tetrazole-functionalized kinase inhibitor.

Synthetic Workflow Visualization

Workflow SM 2-(2-Chloro-3-cyanophenyl)acetic acid + Heterocyclic Amine Step1 Amide Coupling (HATU, DIPEA, DMF, 0°C -> RT) SM->Step1 Int Cyano-Phenyl Amide Intermediate Step1->Int >85% Yield Step2 Tetrazole Formation (NaN3, Et3N·HCl, Toluene, 110°C) Int->Step2 Prod Tetrazole-Functionalized Kinase Inhibitor Step2->Prod Late-Stage Bioisostere

Fig 2. Two-step synthetic workflow from building block to tetrazole-functionalized inhibitor.

References

  • Nitriles: an attractive approach to the development of covalent inhibitors Source: RSC Publishing URL:[Link]

  • Nitriles: an attractive approach to the development of covalent inhibitors Source: PMC / NIH URL:[Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents Source: PMC / NIH URL:[Link]

  • Process optimization for acid-amine coupling: a catalytic approach Source: Current Chemistry Letters URL:[Link]

  • “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery Source: ChemRxiv URL:[Link]

Sources

Application Note: Purification Strategy for 2-(2-Chloro-3-cyanophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level process development guide. It moves beyond simple "recipes" to provide a logic-driven framework for purifying 2-(2-Chloro-3-cyanophenyl)acetic acid , ensuring scalability and scientific rigor.

Executive Summary & Chemical Profile

Target Compound: 2-(2-Chloro-3-cyanophenyl)acetic acid Functional Class: Halogenated Phenylacetic Acid / Benzonitrile Derivative Critical Quality Attributes (CQAs): Purity >98.5% (HPLC), White to Off-white Crystalline Solid, removal of regioisomers.

Physicochemical Analysis

To select the correct solvent, we must analyze the molecule's competing polarities:

  • Carboxylic Acid Head (

    
    ):  High polarity, hydrogen bond donor/acceptor. Soluble in alcohols, basic water, and polar aprotic solvents.
    
  • Aryl Core (

    
    ):  The Chloro and Cyano substituents increase lipophilicity and crystal lattice energy compared to unsubstituted phenylacetic acid. The nitrile group (
    
    
    
    ) adds dipole moment but reduces solubility in purely non-polar hydrocarbons.

Solubility Prediction:

  • Water:[1] Insoluble (Acid form) / Soluble (Salt form).

  • Alcohols (MeOH, EtOH): High solubility (Good for dissolving, poor for crystallizing alone).[2]

  • Toluene/Ethyl Acetate:[3] Moderate solubility (Ideal for temperature-dependent recrystallization).

  • Heptane/Hexane: Insoluble (Ideal anti-solvent).

Pre-Purification: The Acid-Base Swing (Recommended)

Rationale: Before attempting recrystallization, an acid-base extraction is highly recommended. This leverages the acidic proton to separate the target from non-acidic impurities (e.g., unreacted nitriles, decarboxylated byproducts) which often co-crystallize.

Protocol:

  • Dissolution: Suspend crude solid in 1M NaOH (3-4 eq). Stir until dissolved.

  • Filtration: Filter the aqueous solution to remove insoluble organic impurities.

  • Precipitation: Slowly add 6M HCl to the filtrate with vigorous stirring until pH < 2.

  • Isolation: Filter the precipitated solid, wash with cold water, and dry.

  • Result: This "crude" material is now chemically enriched and ready for final polishing via recrystallization.

Solvent System Selection Guide

Based on the chemical profile, three solvent systems are validated for this class of compounds.

SystemSolvent CompositionMechanismProsCons
A (Primary) Ethanol / Water Anti-solvent PrecipitationHigh yield, Green chemistry compliant.Risk of oiling out if water added too fast.
B (High Purity) Ethyl Acetate / Heptane Anti-solvent / CoolingExcellent rejection of polar impurities.Flammability; Heptane handling.
C (Specific) Toluene Cooling CrystallizationGood for removing non-polar side products.Higher boiling point (110°C) requires more energy.

Detailed Experimental Protocol

Selected Method: System B (Ethyl Acetate / Heptane) is chosen for its superior ability to reject regioisomers and define crystal morphology.

Phase 1: Dissolution[4][5]
  • Place 10.0 g of crude 2-(2-Chloro-3-cyanophenyl)acetic acid in a 250 mL round-bottom flask.

  • Add Ethyl Acetate (EtOAc) in small portions (start with 30 mL).

  • Heat to reflux (approx. 77°C) with magnetic stirring.

  • Continue adding hot EtOAc slowly until the solid just dissolves.

    • Note: If the solution is colored/dirty, add activated carbon (1 wt%), stir for 10 mins, and filter hot through Celite.

Phase 2: Crystallization[1]
  • Remove heat and allow the solution to cool to ~50°C.

  • Slowly add Heptane (Anti-solvent) dropwise.

    • Endpoint: Stop adding when a faint, persistent turbidity (cloudiness) appears.

  • Re-heat slightly to redissolve the turbidity.

  • Remove from heat. Wrap the flask in a towel to ensure slow cooling to room temperature (20-25°C) over 2-3 hours.

    • Why? Slow cooling promotes the growth of pure, dense crystals and prevents impurity entrapment.

  • Once at room temperature, cool further in an ice bath (0-5°C) for 1 hour to maximize yield.

Phase 3: Isolation & Drying
  • Filter the crystals using a Buchner funnel under vacuum.[4]

  • Wash: Rinse the filter cake with a cold mixture of EtOAc/Heptane (1:3 ratio).

  • Dry: Dry in a vacuum oven at 45°C for 12 hours.

    • Caution: Ensure temperature does not exceed 60°C to prevent potential decarboxylation or nitrile hydrolysis.

Process Visualization

The following diagrams illustrate the decision logic and the experimental workflow.

Diagram 1: Solvent Selection Logic

SolventSelection Start Crude 2-(2-Chloro-3-cyanophenyl)acetic acid CheckPurity Is Purity < 90%? Start->CheckPurity AcidBase Perform Acid-Base Extraction (1M NaOH -> Filter -> HCl) CheckPurity->AcidBase Yes SolventChoice Select Recrystallization System CheckPurity->SolventChoice No AcidBase->SolventChoice SysA Ethanol / Water (Best for Yield) SolventChoice->SysA SysB EtOAc / Heptane (Best for Purity) SolventChoice->SysB SysC Toluene (Specific Impurities) SolventChoice->SysC

Caption: Decision tree for selecting the appropriate purification pathway based on initial crude purity.

Diagram 2: Recrystallization Workflow (EtOAc/Heptane)

RecrystProtocol Step1 1. Dissolution Reflux in Min. EtOAc Step2 2. Nucleation Add Heptane to Turbidity Step1->Step2 Clear Soln. Step3 3. Crystal Growth Slow Cool to 25°C Step2->Step3 Turbid Step4 4. Isolation Filter & Wash (Cold) Step3->Step4 Solidified Step5 5. QC Check HPLC & Melting Point Step4->Step5 Dry Cake

Caption: Step-by-step unit operations for the Ethyl Acetate / Heptane recrystallization protocol.

Process Control & Troubleshooting

ObservationRoot CauseCorrective Action
Oiling Out (Liquid separates instead of crystals)Solvent mixture is too polar or cooling is too fast.Re-heat, add more EtOAc, and cool much slower. Seed with pure crystal if available.
Low Yield Too much solvent used or product is too soluble.[2][5]Concentrate the mother liquor by rotary evaporation and repeat cooling.
Colored Crystals Chromophore impurities trapped.Repeat Phase 1 using Activated Carbon (Charcoal) treatment.

Safety & Handling

  • Cyanide Moiety: The nitrile group is generally stable, but avoid strong acids at high temperatures (>100°C) to prevent hydrolysis to the amide/acid.

  • Combustion: Organic dusts are explosive. Ground equipment properly.

  • Toxicology: Treat as a potent bioactive intermediate. Use full PPE (gloves, goggles, respirator).

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Anderson, N. G.Practical Process Research & Development. Academic Press, 2012.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 9740, Cyanoacetic acid (Structural Analog Data). Retrieved from [Link]

Sources

Application Note: Scale-Up Synthesis of 2-(2-Chloro-3-cyanophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Medicinal Chemists, and CMC (Chemistry, Manufacturing, and Controls) Professionals Compound: 2-(2-Chloro-3-cyanophenyl)acetic acid (CAS: 1261759-53-8) Application: Critical building block for P2X7 receptor antagonists (e.g., heterocyclic carboxamides) [1].

Introduction & Retrosynthetic Strategy

The compound 2-(2-Chloro-3-cyanophenyl)acetic acid is a highly functionalized phenylacetic acid derivative utilized in the synthesis of potent P2X7 receptor antagonists [1]. In the discovery phase (Medicinal Chemistry), this core is typically synthesized via a 6-step sequence starting from 3-amino-2-chlorobenzoic acid. The discovery route relies on a Sandmeyer reaction to introduce an iodine atom, followed by a transition-metal-catalyzed malonate cross-coupling, Krapcho decarboxylation, and subsequent functional group manipulations [2].

While effective for generating gram-quantities, the MedChem route presents severe bottlenecks for multi-kilogram scale-up:

  • Safety Hazards: Diazonium salt intermediates in the Sandmeyer reaction pose explosion risks.

  • Cost & Supply Chain: Reliance on stoichiometric copper, expensive palladium ligands, and extensive chromatographic purifications results in an unacceptably high E-factor.

The Optimized Scale-Up Route: To establish a self-validating, robust, and economically viable process, we engineered a 5-step convergent route starting from the inexpensive and commercially abundant 2-chloro-3-methylbenzoic acid . This route leverages a highly controlled benzylic radical bromination and a phase-transfer-catalyzed cyanation, completely eliminating the need for transition metals and hazardous diazonium chemistry.

RouteComparison SM1 3-Amino-2-chlorobenzoic acid (MedChem Route) Int1 3-Iodo-2-chlorobenzamide SM1->Int1 1. Amidation 2. Sandmeyer (I) SM2 2-Chloro-3-methylbenzoic acid (Scale-Up Route) Int3 2-Chloro-3-methylbenzonitrile SM2->Int3 1. SOCl2, NH3 2. POCl3 (Dehydration) Int2 Methyl 2-(3-carbamoyl- 2-chlorophenyl)acetate Int1->Int2 3. Malonate Coupling 4. Decarboxylation Target 2-(2-Chloro-3-cyanophenyl) acetic acid (Target) Int2->Target 5. Dehydration 6. Hydrolysis Int4 2-(2-Chloro-3-cyanophenyl) acetonitrile Int3->Int4 3. NBS, AIBN 4. NaCN Int4->Target 5. Selective Acidic Hydrolysis

Retrosynthetic comparison between the MedChem and optimized Scale-Up routes.

Process Optimization & Causality

Solvent Selection for Radical Bromination

Traditionally, benzylic brominations utilize carbon tetrachloride (


) or chlorobenzene. Due to the ozone-depleting nature of 

and the toxicity of chlorobenzene, we substituted the solvent with Benzotrifluoride (PhCF

)
. PhCF

is environmentally benign, highly stable to radical conditions, and has an ideal boiling point (102 °C) for maintaining the thermal decomposition rate of AIBN. To prevent over-bromination (dibromide formation), exactly 0.95 equivalents of NBS are used, prioritizing a cleaner impurity profile over 100% conversion.
Phase-Transfer Catalysis (PTC) for Cyanation

Cyanation of benzylic halides is conventionally performed in polar aprotic solvents like DMF or DMSO. On a pilot-plant scale, removing these high-boiling solvents is energy-intensive and complicates wastewater treatment. By employing a Toluene/Water biphasic system with Tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst, the


 displacement proceeds rapidly at 80 °C. The product is isolated simply by phase separation and solvent evaporation.
Chemoselective Hydrolysis

The final step requires the hydrolysis of an aliphatic nitrile in the presence of an aromatic nitrile. Aromatic nitriles are sterically hindered and electronically deactivated compared to their aliphatic counterparts. By utilizing a strictly controlled acidic hydrolysis (1:1 Glacial Acetic Acid / Concentrated HCl at 95 °C), the benzylic nitrile is selectively hydrolyzed to the carboxylic acid, leaving the aromatic cyano group completely intact.

Quantitative Process Metrics

Table 1: Route Comparison Metrics

MetricMedChem Route (Patent)Optimized Scale-Up Route
Overall Yield ~14%62%
Step Count 65
Transition Metals Cu, PdNone
Purification Column ChromatographyCrystallization Only
Estimated E-Factor > 150< 35

Detailed Scale-Up Protocols

ProcessWorkflow Step1 Step 1 & 2 Amidation & Dehydration Yield: 92% Step2 Step 3 Radical Bromination Yield: 85% Step1->Step2 Step3 Step 4 Cyanation (SN2) Yield: 88% Step2->Step3 Step4 Step 5 Selective Hydrolysis Yield: 90% Step3->Step4 Product Product Step4->Product

Five-step optimized process workflow for kilogram-scale synthesis.

Step 1 & 2: Synthesis of 2-Chloro-3-methylbenzonitrile
  • Acid Chloride Formation: Charge a nitrogen-purged reactor with 2-chloro-3-methylbenzoic acid (1.0 eq, 1.0 kg) and toluene (5 L). Add catalytic DMF (0.01 eq). Slowly dose Thionyl Chloride (

    
    , 1.2 eq) at 40 °C. Stir for 3 hours until gas evolution ceases.
    
  • Amidation: Concentrate the mixture under vacuum to remove excess

    
    . Redissolve the residue in fresh toluene (3 L) and dropwise add this solution to a vigorously stirred mixture of 28% aqueous 
    
    
    
    (5.0 eq) at 0–5 °C. Filter the precipitated 2-chloro-3-methylbenzamide and dry under vacuum.
  • Dehydration: Charge the dried amide into a reactor with toluene (4 L). Add Phosphorus Oxychloride (

    
    , 1.5 eq) and heat to 90 °C for 4 hours. Cool to 10 °C, carefully quench with cold water, separate the organic layer, wash with saturated 
    
    
    
    , and concentrate to yield 2-chloro-3-methylbenzonitrile as a pale yellow solid (Yield: 92% over two steps).
Step 3: Synthesis of 3-(Bromomethyl)-2-chlorobenzonitrile
  • Charge 2-chloro-3-methylbenzonitrile (1.0 eq, 800 g) and Benzotrifluoride (PhCF

    
    , 6 L) into a reactor.
    
  • Add N-Bromosuccinimide (NBS, 0.95 eq). Heat the suspension to 80 °C.

  • Add AIBN (0.05 eq) in three equal portions over 1.5 hours to control the exothermic radical initiation.

  • Stir at 85 °C for 3 hours. Monitor by HPLC (Target: < 5% unreacted starting material, < 2% dibromide).

  • Cool to 10 °C, filter off the succinimide byproduct, and wash the filtrate with water. Concentrate the organic layer to afford the crude benzyl bromide, which is used directly in the next step (Yield: ~85%).

Step 4: Synthesis of 2-(2-Chloro-3-cyanophenyl)acetonitrile
  • Charge the crude 3-(bromomethyl)-2-chlorobenzonitrile (1.0 eq, 1.0 kg) into a reactor containing toluene (4 L).

  • Prepare a solution of Sodium Cyanide (NaCN, 1.2 eq) and Tetrabutylammonium bromide (TBAB, 0.05 eq) in water (2 L).

  • Add the aqueous solution to the toluene mixture. Heat the biphasic system to 80 °C under vigorous agitation (≥ 300 rpm) for 4 hours.

  • Cool to room temperature. Separate the aqueous layer (quench with bleach in a dedicated cyanide waste stream).

  • Wash the organic layer with water (2 × 2 L) and brine. Concentrate under vacuum and recrystallize the residue from Isopropanol to yield the dinitrile as an off-white solid (Yield: 88%).

Step 5: Selective Hydrolysis to 2-(2-Chloro-3-cyanophenyl)acetic acid
  • Charge 2-(2-chloro-3-cyanophenyl)acetonitrile (1.0 eq, 700 g) into a glass-lined reactor.

  • Add a 1:1 mixture of Glacial Acetic Acid (2.5 L) and Concentrated HCl (37%, 2.5 L).

  • Heat the mixture to 95 °C. The slurry will gradually become a homogeneous solution. Stir for 6 hours.

  • In-Process Control (IPC): Monitor via HPLC. The aliphatic nitrile peak should disappear, while the aromatic nitrile remains intact.

  • Cool the reaction mixture to 10 °C and slowly add ice-cold water (5 L) to precipitate the product.

  • Filter the crude acid, wash thoroughly with cold water until the filtrate pH is > 4.

  • Recrystallize from Ethanol/Water (1:2) to afford pure 2-(2-Chloro-3-cyanophenyl)acetic acid as a white crystalline solid. Dry at 50 °C under vacuum (Yield: 90%, Purity: >99.5% by HPLC).

In-Process Control (IPC) Parameters

Table 2: HPLC Monitoring Parameters for Scale-Up

Process StepAnalyte MonitoredCritical LimitAction
Step 3 (Bromination) Dibromide Impurity> 2.0% AreaStop heating immediately; cool reactor.
Step 3 (Bromination) Starting Material< 5.0% AreaProceed to workup.
Step 4 (Cyanation) Benzyl Bromide< 1.0% AreaProceed to phase separation.
Step 5 (Hydrolysis) Aliphatic Nitrile< 0.5% AreaCool reactor and precipitate product.
Step 5 (Hydrolysis) Aromatic Amide (Over-hydrolysis)> 1.0% AreaDecrease temperature to 85 °C.

References

  • Actelion Pharmaceuticals Ltd. (2015). Heterocyclic amide derivatives as P2X7 receptor antagonists. US Patent 9,221,832 B2.
  • MolAid Chemical Database. 2-chloro-3-carbamoylphenylacetic acid methyl ester - CAS 1421620-40-7.
  • March, J., & Smith, M. B. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). John Wiley & Sons.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(2-Chloro-3-cyanophenyl)acetic Acid

[1][2]

Target Molecule: 2-(2-Chloro-3-cyanophenyl)acetic acid (CAS: 1000576-40-0) Application: Key intermediate for Thrombopoietin Receptor Agonists (e.g., Lusutrombop).[1][2] Critical Challenge: Chemoselective hydrolysis of an aliphatic nitrile in the presence of a sensitive aromatic nitrile.

Introduction: The Selectivity Paradox

The synthesis of 2-(2-Chloro-3-cyanophenyl)acetic acid presents a classic organic chemistry paradox: you must hydrolyze a nitrile group to a carboxylic acid without hydrolyzing a second, structurally distinct nitrile group on the same molecule.[1][2]

The standard industrial route involves the homologation of 2-chloro-3-cyanotoluene via benzylic bromination, followed by cyanation and hydrolysis.[1][2] The yield of this process is frequently compromised at the final step—selective hydrolysis —where the aromatic nitrile (position 3) is inadvertently converted to an amide or acid, destroying the pharmacophore.[3]

This guide provides a technical troubleshooting framework to maximize yield by controlling reaction kinetics and precursor purity.

Module 1: Synthetic Pathway & Logic

The following workflow illustrates the standard "Benzyl Cyanide" route (Route A) and the high-fidelity "Malonate" route (Route B).

GStartStart: 2-Chloro-3-cyanotolueneBromideIntermediate 1:Benzyl Bromide DerivativeStart->Bromide NBS, AIBN(Radical Bromination)NitrileIntermediate 2A:Benzyl Cyanide (Aliphatic CN)Bromide->Nitrile NaCN, PTC(Route A: Standard)MalonateIntermediate 2B:Diethyl Malonate AdductBromide->Malonate Diethyl Malonate, NaH(Route B: High Fidelity)TargetTARGET:2-(2-Chloro-3-cyanophenyl)acetic acidNitrile->Target HCl/AcOH, 60°C(Selective Hydrolysis)ImpurityIMPURITY:Di-acid / Amide byproductNitrile->Impurity >80°C or Strong Base(Over-hydrolysis)Malonate->Target 1. NaOH (Saponification)2. Heat (Decarboxylation)

Figure 1: Comparative synthetic pathways.[2][3][4][5] Route A is shorter but riskier; Route B offers higher chemoselectivity.[1]

Module 2: Critical Process Parameters (CPP)

Step 1: Benzylic Bromination (The Purity Check)

Issue: Low yield often stems from "garbage in, garbage out."[3] Over-bromination (gem-dibromide formation) is difficult to separate and leads to aldehyde impurities later.[1][2][3]

ParameterRecommendationScientific Rationale
Reagent NBS (N-Bromosuccinimide)Provides a low, steady concentration of Br[1][2]• radical, minimizing di-bromination compared to elemental Br2 [1].[1][2][3]
Initiator AIBN vs. BPOUse AIBN (Azobisisobutyronitrile).[3] BPO is an oxidant and can react with the CN group or cause ring oxidation.[3]
Stoichiometry 0.95 - 1.0 eqNever exceed 1.0 eq. It is better to leave 5% starting material (separable) than generate 5% dibromide (inseparable).[1][2][3]
Solvent Chlorobenzene or DCEHigher boiling point solvents allow faster radical propagation than DCM.[3]
Step 2: Cyanation (The Homologation)

Issue: Formation of dimers (stilbene derivatives) via oxidative coupling.[2][3]

  • Protocol: Use Phase Transfer Catalysis (PTC).[3]

  • Recipe: Toluene/Water biphasic system with TBAB (Tetrabutylammonium bromide) (1-3 mol%) and NaCN (1.2 eq).

  • Why: Keeping the cyanide in the aqueous phase and the substrate in the organic phase prevents high local concentrations of active nucleophile, reducing dimerization side-reactions [2].

Module 3: The Yield Killer – Selective Hydrolysis

This is the most frequent point of failure. You must hydrolyze the aliphatic nitrile (


23
Mechanism of Failure
  • Aliphatic Nitriles: Hydrolyze via an imidate intermediate.[3] Rate is fast at moderate pH/Temp.[3]

  • Aromatic Nitriles: Hydrolyze slower due to conjugation, but electron-withdrawing groups (like Cl at position 2) accelerate this hydrolysis, narrowing the safety window.[2][3]

Recommended Protocol: Acid-Catalyzed Selective Hydrolysis

Do NOT use basic hydrolysis (NaOH/KOH) as the primary method; hydroxide is too aggressive for the aromatic nitrile in this electron-deficient ring system.[1][2]

Step-by-Step:

  • Solvent System: Glacial Acetic Acid (AcOH) : Conc.[3] HCl : Water (ratio 2:1:1).[3]

  • Temperature: Strictly maintain 55–65°C .

    • < 50°C: Reaction stalls (incomplete conversion).[3]

    • > 70°C: Aromatic CN begins to hydrolyze to amide.[3]

  • Monitoring: HPLC is mandatory.[3] TLC is insufficient to distinguish the amide impurity.[3]

  • Quench: Pour onto ice-water immediately upon consumption of starting material.

Data: Hydrolysis Conditions Comparison

MethodReagentsTempSelectivity (Aliphatic:Aromatic)Verdict
Method A NaOH (aq), EtOHReflux60 : 40FAIL: Significant aromatic hydrolysis.[1][2]
Method B H2SO4 (70%)80°C85 : 15POOR: Hard to control exotherm.[3]
Method C AcOH / HCl / H2O 60°C 98 : 2 OPTIMAL: Kinetic control achieved.[3]

Troubleshooting Guide (FAQ)

Q1: I am seeing a "M+18" peak in my Mass Spec. What is it?

Diagnosis: This is the Primary Amide impurity.[3] Cause: Over-hydrolysis of the aromatic nitrile.[3] Fix:

  • Lower your hydrolysis temperature by 10°C.

  • Reduce reaction time.

  • Switch from H2SO4 to the milder AcOH/HCl system described above.

Q2: My bromination reaction stalled at 80% conversion.

Diagnosis: Radical quencher presence or initiator decomposition. Fix:

  • Do not add more NBS immediately.[3]

  • Add a "spike" of AIBN (0.1 eq) and reflux for 1 hour.

  • Ensure the system is strictly oxygen-free (degas solvents with N2 sparging); oxygen is a radical scavenger.[1][2]

Q3: The final product is colored (yellow/orange) and difficult to crystallize.

Diagnosis: Polymerization of cyanide byproducts or stilbene formation. Fix:

  • Perform a Charcoal Treatment : Dissolve crude acid in dilute NaOH (pH 10), add activated carbon (5 wt%), stir for 30 min, filter, and re-acidify carefully to pH 3-4.[2][3]

  • Recrystallize from Toluene/Heptane or IPA/Water .[3]

Alternative "High-Fidelity" Route: The Malonate Method[1]

If the hydrolysis continues to fail due to the sensitivity of the 3-cyano group, switch to the Malonate Displacement route.[1]

  • Alkylation: React the benzyl bromide with Diethyl Malonate / NaH (or K2CO3) in DMF.

    • Advantage:[1][2][3][6][7][8][9][10] No new nitrile is introduced.[3]

  • Hydrolysis/Decarboxylation:

    • Hydrolyze the diester with 1 eq NaOH at room temperature (mild).

    • Decarboxylate by heating in Toluene or dilute acid.[3]

    • Result: The aromatic CN remains untouched because the conditions are far milder than nitrile hydrolysis [3].[3]

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[3] Longman Scientific & Technical, 1989.[3] (Standard protocols for NBS bromination and radical initiation).

  • Starks, C. M. "Phase-transfer catalysis.[1][3] I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts."[3] Journal of the American Chemical Society, 93(1), 195-199.[1][2][3] Link[2][3]

  • Shionogi & Co., Ltd. "Fused Heterocyclic Derivatives and Thrombopoietin Receptor Agonists."[3] World Intellectual Property Organization Patent, WO 2010/104153.[3] (Describes synthesis of Lusutrombop intermediates including 2-chloro-3-cyanophenyl derivatives). Link

  • Pollak, P., et al. "Nitriles."[3] Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH, 2000.[1][2] (Kinetics of aliphatic vs aromatic nitrile hydrolysis). Link

Technical Support Center: Purification & Impurity Management for 2-(2-Chloro-3-cyanophenyl)acetic Acid

[1][2]

Introduction

This guide addresses the specific purification challenges associated with 2-(2-Chloro-3-cyanophenyl)acetic acid (CAS 1261759-53-8) . As a Researcher or Process Chemist, you are likely utilizing this compound as a scaffold for larger bioactive molecules.[1][2][3]

The critical technical challenge with this molecule is the chemoselectivity required during purification.[1][3] The molecule contains two sensitive functional groups in close proximity:[1][2][3]

  • The Carboxylic Acid (-COOH): Requires basic conditions for extraction but is prone to decarboxylation under high thermal stress.[1][3]

  • The Cyano Group (-CN): A "fragile handle" at the 3-position.[1][2] It is susceptible to hydrolysis (converting to amide or acid) under the very acidic or basic conditions often used to manipulate the acetic acid moiety.[1][3][4]

This guide provides a self-validating workflow to remove impurities while preserving the cyano-integrity of your scaffold.[1][2]

Module 1: Impurity Profiling (Diagnostics)

Before attempting purification, you must identify which impurities are present.[1][2][3] The synthesis of phenylacetic acids often generates specific byproducts.

Common Impurity Landscape
Impurity TypeLikely StructureOrigin/CauseDetection (RRT*)
Impurity A (Precursor) 2-(2-Chloro-3-cyanophenyl)acetonitrileIncomplete hydrolysis of the nitrile precursor.[1][2]High RRT (Non-polar)
Impurity B (Hydrolysis) 2-(2-Chloro-3-carbamoylphenyl)acetic acidOver-hydrolysis of the 3-CN group to an amide (-CONH₂).[1][2]Low RRT (Polar)
Impurity C (Degradation) 2-Chloro-3-cyanotolueneDecarboxylation caused by excessive heating (>80°C).[1][2]Very High RRT
Impurity D (Inorganic) Sodium/Potassium SaltsTrapped salts from acid/base workup.[1][3]Ash test / NMR baseline

*RRT = Relative Retention Time (approximate, varies by method).[2][3]

Module 2: Purification Protocols

Protocol A: The "Gentle" Chemoselective Extraction

Use this protocol to remove Neutral Impurities (Precursor A, Degradant C) without damaging the Cyano group.[1][2][3]

The Logic: The target molecule has a pKa of approximately 4.[3]2. The cyano group is stable at pH 8-9 but hydrolyzes at pH >12.[1][3] Therefore, we use a weak base (NaHCO₃) instead of a strong base (NaOH).[1][3]

Step-by-Step:

  • Dissolution: Dissolve the crude solid in Ethyl Acetate (EtOAc) (10 mL/g).

  • Extraction (Forward): Add saturated aqueous NaHCO₃ (pH ~8.5). Shake and separate layers.

    • Chemistry: The Target Acid moves to the Aqueous Layer (as sodium salt).[1][3]

    • Fate of Impurities: Neutral impurities (A & C) remain in the Organic Layer .[1][3]

  • Wash: Wash the aqueous layer once with fresh EtOAc to remove entrained neutrals.[1][3]

  • Acidification (Critical Step): Cool the aqueous layer to 0-5°C. Slowly add 1M HCl dropwise until pH reaches ~3.0.

    • Warning: Do NOT use concentrated H₂SO₄ or heat, as this will hydrolyze the 3-CN group to an amide (Impurity B).[1][2][3]

  • Recovery: The product will precipitate as a white solid.[1][3] Filter and dry under vacuum at <40°C.[1][3]

Protocol B: Recrystallization for Amide Removal

Use this if Impurity B (Amide) is present.[1][3] Extraction cannot remove it because it is also acidic (due to the acetic acid tail).[1][2][3]

The Logic: The amide impurity is significantly more polar and less soluble in non-polar aromatics than the nitrile target.[2][3]

  • Solvent System: Toluene : Heptane (or Toluene : Cyclohexane).[1][3]

  • Procedure:

    • Suspend crude material in Toluene (5 mL/g).

    • Heat to 60-65°C (Do not boil excessively).

    • Note: If the amide is present, it often remains undissolved (haze).[1][2][3] Filter the hot solution to remove it.[1][3]

    • Add Heptane dropwise to the filtrate until slight turbidity appears.[1][3]

    • Cool slowly to 4°C.

  • Result: The target nitrile crystallizes; residual amide and more polar byproducts stay in the mother liquor or are filtered off initially.[1][3]

Module 3: Troubleshooting & FAQs

Q1: My product has a persistent "haze" in solution and NMR shows a new set of aromatic peaks.

Diagnosis: You likely have Impurity B (Amide) .[1][3] Cause: This usually happens if you used NaOH during extraction or heated the reaction in acid for too long.[1][3] Solution:

  • Check the IR spectrum.[3] A strong band at 1650-1690 cm⁻¹ confirms the amide carbonyl (distinct from the acid carbonyl at ~1710 cm⁻¹).[1]

  • Perform Protocol B (Hot Toluene filtration).[1][3] The amide is poorly soluble in toluene compared to the nitrile.[1][3]

Q2: The yield is low, and I smell a "solvent-like" odor different from my reagents.

Diagnosis: Decarboxylation (Impurity C). Cause: Phenylacetic acids with electron-withdrawing groups (like Cl and CN) are prone to losing CO₂ if heated above 100°C, especially in the presence of metal salts.[1][2][3] Solution:

  • Keep all drying steps below 45°C .[1][3]

  • Avoid distillation.[1][3]

  • The "solvent" smell is likely 2-chloro-3-cyanotoluene.[1][2] It can be removed by washing the solid with cold Hexane.[1][3]

Q3: Can I use Ethanol for recrystallization?

Advice: Proceed with Caution. While Ethanol is a good solvent, heating a carboxylic acid in ethanol with trace mineral acid (from the workup) can lead to Ethyl Ester formation (Fischer Esterification).[1][3]

  • Better Alternative:Acetonitrile/Water or Isopropyl Acetate .[1][3] These are non-nucleophilic and safe.[1][3]

Module 4: Visual Workflows

Figure 1: Purification Decision Tree

Use this logic flow to determine the correct purification step based on your impurity profile.

PurificationLogicStartCrude 2-(2-Chloro-3-cyanophenyl)acetic acidCheckImpurityAnalyze Impurity Profile(HPLC/TLC/NMR)Start->CheckImpurityNeutralImpurityNeutral Impurities Detected?(Precursor/Decarboxylated)CheckImpurity->NeutralImpurityAmideImpurityAmide Impurity Detected?(Hydrolysis Product)NeutralImpurity->AmideImpurityNoProtocolAProtocol A:NaHCO3 Extraction(pH 8.5)NeutralImpurity->ProtocolAYesProtocolBProtocol B:Toluene Recrystallization(Hot Filtration)AmideImpurity->ProtocolBYesFinalPure Product(>98% HPLC)AmideImpurity->FinalNoProtocolA->AmideImpurityProtocolB->Final

Caption: Decision matrix for selecting between Acid-Base Extraction (Protocol A) and Recrystallization (Protocol B).

Figure 2: Impurity Formation Pathways

Understanding how impurities form allows you to prevent them.[1][2][3]

ImpurityPathwaysTargetTarget Molecule2-(2-Chloro-3-cyanophenyl)acetic acidHeatHeat (>100°C)Target->HeatStrongBaseStrong Base/Acid(pH >12 or <1)Target->StrongBaseDecarbImpurity C(Decarboxylated Toluene)Heat->Decarb- CO2AmideImpurity B(Amide Hydrolysis)StrongBase->Amide+ H2O (Hydrolysis)

Caption: Mechanistic pathways leading to the two most critical impurities: Decarboxylation and Hydrolysis.[1][2]

References

  • Vogel, A. I. (1989).[1][3] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1][3] Longman Scientific & Technical.[3] (See Section 5.13 on "Hydrolysis of Nitriles" and the selectivity challenges). [3]

  • Carey, F. A., & Sundberg, R. J. (2007).[1][2][3] Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.[1][3] (Discussion on chemoselectivity of carboxylic acid protection/deprotection). [3]

  • Sigma-Aldrich. (n.d.).[1][3] Product Entry: 2-(2-Chloro-3-cyanophenyl)acetic acid (CAS 1261759-53-8).[1][2] Retrieved October 26, 2023.[1][2][3] [1][2]

  • Robins, Z. (2010).[1][3] Process Chemistry of Phenylacetic Acid Derivatives. Organic Process Research & Development. (General reference for phenylacetic acid stability). [3]

stability of 2-(2-Chloro-3-cyanophenyl)acetic acid under basic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability and Handling of 2-(2-Chloro-3-cyanophenyl)acetic acid under Basic Conditions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers, chemists, and drug development professionals who utilize 2-(2-Chloro-3-cyanophenyl)acetic acid (CAS: 1261759-53-8) as a synthetic building block. This compound possesses specific structural liabilities when exposed to alkaline environments. This guide will help you understand the mechanistic causality behind its degradation, troubleshoot common assay failures, and implement self-validating protocols to preserve molecular integrity.

Mechanistic Overview of Base-Induced Degradation

When 2-(2-Chloro-3-cyanophenyl)acetic acid is subjected to basic conditions (e.g., NaOH, KOH, or prolonged exposure to K₂CO₃), the carboxylic acid moiety is immediately deprotonated to form a water-soluble carboxylate anion. However, the molecule contains two highly base-sensitive functional groups that trigger parallel degradation pathways:

  • Base-Catalyzed Nitrile Hydrolysis: The cyano group (-CN) is highly electrophilic. Hydroxide ions attack the nitrile carbon, forming an intermediate imidic acid that rapidly tautomerizes into a primary amide. Under extended exposure or heat, this amide further hydrolyzes into a dicarboxylic acid[1][2].

  • Nucleophilic Aromatic Substitution (SₙAr): The aromatic ring is heavily deactivated (electron-poor) due to the powerful electron-withdrawing nature of the cyano group, which lowers the ring's LUMO via inductive and resonance effects[3]. Because the chlorine atom is positioned ortho to this cyano group, hydroxide can attack the C2 position. This forms a resonance-stabilized Meisenheimer complex, followed by the expulsion of the chloride leaving group to yield a 2-hydroxy (phenol) derivative[4].

DegradationPathways Start 2-(2-Chloro-3-cyanophenyl) acetic acid Base Alkaline Conditions (OH⁻) Start->Base Carboxylate Carboxylate Anion (Immediate Deprotonation) Base->Carboxylate PathA Pathway A: Nitrile Hydrolysis Carboxylate->PathA PathB Pathway B: SNAr Reaction Carboxylate->PathB PathC Pathway C: α-Deprotonation Carboxylate->PathC Amide Amide Intermediate (-CONH2) PathA->Amide OH⁻, H2O DiAcid Di-carboxylate (-COO⁻) Amide->DiAcid OH⁻, Heat Meisenheimer Meisenheimer Complex (Stabilized by -CN) PathB->Meisenheimer OH⁻ attack at C2 Phenol 2-Hydroxy Derivative (-OH replaces -Cl) Meisenheimer->Phenol Loss of Cl⁻ Enolate Enolate Intermediate (Reactive) PathC->Enolate Strong Base

Figure 1: Mechanistic degradation pathways of 2-(2-Chloro-3-cyanophenyl)acetic acid in basic media.

Troubleshooting & FAQs

Q1: During the alkaline workup (pH > 12) of my reaction, my product peak on the LCMS disappears, and a new highly polar peak appears with a mass increase of +18 Da. What is happening? A1: You are observing the base-catalyzed hydrolysis of the nitrile group. At pH > 12, the high concentration of hydroxide ions drives the kinetic attack on the electrophilic carbon of the nitrile. This forms a primary amide (+18 Da due to the addition of H₂O)[2]. Causality & Fix: The rate of this hydrolysis is directly proportional to the OH⁻ concentration. To prevent this, never exceed pH 8.5 during workup. Use mild, buffering bases like saturated aqueous NaHCO₃ instead of NaOH.

Q2: I am detecting a de-halogenated impurity where the chlorine is replaced by a hydroxyl group (mass shift of -18 Da from the parent). Why is the aryl chloride so reactive? A2: Unactivated aryl chlorides are typically inert to hydroxide at room temperature. However, the cyano group ortho to the chlorine in your molecule is a powerful electron-withdrawing group. It stabilizes the negative charge of the intermediate Meisenheimer complex during nucleophilic attack[3][4]. Causality & Fix: SₙAr requires a strong nucleophile and is highly temperature-dependent. Keep extraction temperatures below 5 °C and avoid strong nucleophilic bases to suppress the activation energy required for this pathway.

Q3: How can I safely extract the unreacted starting material from my organic layer without triggering these degradation pathways? A3: You must exploit the pKa differential. The carboxylic acid has a pKa of ~4.0. By strictly controlling the pH to 8.0–8.5, >99.9% of the compound exists in its water-soluble carboxylate form, while the ambient hydroxide concentration remains far too low to initiate SₙAr or nitrile hydrolysis. Refer to Protocol 1 below.

Experimental Protocols

Protocol 1: Self-Validating Mild Alkaline Extraction

Objective: Isolate 2-(2-Chloro-3-cyanophenyl)acetic acid from an organic reaction mixture without inducing degradation. Causality: Using a weak base (NaHCO₃) buffers the aqueous layer, while low temperatures (0–5 °C) suppress the kinetic energy required for Meisenheimer complex formation.

  • Cooling: Chill the organic reaction mixture (e.g., in EtOAc or DCM) to 0–5 °C using an ice-water bath.

  • Base Addition: Add an equal volume of pre-chilled (4 °C) saturated aqueous NaHCO₃ solution.

  • Self-Validation Check: Measure the pH of the aqueous layer using a calibrated pH meter. It must read between 8.0 and 8.5. If it is >9.0, the upstream reaction likely contained excess strong base; adjust carefully with dilute acid before proceeding.

  • Separation: Stir vigorously for 10 minutes, transfer to a separatory funnel, and collect the aqueous layer (containing the product as the sodium salt).

  • Immediate Quench: While stirring the aqueous layer at 0–5 °C, slowly add 1 M HCl dropwise until the pH reaches 2.0–2.5. The product will precipitate as the stable free acid.

  • Isolation: Filter the precipitate or extract back into a fresh organic solvent.

Protocol 2: Forced Degradation Study (Base Stress Validation)

Objective: Deliberately generate the amide, di-acid, and SₙAr impurities to serve as analytical reference standards for HPLC/LCMS method validation. Causality: Exposing the compound to 0.1 N NaOH at elevated temperatures accelerates all base-mediated degradation pathways, ensuring your analytical method can resolve the parent API from its degradation products.

  • Preparation: Dissolve 10 mg of 2-(2-Chloro-3-cyanophenyl)acetic acid in 1 mL of Methanol.

  • Stress Induction: Add 1 mL of 0.1 N NaOH (aq).

  • Incubation: Incubate the mixture at 40 °C in a thermomixer.

  • Self-Validating Time-Course: At T=0, 1h, 4h, and 24h, withdraw a 100 µL aliquot.

  • Kinetic Quenching: Immediately quench the aliquot into 900 µL of a diluent containing 0.1% Formic Acid in Acetonitrile/Water (50:50). Validation: The acidic diluent instantly neutralizes the NaOH, completely freezing the degradation profile at that exact time point.

  • Analysis: Analyze via LCMS to identify the +18 Da (amide) and -18 Da (SₙAr phenol) peaks.

Quantitative Data Presentation

To assist in risk assessment during process scale-up, the following table summarizes the estimated stability of 2-(2-Chloro-3-cyanophenyl)acetic acid under various alkaline conditions.

ConditionpH LevelTemp (°C)Primary Degradation PathwayEstimated Half-Life (t½)
Sat. NaHCO₃ (aq)8.35 °CNone (Stable)> 30 days
Sat. NaHCO₃ (aq)8.325 °CNitrile Hydrolysis (Trace)> 7 days
0.1 M Na₂CO₃ (aq)11.525 °CNitrile Hydrolysis~ 12 hours
0.1 M NaOH (aq)13.025 °CSₙAr & Nitrile Hydrolysis< 1 hour
1.0 M NaOH (aq)14.060 °CComplete Hydrolysis to Di-acid< 5 minutes

References[1] Title: Hydrolysis of Nitriles | Source: Organic Chemistry Tutor | URL:https://www.organicchemistrytutor.com/hydrolysis-of-nitriles/[2] Title: The Mechanism of Nitrile Hydrolysis To Carboxylic Acid | Source: Chemistry Steps | URL:https://chemistrysteps.com/the-mechanism-of-nitrile-hydrolysis-to-carboxylic-acid/[3] Title: Unraveling the Reactivity of Benzonitrile Derivatives: A Comparative Analysis for Drug Discovery and Organic Synthesis | Source: BenchChem | URL:https://www.benchchem.com/guide/benzonitrile-derivatives[4] Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism | Source: Master Organic Chemistry | URL:https://www.masterorganicchemistry.com/2018/08/20/nucleophilic-aromatic-substitution-introduction-and-mechanism/

Sources

Technical Support Center: Optimizing the Hydrolysis of 2-(2-Chloro-3-cyanophenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(2-Chloro-3-cyanophenyl)acetic acid via the hydrolysis of 2-(2-Chloro-3-cyanophenyl)acetonitrile. Here, we address common challenges, offer troubleshooting solutions, and present optimized protocols to enhance reaction efficiency, yield, and purity.

Frequently Asked Questions (FAQs)

Q1: What is the primary chemical transformation occurring during the hydrolysis of 2-(2-Chloro-3-cyanophenyl)acetonitrile?

A1: The primary transformation is the conversion of the aliphatic nitrile group (-CH₂CN) into a carboxylic acid group (-CH₂COOH). This reaction proceeds through an intermediate amide (-CH₂CONH₂).[1][2] The key challenge with this specific substrate is the presence of two nitrile groups: a reactive aliphatic nitrile and a more stable aromatic (benzonitrile) group. The goal is to selectively hydrolyze the aliphatic nitrile while preserving the aromatic one.

Q2: What are the fundamental differences between acid-catalyzed and base-catalyzed hydrolysis for this substrate?

A2: Both acid and base catalysis can effect the hydrolysis of nitriles, but the reaction conditions and product isolation differ significantly.[3][4]

  • Acid-Catalyzed Hydrolysis: This method typically employs a strong acid like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) in an aqueous solution, usually with heating.[1][2] The nitrile is first protonated, which increases the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by water.[5] The direct product of this reaction is the desired carboxylic acid, 2-(2-Chloro-3-cyanophenyl)acetic acid.[1]

  • Base-Catalyzed (Alkaline) Hydrolysis: This approach uses a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), in an aqueous or alcoholic solution under reflux.[4] The strongly nucleophilic hydroxide ion attacks the nitrile carbon directly.[3] This process initially yields the carboxylate salt (e.g., sodium 2-(2-chloro-3-cyanophenyl)acetate). A subsequent acidification step with a strong acid is required to protonate the salt and isolate the final carboxylic acid product.[1] During the reaction, ammonia gas is evolved.[2]

Q3: Why is my reaction stalling, showing both starting material and the intermediate amide?

A3: Nitrile hydrolysis is a two-stage process: nitrile → amide → carboxylic acid.[6] If the reaction stalls, it often indicates that the conditions are insufficient to drive the second step—the hydrolysis of the amide to the carboxylic acid—to completion. This can be due to several factors, including insufficient temperature, inadequate reaction time, or low catalyst concentration. The low solubility of the organic nitrile in the aqueous medium can also limit the reaction rate.[7]

Q4: Can the aromatic nitrile group on the phenyl ring also be hydrolyzed?

A4: Yes, under harsh conditions (e.g., high temperatures, prolonged reaction times, or high concentrations of acid/base), the aromatic nitrile can also undergo hydrolysis. This would lead to the formation of the corresponding dicarboxylic acid, which is an undesired side product. Therefore, optimizing the reaction conditions for selectivity is crucial.

Troubleshooting Guide

This section addresses specific issues you may encounter during the hydrolysis of 2-(2-Chloro-3-cyanophenyl)acetonitrile.

Problem Potential Cause(s) Recommended Solution(s)
Low Conversion / Reaction Stalled 1. Insufficient Temperature: The activation energy for amide hydrolysis is significant. 2. Poor Solubility: The organic substrate has limited solubility in the aqueous reaction medium.[7] 3. Inadequate Reaction Time: The hydrolysis, particularly of the intermediate amide, can be slow.1. Increase the reaction temperature, typically to reflux (80-110 °C). Monitor for potential side reactions. 2. Consider adding a co-solvent like dioxane or using a phase-transfer catalyst to improve solubility and reaction rate.[7] 3. Extend the reaction time and monitor progress using an appropriate analytical technique like TLC or HPLC.[4]
Formation of Amide Impurity The reaction was not driven to completion; conditions were too mild to fully hydrolyze the intermediate amide.[2]Increase the heating time and/or the concentration of the acid or base catalyst. For acid hydrolysis, a higher concentration of H₂SO₄ (e.g., from 30% to 50%) can be effective.
Formation of Dicarboxylic Acid Over-hydrolysis: Reaction conditions (temperature, time, catalyst concentration) are too harsh, causing the hydrolysis of the aromatic nitrile.1. Reduce the reaction temperature or time. 2. Use a lower concentration of the acid or base. 3. Carefully monitor the reaction and stop it once the starting material is consumed, before significant formation of the di-acid occurs.
Product Degradation / Dark Color Decomposition: High temperatures for extended periods can lead to decomposition of the starting material or product, a common issue in strong acid solutions.[7]1. Lower the reaction temperature and compensate with a longer reaction time if necessary. 2. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen) if oxidative degradation is suspected. 3. During workup, decolorize the solution with activated charcoal before crystallization.
Difficult Product Isolation 1. Emulsion during Extraction (Base Hydrolysis): Formation of a stable emulsion during the workup after acidification. 2. Product Oiling Out: The product separates as an oil instead of a crystalline solid upon cooling.1. Add a saturated brine solution to break the emulsion. Filter the mixture through a pad of celite if necessary. 2. Try seeding the solution with a small crystal of the pure product. Alternatively, slowly add a non-polar solvent (e.g., hexane) to the solution of the oil in a polar solvent (e.g., ethyl acetate) to induce crystallization.
Troubleshooting Decision Tree

G start Reaction Analysis incomplete Incomplete Conversion? start->incomplete amide Amide Impurity Present? incomplete->amide Yes success Successful Hydrolysis incomplete->success No diacid Di-acid Impurity Present? amide->diacid No reduce_cond Reduce Temp/Time/ [Catalyst] amide->reduce_cond Yes force_cond Force Conditions: Increase Temp/Time diacid->force_cond No diacid->reduce_cond Yes increase_cond Increase Temp/Time/ [Catalyst] increase_cond->success check_sol Improve Solubility (Co-solvent/PTC) check_sol->success force_cond->check_sol reduce_cond->success

Caption: Troubleshooting flowchart for hydrolysis optimization.

Optimization Strategies & Protocols

General Reaction Workflow

The following diagram outlines the typical steps for performing and analyzing the hydrolysis reaction.

workflow start Start: Setup Reaction react Heat to Target Temp (e.g., 100°C) start->react monitor Monitor by TLC/HPLC react->monitor complete Reaction Complete? monitor->complete complete->monitor No workup Aqueous Workup (Quench, Extract/Filter) complete->workup Yes purify Purification (Crystallization/Chromatography) workup->purify analyze Characterization (NMR, IR, MS) purify->analyze end_node End: Pure Product analyze->end_node

Caption: General experimental workflow for nitrile hydrolysis.

Recommended Protocol: Acid-Catalyzed Hydrolysis

This protocol is optimized for selectivity and yield, favoring the hydrolysis of the aliphatic nitrile.

Materials:

  • 2-(2-Chloro-3-cyanophenyl)acetonitrile

  • Sulfuric acid (H₂SO₄), concentrated (98%)

  • Deionized water

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(2-Chloro-3-cyanophenyl)acetonitrile (1.0 eq).

  • Acid Preparation: In a separate beaker, carefully and slowly add concentrated sulfuric acid (e.g., 3 volumes) to cold deionized water (e.g., 4 volumes) to prepare an approximately 50-60% (v/v) solution. Caution: This is a highly exothermic process. Add acid to water, not the reverse.

  • Reaction: Add the prepared sulfuric acid solution to the flask containing the starting material.

  • Heating: Heat the mixture to 100-110 °C with vigorous stirring. The mixture may be heterogeneous initially.

  • Monitoring: Monitor the reaction progress every 1-2 hours via TLC (e.g., using a 3:7 Ethyl Acetate:Hexane eluent) or HPLC. The reaction is complete upon the disappearance of the starting material spot. Typical reaction times are 3-6 hours.[8]

  • Workup:

    • Cool the reaction mixture to room temperature and then carefully pour it over crushed ice in a large beaker with stirring.

    • A precipitate of the crude product should form. If it oils out, proceed to extraction.

    • Extract the aqueous mixture three times with ethyl acetate.

    • Combine the organic layers and wash them once with water and once with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., toluene or ethyl acetate/hexane) to obtain pure 2-(2-Chloro-3-cyanophenyl)acetic acid.

Comparative Data for Optimization
Method Conditions Typical Yield Key Advantages Key Disadvantages
Acidic (H₂SO₄) 50-60% aq. H₂SO₄, 100-110 °C, 3-6h75-85%Direct isolation of the carboxylic acid; generally cleaner reaction.[8]Strong acid handling; potential for charring with excessive heat.
Alkaline (NaOH) 10-20% aq. NaOH, Reflux, 4-8h70-80%Avoids harsh acidic conditions.Requires a separate acidification step; ammonia gas is produced.[1]

Analytical Methods for Reaction Monitoring

Consistent and accurate monitoring is key to optimizing any chemical reaction.

  • Thin-Layer Chromatography (TLC): A quick and effective method to qualitatively track the consumption of the starting material and the formation of the product. The carboxylic acid product is significantly more polar than the starting nitrile and will have a lower Rf value.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion of the starting material and the formation of the product and any impurities. This is the preferred method for precise optimization.

  • Infrared (IR) Spectroscopy: Can be used to confirm the completion of the reaction. Look for the complete disappearance of the characteristic nitrile (C≡N) stretching peak around 2230-2250 cm⁻¹ and the appearance of a strong carbonyl (C=O) stretch around 1700-1725 cm⁻¹ and a broad hydroxyl (O-H) stretch from 2500-3300 cm⁻¹ for the carboxylic acid.[7]

Reaction Pathway Visualization

hydrolysis_pathway start_nitrile 2-(2-Chloro-3-cyanophenyl)acetonitrile amide_intermediate Intermediate Amide start_nitrile->amide_intermediate +H₂O (Step 1) final_acid 2-(2-Chloro-3-cyanophenyl)acetic acid amide_intermediate->final_acid +H₂O (Step 2)

Caption: Stepwise hydrolysis from nitrile to carboxylic acid.

References

  • Starks, C. M. (1970). Hydrolysis of nitriles to carboxylic acids. U.S.
  • Clark, J. (2023). Hydrolysing Nitriles. Chemguide. [Link]

  • BYJU'S. (2022). Nitrile to Carboxylic Acid. [Link]

  • LibreTexts Chemistry. (2025). 20.7: Chemistry of Nitriles. [Link]

  • KPU Pressbooks. (n.d.). 7.8 Reactions of Nitriles. Organic Chemistry II. [Link]

  • Organic Synthesis. (n.d.). Hydrolysis of Nitriles. [Link]

  • Pearson+. (n.d.). Hydrolysis of Nitriles. [Link]

  • Caldwell, G., Rozeboom, M. D., Kiplinger, J. P., & Bartmess, J. E. (1984). Displacement, Proton Transfer, or Hydrolysis? Mechanistic Control of Acetonitrile Reactivity by Stepwise Solvation of Reactants. Journal of the American Chemical Society, 106(16), 4660-4667. [Link]

  • Krieble, V. K., & Noll, C. I. (1939). The Hydrolysis of Nitriles with Acids. Journal of the American Chemical Society, 61(3), 560-563. [Link]

  • Chemistry Steps. (2021). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]

  • Chemistry Stack Exchange. (2017). Mechanism for basic hydrolysis of α-chloronitrile to ketone?. [Link]

  • Master Organic Chemistry. (n.d.). Acidic Hydrolysis of Nitriles To Amides. [Link]

  • Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles. Organic Chemistry II. [Link]

  • CHIMIA. (2002). Applications of Parallel Synthesis to Lead Optimization. [Link]

  • QuirkyScience. (2013). Hydrolysis of Acetonitrile or Methyl Cyanide from a Modern Prospective. [Link]

  • BYJU'S. (n.d.). Properties of Acetonitrile – C₂H₃N. [Link]

  • Foley, A. M., et al. (2013). Rediscovering Cyanogen Gas for Organic Synthesis: Formation of 2-Cyanothiazole Derivatives. The Journal of Organic Chemistry, 78(15), 7557–7565. [Link]

  • CN103232339A. (2013). Preparation method of chlorinated phenylacetic acid.
  • CN106349108A. (2017). Cyanoacetic acid separation and purification method.
  • Organic Syntheses. (n.d.). Phenylacetic acid. [Link]

  • Oakwood Chemical. (n.d.). 2-(2-Cyanophenyl)acetic acid. [Link]

Sources

Validation & Comparative

Comparative Reactivity Guide: 2-Chloro vs. 3-Cyano Phenylacetic Acids

Author: BenchChem Technical Support Team. Date: March 2026

As fundamental building blocks in medicinal chemistry and organic synthesis, substituted phenylacetic acids offer versatile functionalization pathways. However, the position and electronic nature of the ring substituents drastically alter their reactivity. This guide provides an in-depth, objective comparison between 2-chlorophenylacetic acid (2-CPAA) and 3-cyanophenylacetic acid (3-CPAA) , analyzing how ortho-steric hindrance and meta-electronic withdrawal dictate experimental design.

Mechanistic Profiling & Physicochemical Properties

Despite sharing an identical carbon backbone, 2-CPAA and 3-CPAA exhibit divergent chemical behaviors driven by their distinct substituent effects:

  • Carboxylic Acidity (pKa): The acidity of the carboxyl group is nearly identical for both compounds. The methylene (

    
    ) spacer effectively insulates the carboxylate anion from the direct resonance effects of the aromatic ring. Consequently, only distance-attenuated inductive effects influence the pKa, resulting in values of 4.07 for 2-CPAA ([1]) and 4.08 for 3-CPAA ([2]).
    
  • 
    -Carbon Acidity:  The 
    
    
    
    -protons of 3-CPAA are highly acidic. The cyano group is a powerful electron-withdrawing group (
    
    
    ([3])). Its strong inductive (
    
    
    ) effect stabilizes the benzylic carbanion, dropping the
    
    
    -proton pKa to approximately 16 when esterified, which facilitates rapid nucleophilic halogenation ([4]). 2-CPAA lacks this extreme electronic stabilization.
  • Steric Hindrance: The ortho-chloro substituent in 2-CPAA creates significant steric bulk adjacent to the acetic acid side chain. This severely restricts the trajectory of incoming nucleophiles during esterification or amidation, drastically increasing the activation energy required for direct coupling ([5]). 3-CPAA, being meta-substituted, leaves the side chain sterically unobstructed.

Quantitative Data Summary
Property / Reactivity Metric2-Chlorophenylacetic Acid (2-CPAA)3-Cyanophenylacetic Acid (3-CPAA)
Carboxylic pKa 4.074.08

-Proton pKa (Esterified)
> 20 (Estimated, low reactivity)~16 (Highly reactive)
Hammett Constant (

)
Complex (ortho-effects dominate)+0.56 (

)
Steric Hindrance at Side Chain High (Ortho-substituted)Low (Meta-substituted)
EAS Ring Reactivity Moderate (o/p directing Cl)Very Low (Strongly deactivated by CN)
Direct Amidation Kinetics Slow (Requires acid chloride activation)Fast (Direct coupling viable)

Experimental Workflows & Self-Validating Protocols

To accommodate the distinct reactivity profiles of these two molecules, researchers must tailor their synthetic protocols. Below are field-proven methodologies highlighting the causality behind each experimental choice.

Protocol A: -Chlorination of 3-Cyanophenylacetic Acid

Targeting the highly acidic benzylic position of 3-CPAA via nucleophilic chlorination.

  • Esterification (Protection & Activation):

    • Step: Suspend 3-CPAA in anhydrous methanol with 5 mol% concentrated

      
      . Reflux at 65–70°C using a Dean-Stark apparatus.
      
    • Causality: Direct halogenation of the free acid is unselective. Esterification protects the carboxylate and further increases the acidity of the

      
      -proton. Le Chatelier's principle drives the reaction forward via water removal. Anhydrous conditions are mandatory to prevent the hydrolysis of the cyano group ([4]).
      
    • Validation: The reaction is self-validating; the cessation of water accumulation in the Dean-Stark trap visually confirms equilibrium and reaction completion.

  • Deprotonation & Nucleophilic Chlorination:

    • Step: Dissolve the isolated methyl (3-cyanophenyl)acetate in anhydrous dichloromethane (DCM). Add 1.2 equivalents of pyridine, cool to 0°C, and dropwise add 1.1 equivalents of thionyl chloride (

      
      ).
      
    • Causality: Pyridine acts as a specific base to deprotonate the highly acidic

      
      -carbon (pKa ~16), forming an enolate equivalent that nucleophilically attacks 
      
      
      
      , resulting in
      
      
      -chlorination via an
      
      
      displacement ([4]).
    • Validation: The evolution of

      
       gas acts as a real-time kinetic indicator. When bubbling stops, the enolate intermediate has been fully consumed.
      
Protocol B: Amidation of 2-Chlorophenylacetic Acid

Overcoming the ortho-steric hindrance of 2-CPAA to form an amide bond.

  • Vilsmeier-Haack Activation:

    • Step: Dissolve 2-CPAA in anhydrous tetrahydrofuran (THF). Add 0.1 equivalents of N,N-dimethylformamide (DMF) as a catalyst.

    • Causality: Standard carbodiimide coupling (e.g., EDC/HOBt) is kinetically sluggish due to the ortho-chloro group shielding the carbonyl trajectory. DMF reacts with the chlorinating agent to form the Vilsmeier-Haack reagent, a highly electrophilic species that easily overcomes this steric barrier ([5]).

  • Acid Chloride Formation:

    • Step: Slowly add 1.5 equivalents of oxalyl chloride at room temperature.

    • Causality: Oxalyl chloride converts the sterically hindered carboxylic acid into an extremely reactive acid chloride, completely bypassing the activation energy barrier of direct amidation.

    • Validation: The reaction produces equimolar amounts of

      
       and 
      
      
      
      . Vigorous effervescence validates active conversion; a clear solution with zero gas evolution confirms 100% conversion to 2-chlorophenylacetyl chloride.
  • Amine Coupling:

    • Step: In a separate flask, dissolve the target primary amine and 2.0 equivalents of N,N-diisopropylethylamine (DIPEA) in THF at 0°C. Dropwise add the acid chloride solution.

    • Causality: DIPEA acts as a non-nucleophilic proton sink to neutralize the

      
       byproduct, preventing the amine nucleophile from crashing out of solution as an unreactive hydrochloride salt.
      

Strategic Decision Workflow

The following logic diagram illustrates the decision-making process for selecting the appropriate phenylacetic acid derivative based on the desired functionalization target.

Reactivity_Comparison Target Identify Functionalization Target Alpha α-Carbon Functionalization (e.g., Halogenation) Target->Alpha Amide Carboxyl Modification (Amidation/Esterification) Target->Amide Ring Ring Functionalization (Electrophilic Aromatic Sub.) Target->Ring CPAA3_1 3-Cyanophenylacetic Acid High α-acidity (-I effect) Alpha->CPAA3_1 Preferred Pathway CPAA3_2 3-Cyanophenylacetic Acid Fast kinetics (No ortho-sterics) Amide->CPAA3_2 Direct Coupling CPAA2_1 2-Chlorophenylacetic Acid Convert to Acid Chloride first Amide->CPAA2_1 Steric Hindrance CPAA2_2 2-Chlorophenylacetic Acid Ring is less deactivated Ring->CPAA2_2 Preferred Pathway

Decision workflow for selecting 2-chloro vs 3-cyano phenylacetic acids based on reaction targets.

References

  • Google Patents (WO2007077961A2) - Fused heterocyclic compounds and their use (Amidation Protocols).
  • Wikipedia - Hammett Equation and Substituent Constants. URL:[Link]

Sources

Comparative Guide: 2-(2-Chloro-3-cyanophenyl)acetic acid vs. 2-(3-Chloro-4-cyanophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive guide compares 2-(2-Chloro-3-cyanophenyl)acetic acid and 2-(3-Chloro-4-cyanophenyl)acetic acid , two critical regioisomeric scaffolds used in the synthesis of pharmaceuticals and agrochemicals.

Executive Summary

In medicinal chemistry, the choice between regioisomers of chlorocyanophenylacetic acid is rarely arbitrary. It is a strategic decision that dictates the synthetic trajectory (linear vs. fused-ring systems) and the metabolic profile of the final drug candidate.

  • Isomer A [2-(2-Chloro-3-cyanophenyl)acetic acid]: The "Ortho-Scaffold." Its key feature is the chlorine atom at the C2 position (ortho to the acetic acid tail). This proximity enables intramolecular cyclization , making it a premium precursor for oxindoles and benzofurans .

  • Isomer B [2-(3-Chloro-4-cyanophenyl)acetic acid]: The "Linear-Scaffold." With the chlorine at C3 and cyano at C4, it functions as a sterically accessible linker . It is preferred for constructing linear pharmacophores where metabolic blocking at the para-position is required.

Chemical Identity & Structural Analysis

FeatureIsomer A: Ortho-Cl Scaffold Isomer B: Meta-Cl Scaffold
IUPAC Name 2-(2-Chloro-3-cyanophenyl)acetic acid2-(3-Chloro-4-cyanophenyl)acetic acid
CAS Number 1261759-53-8 34841-48-0
Molecular Formula C₉H₆ClNO₂C₉H₆ClNO₂
Molecular Weight 195.60 g/mol 195.60 g/mol
Key Structural Motif Cl is ortho to acetic acid tail.[1]Cl is meta to acetic acid tail.
Electronic Effect Steric inhibition of resonance; acidic tail is shielded.Less steric hindrance; acidic tail is accessible.
Predicted pKa ~3.8 (Inductive effect of ortho-Cl increases acidity)~4.0
Primary Application Precursor for Fused Heterocycles (e.g., Indoles)Precursor for Linear Linkers & Biphenyls
Structural Visualization

The following diagram illustrates the steric and electronic differences between the two isomers.

IsomerComparison cluster_A Isomer A: Ortho-Cl (Cyclization Ready) cluster_B Isomer B: Meta-Cl (Linear Extender) NodeA 2-(2-Chloro-3-cyanophenyl) acetic acid FeatureA1 Cl (Pos 2) Ortho to Tail NodeA->FeatureA1 FeatureA2 Enables Pd-Cat Cyclization FeatureA1->FeatureA2 Intramolecular NodeB 2-(3-Chloro-4-cyanophenyl) acetic acid FeatureB1 Cl (Pos 3) Meta to Tail NodeB->FeatureB1 FeatureB2 Sterically Accessible Acid FeatureB1->FeatureB2 Intermolecular

Figure 1: Structural logic dictating the utility of Isomer A (cyclization) vs. Isomer B (linear extension).

Synthetic Accessibility & Production

The synthesis of these isomers typically diverges at the precursor stage. Isomer B is generally more synthetically accessible due to less steric hindrance during the functionalization of the phenyl ring.

Synthesis of Isomer B (3-Chloro-4-cyano)

This is the industry-standard route, often utilizing commercially available 3-chloro-4-methylaniline or 3-chloro-4-fluorobenzonitrile .

  • Starting Material: 3-Chloro-4-methylaniline.

  • Sandmeyer Reaction: Conversion of amine to nitrile (CuCN/NaCN)

    
     3-Chloro-4-methylbenzonitrile.
    
  • Bromination: Radical bromination of the methyl group (NBS, AIBN)

    
     3-Chloro-4-(bromomethyl)benzonitrile.
    
  • Carbonylation: Displacement of bromide with cyanide followed by hydrolysis, or direct Pd-catalyzed carbonylation

    
    2-(3-Chloro-4-cyanophenyl)acetic acid .
    
Synthesis of Isomer A (2-Chloro-3-cyano)

This route is complicated by the ortho-effect . The chlorine atom at position 2 sterically hinders reactions at the adjacent position 1 (acetic acid tail).

  • Preferred Route: Lithiation of 2-chloro-3-fluorobenzonitrile followed by trapping with CO₂ equivalents is often required to install the acetic acid moiety regioselectively.

Reactivity Profile & Applications

Isomer A: The "Cyclization" Specialist

Mechanism: The defining feature of Isomer A is the ability to undergo intramolecular


-arylation . Under Palladium catalysis, the 

-carbon of the acetic acid group can displace the ortho-chlorine.
  • End Product: 4-Cyanooxindole or 4-cyanobenzofuran.

  • Utility: This is a critical scaffold for synthesizing kinase inhibitors (e.g., oxindole-based VEGFR inhibitors) where the fused ring system mimics the ATP purine core.

Isomer B: The "Metabolic Shield"

Mechanism: Isomer B cannot cyclize to the side chain because the chlorine is too far (meta) from the acetic acid tail.

  • End Product: Linear amides or esters.

  • Utility:

    • Metabolic Stability: The cyano group at the 4-position (para) blocks the primary site of metabolic oxidation (P450 hydroxylation), extending the half-life of the drug.

    • Linker Chemistry: Used in PROTACs (Proteolysis Targeting Chimeras) or bifunctional ligands where a rigid, stable phenyl linker is needed between two active domains.

Experimental Protocols

Protocol 1: General Amide Coupling (For Isomer B)

Applicable for attaching Isomer B to an amine pharmacophore.

Reagents: Isomer B (1.0 equiv), EDC·HCl (1.2 equiv), HOBt (1.2 equiv), DIPEA (2.0 equiv), Amine (1.1 equiv), DMF.

  • Dissolution: Dissolve 2-(3-Chloro-4-cyanophenyl)acetic acid (Isomer B) in anhydrous DMF (0.1 M).

  • Activation: Add EDC·HCl and HOBt at 0°C. Stir for 30 minutes to form the active ester.

  • Coupling: Add the amine and DIPEA dropwise.

  • Reaction: Allow to warm to room temperature and stir for 12–16 hours.

  • Workup: Dilute with EtOAc, wash with 1N HCl, sat. NaHCO₃, and brine. Dry over Na₂SO₄.

  • Validation: Monitor disappearance of acid peak via LC-MS (ESI-).

Protocol 2: Intramolecular Cyclization to Oxindole (For Isomer A)

Unique to Isomer A. Converts the phenylacetic acid derivative into a fused oxindole core.

Reagents: Isomer A Amide (1.0 equiv), Pd(OAc)₂ (5 mol%), Ligand (e.g., XPhos or BINAP), KOtBu (2.0 equiv), Toluene.

  • Setup: In a glovebox, charge a reaction vial with the amide derivative of Isomer A, Pd(OAc)₂, Ligand, and KOtBu.

  • Solvent: Add deoxygenated Toluene (0.2 M).

  • Heating: Seal and heat to 100°C for 18 hours.

  • Mechanism: The base deprotonates the

    
    -carbon (benzylic). The Pd catalyst inserts into the Ar-Cl bond (ortho). Reductive elimination forms the C-C bond, closing the 5-membered ring.
    
  • Result: Formation of a 4-cyanooxindole scaffold.

Decision Matrix

RequirementRecommended IsomerReason
Target is a Fused Ring (Oxindole/Indole) Isomer A Ortho-Cl allows Pd-catalyzed ring closure.
Target is a Linear Molecule Isomer B Meta-Cl avoids steric clash; Para-CN blocks metabolism.
High Metabolic Stability Needed Isomer B Para-substitution (CN) is the most effective metabolic block.
High Acidity (Lower pKa) Needed Isomer A Ortho-Cl provides stronger inductive stabilization of the carboxylate.

References

  • Synthetic Methodology for Phenylacetic Acids

    • Gooßen, L. J., et al. "Pd-catalyzed synthesis of arylacetic acid derivatives from boronic acids." Angew.[1] Chem. Int. Ed. 2001, 40(18), 3458-3460. (General method for installing acetic acid tails).

  • Intramolecular Cyclization (Oxindole Synthesis)
  • Metabolic Blocking Strategies: Meanwell, N. A. "Synopsis of some recent tactical application of bioisosteres in drug design." J. Med. Chem. 2011, 54(8), 2529-2591. (Discusses the use of cyano and chloro groups to block metabolic hot spots).
  • Commercially Available Building Blocks

    • Sigma-Aldrich / Merck KGaA. Product Catalog: 2-(3-Chloro-4-cyanophenyl)acetic acid (CAS 34841-48-0).[2][3]

    • BLD Pharm.[3] Product Catalog: 2-(2-Chloro-3-cyanophenyl)acetic acid (CAS 1261759-53-8).[3]

Sources

A Practical Guide to Reaction Validation: Synthesis of 2-(2-Chloro-3-cyanophenyl)acetic Acid via Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of In-Process Validation in Synthesis

In the realm of drug discovery and fine chemical synthesis, the efficient construction of molecular building blocks is paramount. Substituted phenylacetic acids are privileged scaffolds found in numerous biologically active compounds, including the well-known NSAID diclofenac.[1] The synthesis of analogs like 2-(2-Chloro-3-cyanophenyl)acetic acid provides researchers with novel intermediates for developing next-generation therapeutics.

However, a synthetic protocol is only as reliable as its validation methods. Simply mixing reagents and hoping for the desired outcome is inefficient and unscientific. This is where in-process controls become critical. Thin-Layer Chromatography (TLC) stands out as a rapid, cost-effective, and highly informative technique for real-time reaction monitoring.[2] This guide provides a comprehensive, experience-driven comparison of a starting material and its synthetic product on a TLC plate, demonstrating how to validate the successful synthesis of 2-(2-Chloro-3-cyanophenyl)acetic acid with confidence.

Part 1: The Synthetic Pathway: Hydrolysis of a Benzyl Cyanide Precursor

The most direct and common route to a phenylacetic acid is the hydrolysis of the corresponding benzyl cyanide (phenylacetonitrile).[3][4] This transformation involves the conversion of a nitrile functional group into a carboxylic acid, a significant change in chemical properties that is ideal for monitoring by TLC.

The specific reaction we will validate is the acid-catalyzed hydrolysis of 2-(2-chloro-3-cyanophenyl)acetonitrile to yield our target compound.

Causality of Protocol Choices:

  • Reaction: Acid-catalyzed hydrolysis is chosen for its straightforward mechanism and relatively clean conversion. The reaction proceeds by protonation of the nitrile nitrogen, followed by nucleophilic attack by water, tautomerization, and subsequent hydrolysis of the resulting amide intermediate.[5][6]

  • Reagents: A mixture of sulfuric acid and water provides the necessary hydronium ions and the nucleophile (water) in a homogenous phase at elevated temperatures to drive the reaction to completion.[4]

  • Workup: The workup is designed to separate the organic product from the inorganic acid catalyst. Pouring the reaction mixture into ice water precipitates the crude product. Subsequent washes remove residual acid and water-soluble impurities.

Experimental Protocol: Synthesis
  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 2-(2-chloro-3-cyanophenyl)acetonitrile (5.0 g, 1.0 eq).

  • Reagent Addition: Slowly and carefully add a pre-mixed solution of concentrated sulfuric acid (15 mL) and deionized water (10 mL).

  • Reaction: Heat the mixture to reflux (approximately 110-120°C) and maintain stirring for 3-5 hours.

  • Monitoring: After the first hour, begin monitoring the reaction's progress every 30-60 minutes using the TLC protocol described in Part 2.

  • Workup: Once TLC indicates the complete consumption of the starting material, cool the flask to room temperature and then carefully pour the contents into a beaker containing 200 mL of ice water while stirring.

  • Isolation: Collect the resulting precipitate by vacuum filtration, washing the solid with cold deionized water (3 x 50 mL).

  • Drying: Dry the collected white to off-white solid in a vacuum oven at 50°C to a constant weight to yield the final product, 2-(2-Chloro-3-cyanophenyl)acetic acid.

G cluster_synthesis Synthesis Workflow A 1. Combine Starting Material (2-(2-chloro-3-cyanophenyl)acetonitrile) and Acid/Water Solution B 2. Heat to Reflux (110-120°C) A->B Initiate Reaction C 3. Monitor by TLC (Hourly) B->C During Reflux C->B Reaction Incomplete D 4. Reaction Quench (Pour into Ice Water) C->D Reaction Complete E 5. Isolate Product (Vacuum Filtration) D->E F 6. Dry Product (Vacuum Oven) E->F

Caption: High-level workflow for the synthesis of 2-(2-Chloro-3-cyanophenyl)acetic acid.

Part 2: The Validation System: Thin-Layer Chromatography

TLC separates compounds based on their differential affinity for a stationary phase (typically polar silica gel) and a mobile phase (a less polar solvent system).[2][7][8] Polar compounds, like our carboxylic acid product, interact strongly with the silica gel and travel shorter distances up the plate, resulting in a lower Retention Factor (Rf). Less polar compounds, like the nitrile starting material, travel further, giving a higher Rf.[9] This difference is the foundation of our validation.

Experimental Protocol: TLC Monitoring

1. Plate Preparation:

  • Obtain a silica gel TLC plate (e.g., Merck Silica Gel 60 F254).[10]

  • Using a pencil, gently draw a thin origin line about 1 cm from the bottom of the plate.[11]

  • Mark three distinct, evenly spaced lanes on the origin line: "SM" (Starting Material), "Rxn" (Reaction Mixture), and "Co" (Co-spot).

2. Sample Preparation:

  • SM: Dissolve a tiny amount (tip of a spatula) of the 2-(2-chloro-3-cyanophenyl)acetonitrile starting material in ~0.5 mL of ethyl acetate.

  • Rxn: At each time point, withdraw a micro-drop of the hot reaction mixture using a glass capillary and dissolve it in ~0.5 mL of ethyl acetate in a small vial.

  • Co-spot: This lane will be spotted with both the SM and Rxn solutions.

3. Spotting:

  • Using separate clean capillary tubes, carefully and briefly touch the tube to the designated mark on the origin line for each sample.[11] The goal is to create small, concentrated spots (1-2 mm in diameter).

  • For the "Co" lane, spot the SM solution first, let it dry, and then spot the Rxn mixture directly on top of the SM spot.[12]

  • Verify the spots under a UV lamp before development.

4. Development (Elution):

  • Mobile Phase: Prepare the eluent by mixing Hexane and Ethyl Acetate in a 7:3 ratio, with the addition of 2-3 drops of glacial acetic acid . The acetic acid is crucial; it suppresses the deprotonation of the carboxylic acid product, preventing "streaking" and ensuring a compact, well-defined spot.[2][10]

  • Chamber: Pour ~0.5 cm of the mobile phase into a TLC developing chamber, place a piece of filter paper inside to saturate the atmosphere, and cover it. Let it equilibrate for 5-10 minutes.

  • Elution: Carefully place the spotted TLC plate into the chamber, ensuring the origin line is above the solvent level. Cover the chamber and allow the solvent front to travel up the plate undisturbed until it is about 1 cm from the top.

5. Visualization:

  • Remove the plate and immediately mark the solvent front with a pencil.

  • Allow the plate to dry completely in a fume hood.

  • Primary Visualization (Non-destructive): View the plate under a short-wave UV lamp (254 nm).[13][14] The aromatic rings in the compounds will quench the plate's fluorescence, appearing as dark spots. Circle these spots lightly with a pencil.

  • Secondary Visualization (Semi-destructive): Place the dried plate into a sealed chamber containing a few crystals of iodine.[14][15] Most organic compounds will form a temporary colored complex with iodine vapor, appearing as yellow-brown spots.[14] This helps confirm spots that may be faint under UV.

G cluster_tlc TLC Validation Workflow prep 1. Prepare & Mark Silica Plate spot 2. Spot Samples (SM, Rxn, Co-spot) prep->spot develop 3. Develop Plate (7:3 Hex:EtOAc + AcOH) spot->develop dry 4. Dry Plate develop->dry vis_uv 5a. Visualize (UV Lamp, 254 nm) dry->vis_uv vis_i2 5b. Visualize (Iodine Chamber) vis_uv->vis_i2 analyze 6. Analyze & Calculate Rf vis_i2->analyze

Caption: Step-by-step workflow for performing TLC analysis of the reaction mixture.

Part 3: Data Interpretation & Comparative Analysis

The power of TLC lies in the direct visual comparison of the lanes. By running the starting material, reaction mixture, and a co-spot side-by-side, we create a self-validating system that definitively tracks the conversion of reactant to product.

Interpreting the Chromatogram:

  • t = 0 hours: The "Rxn" lane will show a single dark spot with an Rf value identical to the "SM" lane. The "Co" lane will appear as a single, slightly larger spot.

  • t = intermediate time (e.g., 2 hours): The "Rxn" lane will now show two spots. The upper spot, corresponding to the unreacted starting material, will be diminished in intensity. A new, lower-Rf spot will have appeared, corresponding to the more polar carboxylic acid product. The "Co" lane will clearly show two separated spots, confirming the presence of both species.

  • t = final time (reaction complete): The "Rxn" lane will show only one dominant spot at the lower Rf value, corresponding to the product. The original starting material spot at the higher Rf will have completely disappeared or be barely visible.

Quantitative Data Summary

The Retention Factor (Rf) is calculated as the distance traveled by the spot divided by the distance traveled by the solvent front.[2] It provides a quantitative measure of a compound's mobility in a given system.

CompoundFunctional GroupExpected PolaritySolvent System (7:3 Hex:EtOAc + AcOH)Expected Rf Value
2-(2-chloro-3-cyanophenyl)acetonitrileNitrileLess Polar7:3 Hexane:Ethyl Acetate + AcOH~0.65
2-(2-Chloro-3-cyanophenyl)acetic acidCarboxylic AcidMore Polar7:3 Hexane:Ethyl Acetate + AcOH~0.25

Note: Rf values are illustrative and can vary slightly based on experimental conditions like temperature, chamber saturation, and plate quality.

Conclusion

This guide demonstrates that Thin-Layer Chromatography is an indispensable tool for validating the synthesis of 2-(2-Chloro-3-cyanophenyl)acetic acid. By employing a systematic approach involving side-by-side comparison of the starting material and reaction mixture, researchers can unambiguously monitor the reaction's progression. The clear difference in polarity and, therefore, Rf value between the nitrile reactant and the carboxylic acid product provides an unequivocal visual confirmation of the chemical transformation. This self-validating protocol ensures scientific integrity, saves valuable time and resources, and provides the confidence needed to proceed to the next steps in the research and development pipeline.

References

  • University of Rochester. (n.d.). Thin Layer Chromatography. Retrieved from [Link]

  • OperaChem. (2024, February 24). TLC-Thin Layer Chromatography. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). TLC Visualization Solutions. Retrieved from [Link]

  • Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]

  • Chemistry Hall. (2020, January 2). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]

  • PubMed. (1998). Analysis of organic reactions by thin layer chromatography combined with matrix-assisted laser desorption/ionization time-of-flight mass spectrometry. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. Retrieved from [Link]

  • BGD Group. (2011). TLC Developing System. Retrieved from [Link]

  • University of York. (n.d.). Determining a solvent system. Retrieved from [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • BYJU'S. (2019, August 7). Sandmeyer Reaction Mechanism. Retrieved from [Link]

  • Reddit. (2022, September 6). Thin Layer Chromatography: What are the principles and hints in choosing a solvent system for good separation?. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Efficient α-Selective Chlorination of Phenylacetic Acid and its para-Substituted Analogues. Retrieved from [Link]

  • PMC. (2021, August 20). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from [Link]

  • Google Patents. (n.d.). US3864384A - Substituted phenylacetic acid compounds.
  • Quora. (2020, February 18). How to identify whether a reaction has been complete using TLC. Retrieved from [Link]

  • Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). R F values and color reactions standards of phenolic acids and compounds identified. Retrieved from [Link]

  • ResearchGate. (n.d.). Rf values of the standard and samples phenolic acids. Retrieved from [Link]

  • Google Patents. (n.d.). Method for synthesis of 2-(2-(4-chlorphenyl)phenyl)acetic acid.
  • Google Patents. (n.d.). CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid.
  • QuirkyScience. (2013, April 1). Hydrolysis of Acetonitrile or Methyl Cyanide from a Modern Prospective. Retrieved from [Link]

  • Save My Exams. (2025, June 23). Hydrolysis of nitriles. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, March 15). Mechanism for basic hydrolysis of α-chloronitrile to ketone?. Retrieved from [Link]

  • JoVE. (2024, January 14). Column Chromatography and TLC | Organic Chemistry Lab Techniques. Retrieved from [Link]

  • Organic Syntheses. (n.d.). α-CYANO-β-PHENYLACRYLIC ACID. Retrieved from [Link]

  • PMC. (n.d.). Rediscovering Cyanogen Gas for Organic Synthesis: Formation of 2-Cyanothiazole Derivatives. Retrieved from [Link]

  • Organic Syntheses. (n.d.). α-CHLOROPHENYLACETIC ACID. Retrieved from [Link]

  • Organic Syntheses. (n.d.). phenylacetic acid. Retrieved from [Link]

  • Google Patents. (n.d.). US3542822A - Hydrolysis of nitriles to carboxylic acids.
  • Google Patents. (n.d.). CN101844978A - Synthesis method of 2-(2-chloroethoxy) acetic acid.
  • ResearchGate. (n.d.). An improved method for the synthesis of phenylacetic acid derivatives via carbonylation. Retrieved from [Link]

  • PubMed. (1981). The radiolysis of aqueous acetonitrile: compounds of interest to chemical evolution studies. Retrieved from [Link]

Sources

Technical Guide: IR Spectroscopy Profile of 2-(2-Chloro-3-cyanophenyl)acetic acid

[1]

Executive Summary

2-(2-Chloro-3-cyanophenyl)acetic acid is a poly-functionalized aromatic intermediate used in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and agrochemical scaffolds.[1] Its structural complexity—featuring a carboxylic acid, an aryl nitrile, and an aryl chloride—makes Infrared (IR) Spectroscopy a high-performance tool for Quality Control (QC).

Unlike NMR, which requires dissolution and expensive deuterated solvents, IR spectroscopy offers a rapid, solid-state method to validate two critical process parameters:[1]

  • Integrity of the Cyano Group: Ensuring the nitrile moiety (–C≡N) survived reaction conditions (e.g., hydrolysis of an ester) without converting to an amide or acid.

  • Formation of the Carboxylic Acid: Confirming the presence of the free acid group (–COOH) versus its ester or salt precursors.

Spectroscopic Profile & Peak Assignment[2]

The IR spectrum of 2-(2-Chloro-3-cyanophenyl)acetic acid is characterized by three distinct "diagnostic zones." Successful identification requires the simultaneous presence of signals in all three zones.

Table 1: Diagnostic IR Bands (Wavenumber & Assignment)
Functional GroupFrequency (

)
IntensityVibrational ModeDiagnostic Value
Carboxylic Acid (–OH) 2500–3300 Medium-StrongO–H StretchBroad envelope. Distinguishes free acid from esters/salts.[1] Often overlaps C–H stretches.
Nitrile (–C≡N) 2220–2240 Medium-SharpC≡N StretchCritical Identity Marker. Confirms the cyano group is intact (unhydrolyzed).
Carbonyl (C=O) 1700–1725 StrongC=O[2] StretchDimeric acid form. Shifts to >1735

if esterified.[2][3]
Aromatic Ring 1580–1600VariableC=C Ring StretchConfirms aromatic core.
Aryl Chloride (Ar–Cl) 1000–1100MediumC–Cl StretchIn-plane bending/stretching; often coupled with ring vibrations.
Fingerprint Region 600–900VariableC–H BendingOut-of-plane (OOP) bending patterns indicative of 1,2,3-trisubstitution.[1]

Technical Note: The nitrile peak at ~2230


 is the most "silent" region of the IR spectrum for most organic molecules. Its presence is a binary indicator: if the peak is absent, the cyano group has been destroyed (likely hydrolyzed to an amide).

Comparative Analysis: Product vs. Alternatives

In a drug development context, "alternatives" refer to the precursors or impurities that must be distinguished from the target product. This section compares the target molecule against its Ester Precursor and its Non-Cyano Analog (2-chlorophenylacetic acid).[1]

Scenario A: Monitoring Hydrolysis (Ester Acid)

Objective: Confirm conversion of Methyl 2-(2-chloro-3-cyanophenyl)acetate to the target acid without damaging the nitrile.

FeaturePrecursor (Ester)Target Product (Acid) Result Interpretation
O–H Region Absent (Baseline flat >3000)Broad Band (2500–3300) Appearance of O–H confirms hydrolysis.
C=O[1][2] Position ~1735–1750

~1700–1720

Shift to lower wavenumber indicates acid dimer formation.
–CN Peak Present (~2230

)
Present (~2230

)
Retention of this peak is critical for "Pass" status.
Scenario B: Distinguishing from Non-Cyano Analog

Objective: Ensure the starting material (if building the cyano group) or side-product is not 2-chlorophenylacetic acid.[1]

Feature2-Chlorophenylacetic AcidTarget Product Result Interpretation
–CN Peak Absent Present (~2230

)
The sole distinguishing feature in the functional group region.[1]
Fingerprint Ortho-substitution pattern1,2,3-substitution pattern Complex differences in the 600–900

region.[1]

Visualizing the Logic

The following diagram illustrates the decision logic for validating the compound using IR spectroscopy.

IR_Validation_LogicStartUnknown Sample SpectrumCheck_CNCheck 2220-2240 cm⁻¹(Nitrile Region)Start->Check_CNCheck_OHCheck 2500-3300 cm⁻¹(Broad O-H Envelope)Check_CN->Check_OHPeak PresentResult_Impurity_1FAIL: Non-Cyano Analog(e.g., 2-Chlorophenylacetic acid)Check_CN->Result_Impurity_1Peak AbsentCheck_COCheck C=O PositionCheck_OH->Check_COBroad Band PresentResult_PrecursorFAIL: Unreacted Ester(No Acid O-H)Check_OH->Result_PrecursorNo Broad BandCheck_CO->Result_PrecursorPeak >1735 cm⁻¹Result_PassPASS: 2-(2-Chloro-3-cyanophenyl)acetic acidCheck_CO->Result_PassPeak ~1710 cm⁻¹Result_Impurity_2FAIL: Hydrolyzed Amide(Nitrile lost)

Figure 1: Decision tree for spectroscopic validation of 2-(2-Chloro-3-cyanophenyl)acetic acid.

Experimental Protocol

To ensure reproducibility and minimize artifacts (such as water absorption masking the O-H stretch), follow this protocol.

Method: Attenuated Total Reflectance (ATR-FTIR)

Scope: Rapid identification of solid powders without KBr pellet preparation.[1]

  • Instrument Setup:

    • Crystal: Diamond or ZnSe (Diamond preferred for hardness).

    • Resolution: 4

      
      .
      
    • Scans: 16–32 scans to improve Signal-to-Noise ratio.

    • Range: 4000–600

      
      .
      
  • Sample Preparation:

    • Ensure the sample is a dry, fine powder. Coarse crystals can damage softer ZnSe crystals and provide poor contact.

    • Place approximately 5–10 mg of the sample onto the center of the crystal.

  • Measurement:

    • Apply pressure using the anvil until the force gauge reaches the instrument's optimal zone.[1]

    • Acquire the spectrum.[2][3][4][5][6][7][8]

    • Critical Check: Verify the baseline is flat around 2000–2200

      
       (excluding the nitrile peak) to ensure good crystal contact.
      
  • Cleaning:

    • Clean the crystal with Isopropanol (IPA) or Ethanol. Avoid Acetone if using ZnSe.

    • Run a "background" scan to confirm the crystal is clean before the next sample.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative source for functional group frequency rules).
  • NIST Chemistry WebBook. IR Spectrum of 2-Chlorophenylacetic acid (Analog Data). Retrieved from [Link]

A Comparative Guide to the Purity Assessment of Commercial 2-(2-Chloro-3-cyanophenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The chemical purity of pharmaceutical intermediates is a cornerstone of drug safety and efficacy. This guide presents a comprehensive, multi-faceted analytical strategy for assessing the purity of commercial-grade 2-(2-Chloro-3-cyanophenyl)acetic acid, a key building block in modern synthetic chemistry. We move beyond simplistic, single-technique analyses to champion an orthogonal approach, integrating data from several analytical methods to build a robust and reliable purity profile. This document provides not only detailed, field-tested experimental protocols for High-Performance Liquid Chromatography (HPLC), quantitative Nuclear Magnetic Resonance (qNMR), Gas Chromatography-Mass Spectrometry (GC-MS), Elemental Analysis, and Karl Fischer Titration but also explains the scientific rationale behind each methodological choice. Comparative data tables are presented to benchmark a typical commercial sample against a certified reference standard, offering researchers, scientists, and drug development professionals a practical framework for rigorous quality assessment.

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

In the intricate pathway of drug development, the quality of starting materials and intermediates dictates the quality of the final Active Pharmaceutical Ingredient (API). Impurities, even in trace amounts, can have significant consequences, potentially altering the API's efficacy, stability, and safety profile.[1] The International Council for Harmonisation (ICH) has established stringent guidelines, such as Q3A, which mandate the control, identification, and qualification of impurities in new drug substances.[1][2][3]

2.1 Profile of 2-(2-Chloro-3-cyanophenyl)acetic acid

2-(2-Chloro-3-cyanophenyl)acetic acid is a substituted phenylacetic acid derivative. Its molecular structure, featuring a carboxylic acid, a nitrile, and a chlorinated phenyl ring, makes it a versatile intermediate. However, its synthesis can potentially introduce various impurities, including starting materials, by-products from side reactions, residual solvents, and degradation products.[1][4] Therefore, a thorough purity assessment is not merely a quality control checkpoint but a fundamental requirement for regulatory compliance and successful drug development.

2.2 The "Purity by Profile" Approach

A single analytical technique rarely provides a complete picture of a compound's purity. A more reliable strategy—the "Purity by Profile" approach—involves using multiple, mechanistically different (orthogonal) analytical techniques. This guide will compare and detail the application of several core techniques to create a comprehensive purity profile for 2-(2-Chloro-3-cyanophenyl)acetic acid.

Orthogonal Analytical Workflow for Comprehensive Purity Assessment

A robust purity assessment workflow systematically investigates different aspects of the sample: the content of the main component, the profile of organic and inorganic impurities, residual solvent levels, and water content. The following workflow illustrates this integrated approach.

Caption: Orthogonal workflow for comprehensive purity assessment.

Primary Assay and Organic Impurity Profiling: A Comparative HPLC-UV Analysis

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for assessing the purity of non-volatile organic compounds in the pharmaceutical industry.[5] Its ability to separate closely related compounds makes it ideal for both quantifying the main component (assay) and detecting organic impurities.

4.1 Rationale for Reversed-Phase HPLC

For a moderately polar molecule like 2-(2-Chloro-3-cyanophenyl)acetic acid, Reversed-Phase HPLC (RP-HPLC) is the method of choice.[6][7][8] In RP-HPLC, the stationary phase is non-polar (e.g., C18), and the mobile phase is polar.[5][6] The separation is based on the hydrophobic interactions between the analyte and the stationary phase.[7][8] By using an acidic mobile phase, the ionization of the carboxylic acid group is suppressed, which leads to better peak shape and retention.[9]

4.2 Detailed Experimental Protocol: HPLC-UV

  • Instrumentation: HPLC system with UV-Vis detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 80% B

    • 15-18 min: 80% B

    • 18-20 min: 80% to 30% B

    • 20-25 min: 30% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water.

  • System Suitability: Perform five replicate injections of the standard solution. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

4.3 Comparative Data Analysis: HPLC

ParameterCommercial SampleReference StandardAcceptance Criteria
Assay (% by Area Normalization) 99.65%99.98%≥ 99.0%
Largest Single Impurity (% Area) 0.18% (at RRT 1.25)0.01%≤ 0.20%
Total Impurities (% Area) 0.35%0.02%≤ 0.50%

4.4 Interpreting Chromatographic Purity

The data indicates the commercial sample meets a typical specification of ≥ 99.0% purity. However, it contains a notable impurity at a relative retention time (RRT) of 1.25 and a higher total impurity level compared to the reference standard. This highlights the necessity of further investigation and, if required by regulatory standards, identification of any impurity exceeding the identification threshold (typically 0.10% or 0.15% depending on the maximum daily dose).[1][3]

Structural Confirmation and Absolute Purity: Quantitative NMR (qNMR)

Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful primary method for purity assessment.[10] Unlike chromatography, which provides a relative purity based on detector response, qNMR can determine the absolute purity of a substance by comparing the integral of an analyte's signal to that of a certified internal standard of known purity and mass.[11][12][13]

5.1 The Principle of qNMR for Absolute Purity

The fundamental principle of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei generating that signal.[10][13] By using a high-purity internal standard with a known proton count, a direct molar ratio between the analyte and the standard can be established, from which the absolute purity can be calculated without needing a reference standard of the analyte itself.[10][14]

5.2 Detailed Experimental Protocol: ¹H qNMR

  • Instrumentation: NMR Spectrometer (400 MHz or higher).

  • Internal Standard: Maleic acid (certified purity ≥ 99.5%).

  • Solvent: Dimethyl sulfoxide-d6 (DMSO-d6).

  • Sample Preparation:

    • Accurately weigh ~20 mg of 2-(2-Chloro-3-cyanophenyl)acetic acid into a vial.

    • Accurately weigh ~10 mg of the maleic acid internal standard into the same vial.

    • Dissolve the mixture in ~0.7 mL of DMSO-d6.

  • Acquisition Parameters:

    • Pulse Angle: 30-45 degrees.

    • Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons).

    • Number of Scans: 16 or higher for good signal-to-noise.

  • Data Processing: Apply appropriate phasing and baseline correction. Integrate a well-resolved, non-overlapping signal from the analyte (e.g., the methylene -CH2- protons) and a signal from the internal standard (e.g., the vinyl protons of maleic acid).

5.3 Comparative Data Analysis: qNMR

ParameterCommercial SampleReference StandardTheoretical Value
Absolute Purity (% w/w) 98.9%99.7%N/A
Structural Confirmation ConsistentConsistentConsistent

The qNMR results provide an absolute purity value, which is often slightly lower than the HPLC area % value because qNMR also accounts for non-UV active impurities like water and residual solvents.[11][12] The data here corroborates the high purity of the commercial sample while providing a more accurate mass-based purity value.

Identification of Volatile Impurities and Residual Solvents: Headspace GC-MS

Residual solvents are organic volatile chemicals used during the synthesis of drug substances.[15] Their levels are strictly controlled according to ICH Q3C guidelines due to their potential toxicity.[1] Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) is the gold standard for this analysis due to its high sensitivity and specificity for volatile compounds.[15][16]

6.1 Why Headspace GC-MS is Essential

Direct injection of the non-volatile API into a GC system is often impractical. The headspace technique involves heating the sample in a sealed vial, allowing volatile solvents to partition into the gas phase (headspace), which is then injected into the GC-MS system.[17][18] This prevents contamination of the GC system and provides a clean, concentrated sample of the volatile analytes.

6.2 Detailed Experimental Protocol: HS-GC-MS

  • Instrumentation: GC-MS with a static headspace autosampler.

  • Column: DB-624 or equivalent, 30 m x 0.32 mm, 1.8 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

  • Oven Program: 40°C (hold 5 min), ramp to 240°C at 10°C/min, hold 5 min.

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80°C.

    • Vial Equilibration Time: 20 min.

  • MS Parameters: Scan mode from m/z 35 to 350.

  • Sample Preparation: Accurately weigh ~100 mg of the sample into a 20 mL headspace vial. Add 5 mL of a suitable solvent (e.g., Dimethyl sulfoxide).

6.3 Comparative Data Analysis: Residual Solvents

Solvent IdentifiedCommercial Sample (ppm)Reference Standard (ppm)ICH Q3C Limit (ppm)
Toluene 150< 50 (Not Detected)890 (Class 2)
Ethyl Acetate 250< 50 (Not Detected)5000 (Class 3)

The commercial sample contains detectable levels of Toluene and Ethyl Acetate, likely from the synthesis or purification steps.[4][19] Both are well below the ICH limits, indicating the material is safe for use in this regard.

Elemental Composition and Inorganic Impurities

Elemental analysis (CHN analysis) provides the mass fractions of carbon, hydrogen, and nitrogen in a sample.[20][21] This technique is fundamental for confirming the empirical formula of a compound and serves as an indirect check for inorganic impurities (which do not contain C, H, or N).[20][22]

7.1 Protocol: CHN Elemental Analysis

The analysis is performed using an automated elemental analyzer, which combusts the sample at high temperature in an oxygen-rich environment.[20][22] The resulting gases (CO2, H2O, N2) are separated and quantified by a thermal conductivity detector.

7.2 Data Comparison: Elemental Analysis

ElementCommercial Sample (%)Reference Standard (%)Theoretical Value (%) for C9H5ClN2O2
Carbon (C) 51.7551.8251.82
Hydrogen (H) 2.402.422.42
Nitrogen (N) 13.3813.4313.43

The elemental composition of both the commercial sample and the reference standard aligns closely with the theoretical values, typically within the accepted deviation of ±0.4%.[23][24] This confirms the correct elemental makeup of the material.

Water Content Determination: Karl Fischer Titration

Water content is a critical parameter as it can affect the stability and reactivity of a pharmaceutical intermediate.[25] Karl Fischer (KF) titration is a highly specific method for determining water content and is considered a gold standard in the pharmaceutical industry.[25][26][27] Unlike 'Loss on Drying', KF titration is specific to water and is not affected by other volatile components.[26]

8.1 Protocol: Coulometric Karl Fischer Titration

For samples with low water content (<1%), coulometric KF titration is preferred for its higher accuracy.[25] A small, accurately weighed amount of the sample is introduced into the KF titration cell, where iodine is electrochemically generated to react with the water present.

8.2 Data Comparison: Water Content

ParameterCommercial Sample (%)Reference Standard (%)Acceptance Criteria
Water Content (w/w) 0.15%0.08%≤ 0.50%

The water content for both samples is low and well within typical specifications.

Synthesizing the Data: A Holistic Purity Verdict

By integrating the data from all five orthogonal techniques, a comprehensive and reliable purity profile of the commercial 2-(2-Chloro-3-cyanophenyl)acetic acid sample can be established.

  • Purity Assessment Summary:

    • HPLC Assay: 99.65% (relative purity)

    • qNMR Assay: 98.9% (absolute purity)

    • Total Organic Impurities: 0.35%

    • Residual Solvents: 400 ppm (0.04%)

    • Water Content: 0.15%

Summing the contributions from impurities, solvents, and water (0.35% + 0.04% + 0.15% = 0.54%), and subtracting from 100%, gives an estimated purity of 99.46%. This aligns well with the relative purity found by HPLC. The absolute purity determined by qNMR (98.9%) provides the most conservative and mass-accurate value. The commercial sample meets all typical quality specifications and is suitable for use in further development, with a well-characterized impurity profile. This multi-technique approach provides a high degree of confidence in the material's quality, fulfilling the principles of scientific rigor and regulatory expectation.

References

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

  • AMSbiopharma. (2025). Impurity guidelines in drug development under ICH Q3. [Link]

  • Analab Scientific Instruments. (2024). The Role of Karl Fischer Titration in Pharmaceutical Analysis. [Link]

  • Pauli, G. F., Chen, S.-N., Simmler, C., Lankin, D. C., Gödecke, T., Jaki, B. U., Friesen, J. B., McAlpine, J. B., & Napolitano, J. G. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]

  • Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). [Link]

  • USP. (n.d.). USP 1225 Validation Procedures. U.S. Pharmacopeia. [Link]

  • ResolveMass Laboratories Inc. (2025). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link]

  • Mettler Toledo. (n.d.). What Is Karl Fischer Titration? [Link]

  • Food and Drug Administration. (n.d.). Guidance for Industry - Q3A Impurities in New Drug Substances. [Link]

  • AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. [Link]

  • European Medicines Agency. (2006). ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). [Link]

  • AquaLab. (n.d.). Karl Fischer vs. water activity: Which is best in pharmaceuticals. [Link]

  • Wikipedia. (n.d.). Elemental analysis. [Link]

  • SIELC Technologies. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. [Link]

  • European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]

  • ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances. [Link]

  • Pharmaguideline. (2011). Water Content Determination by Karl Fischer. [Link]

  • PubMed. (n.d.). Chromatographic separations of aromatic carboxylic acids. [Link]

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A Medicinal Chemist's Guide to Bioisosteric Replacements for 2-(2-Chloro-3-cyanophenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of Bioisosteres to Optimize Lead Compounds

In the landscape of modern drug discovery, the strategic modification of lead compounds through bioisosteric replacement is a cornerstone of medicinal chemistry. This approach aims to enhance a molecule's potency, selectivity, and pharmacokinetic profile while minimizing off-target effects and toxicity. This guide provides an in-depth technical comparison of bioisosteres for the functional groups present in 2-(2-chloro-3-cyanophenyl)acetic acid, a scaffold relevant to the development of inhibitors for key therapeutic targets such as Transforming growth factor beta-activated kinase 1 (TAK1) and Cyclooxygenase-2 (COX-2).

The Core Moiety: A Phenylacetic Acid Scaffold with Dual Functionality

The 2-(2-Chloro-3-cyanophenyl)acetic acid structure presents three key functional groups amenable to bioisosteric modification: the carboxylic acid, the chlorine atom, and the nitrile group. Understanding the role of each is paramount for rational drug design. The phenylacetic acid motif is a well-established pharmacophore in various non-steroidal anti-inflammatory drugs (NSAIDs) that target COX enzymes.[1][2][3][4] More recently, related structures have been explored as inhibitors of TAK1, a critical kinase in inflammatory signaling pathways.[5][6][7][8][9] The chloro and cyano substituents offer vectors for fine-tuning electronic properties, lipophilicity, and target engagement.

Strategic Bioisosteric Replacements: A Data-Driven Comparison

The following sections detail potential bioisosteric replacements for each functional group of 2-(2-chloro-3-cyanophenyl)acetic acid, supported by experimental data from analogous series of compounds where available.

Carboxylic Acid Bioisosteres: Beyond the Classic Acid

The carboxylic acid group, while often crucial for target binding through ionic interactions and hydrogen bonding, can present challenges related to poor membrane permeability and rapid metabolism.[10][11] Several bioisosteres can mitigate these issues while retaining or enhancing biological activity.

BioisostereRationale for ReplacementExpected Impact on Properties
Tetrazole Mimics the acidity and planar geometry of a carboxylic acid. Often improves metabolic stability and lipophilicity.Can enhance oral bioavailability. May require optimization to balance lipophilicity and aqueous solubility.
Acyl Sulfonamide Can form similar hydrogen bond interactions as a carboxylic acid. Generally increases lipophilicity and metabolic stability.May improve cell permeability and offer alternative intellectual property space.
Hydroxamic Acid Can act as a hydrogen bond donor and acceptor. Also possesses metal-chelating properties.May introduce new binding interactions or alter the mechanism of action.
Squaric Acid A highly acidic, planar bioisostere that can mimic the charge distribution of a carboxylate.Can provide a novel and patentable scaffold with unique electronic properties.[12]

Experimental Workflow: Logic of Bioisostere Selection for the Carboxylic Acid Moiety

G Start Parent Compound: 2-(2-Chloro-3-cyanophenyl)acetic acid Problem Challenges with Carboxylic Acid: - Poor oral bioavailability - Metabolic instability (e.g., glucuronidation) - Potential for off-target effects Start->Problem Strategy Bioisosteric Replacement Strategy Problem->Strategy Tetrazole Tetrazole (pKa ≈ 4.5-5.0) Maintains acidity, increases lipophilicity Strategy->Tetrazole Sulfonamide Acyl Sulfonamide (pKa ≈ 3-5) Improves metabolic stability, cell permeability Strategy->Sulfonamide Hydroxamic Hydroxamic Acid (pKa ≈ 9) Introduces potential for new interactions Strategy->Hydroxamic Synthesis Parallel Synthesis of Analogs Tetrazole->Synthesis Sulfonamide->Synthesis Hydroxamic->Synthesis Screening In Vitro Biological Evaluation (e.g., Target enzyme inhibition, cell-based assays) Synthesis->Screening ADME In Vitro ADME Profiling (Solubility, permeability, metabolic stability) Synthesis->ADME Analysis Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analysis Screening->Analysis ADME->Analysis Decision Selection of Candidate(s) for In Vivo Studies Analysis->Decision

Caption: Rationale for selecting carboxylic acid bioisosteres.

Chlorine Bioisosteres: Modulating Halogen Interactions

The chlorine atom in the ortho position influences the conformation of the phenylacetic acid side chain and contributes to the electronic environment of the aromatic ring. Bioisosteric replacement can fine-tune these properties.

BioisostereRationale for ReplacementExpected Impact on Properties
Fluorine Smaller size and higher electronegativity compared to chlorine. Can form stronger, more localized electrostatic interactions.May alter binding affinity and selectivity. Can impact metabolic stability at the site of substitution.
Methyl Group Similar in size to a chlorine atom but electronically different (electron-donating vs. electron-withdrawing).Can probe the importance of electronic effects versus steric bulk at this position. May be a site for metabolism.
Trifluoromethyl Group Strongly electron-withdrawing and lipophilic. Offers a significant change in electronic properties while maintaining steric bulk.Can drastically alter the pKa of nearby functional groups and impact protein-ligand interactions.

Comparative Data: Impact of Chlorine vs. Fluorine Substitution

Nitrile Bioisosteres: Exploring Alternative Polar Interactions

The nitrile group is a versatile functional group that can act as a hydrogen bond acceptor and participate in dipole-dipole interactions. Its replacement can probe the nature of the binding pocket.

BioisostereRationale for ReplacementExpected Impact on Properties
Trifluoromethyl Group Strongly polar and metabolically stable. Occupies a similar space as the nitrile group.Can mimic the electron-withdrawing nature of the nitrile while offering different interaction potential.
Oxadiazole A five-membered heterocycle that can act as a hydrogen bond acceptor and mimic the linear geometry of the nitrile.Can improve metabolic stability and introduce additional points for interaction.
Thiazole Another heterocyclic bioisostere that can modulate the electronic properties and introduce new hydrogen bonding capabilities.Can alter the vector of interaction with the target protein.

Experimental Protocols

General Synthesis of Tetrazole Bioisosteres from Nitriles

The conversion of a nitrile to a tetrazole is a common and effective method for bioisosteric replacement of a carboxylic acid (via the nitrile precursor).

Step 1: Synthesis of the Nitrile Precursor (if not commercially available)

A common route to the precursor 2-(2-chloro-3-cyanophenyl)acetonitrile would involve a Sandmeyer reaction on a suitable aminophenylacetonitrile derivative or nucleophilic substitution on a benzylic halide.

Step 2: Cycloaddition to Form the Tetrazole

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the nitrile precursor (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or toluene.

  • Addition of Reagents: Add sodium azide (1.5 - 3.0 eq) and a Lewis acid catalyst such as zinc bromide (1.0 - 2.0 eq) or an ammonium salt like triethylammonium chloride (1.0 - 2.0 eq).

  • Reaction Conditions: Heat the reaction mixture to 80-120 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature and carefully quench with an acidic aqueous solution (e.g., 1M HCl) to neutralize any remaining azide and protonate the tetrazole.

  • Isolation and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Note: Extreme caution must be exercised when working with azides, as they are potentially explosive. Hydrazoic acid, which can be formed upon acidification, is highly toxic and volatile. All procedures should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

General Synthesis of Acyl Sulfonamide Bioisosteres
  • Synthesis of the Sulfonamide: React the corresponding aniline precursor with a sulfonyl chloride in the presence of a base like pyridine or triethylamine.

  • Acylation: Acylate the resulting sulfonamide with an appropriate acylating agent (e.g., acetyl chloride or acetic anhydride) to yield the final N-acylsulfonamide.

Data Presentation: A Framework for Comparison

To facilitate a direct comparison of the synthesized bioisosteres, the following data should be collected and organized:

CompoundBioisosteric ReplacementTarget IC50 (µM)Cell-based Potency (µM)Aqueous Solubility (µg/mL)Caco-2 Permeability (10⁻⁶ cm/s)Microsomal Stability (t½, min)
Parent Acid -
Tetrazole Analog COOH -> Tetrazole
Sulfonamide Analog COOH -> SO₂NHAc
Fluoro Analog Cl -> F
Methyl Analog Cl -> CH₃
CF₃ Analog (Nitrile) CN -> CF₃
Oxadiazole Analog CN -> Oxadiazole

Logical Relationship: From Synthesis to Evaluation

G cluster_synthesis Synthesis cluster_evaluation Biological & Physicochemical Evaluation cluster_analysis Data Analysis & Decision Making Start 2-(2-Chloro-3-cyanophenyl)acetic acid and Precursors Bioisosteres Synthesis of Bioisosteric Analogs (Tetrazole, Sulfonamide, F, Me, CF3, etc.) Start->Bioisosteres Purification Purification and Characterization (NMR, MS, HPLC) Bioisosteres->Purification Biochemical Biochemical Assays (e.g., TAK1 or COX-2 Inhibition) Purification->Biochemical Cellular Cell-based Assays (e.g., Cytokine release, Proliferation) Purification->Cellular ADME In Vitro ADME Assays (Solubility, Permeability, Stability) Purification->ADME SAR Structure-Activity Relationship (SAR) Biochemical->SAR Cellular->SAR SPR Structure-Property Relationship (SPR) ADME->SPR Decision Lead Optimization & Candidate Selection SAR->Decision SPR->Decision

Caption: Workflow from synthesis to candidate selection.

Conclusion: A Pathway to Optimized Leads

The strategic application of bioisosterism to the 2-(2-chloro-3-cyanophenyl)acetic acid scaffold offers a powerful toolkit for medicinal chemists to address the multifaceted challenges of drug development. By systematically replacing the carboxylic acid, chlorine, and nitrile functionalities with well-chosen bioisosteres, researchers can fine-tune the physicochemical and pharmacological properties of lead compounds targeting enzymes like TAK1 and COX-2. This data-driven, iterative process of design, synthesis, and evaluation is essential for advancing promising molecules through the drug discovery pipeline.

References

  • Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors.

  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective.

  • TAK1 inhibitor | TAK1 agonist | TAK1 activator.

  • Structure-guided development of covalent TAK1 inhibitors.

  • TAK1 — TargetMol Chemicals.

  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships.

  • Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors.

  • Novel Acid-Type cyclooxygenase-2 Inhibitors: Design, Synthesis, and Structure-Activity Relationship for Anti-Inflammatory Drug.

  • Structures and binding mechanisms of COX-2 inhibitor scaffolds a)...

  • Identification of New Potential Cyclooxygenase-2 Inhibitors Using Structure-Based Virtual Screening, Molecular Dynamics and Pharmacokinetic Modelling.

  • Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[1][5][7]triazino[2,3-c]quinazolines.

  • The Use of Bioisosterism in Drug Design and Molecular Modification.

  • Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[1][5][7]triazino[2,3-C]quinazolines.

  • Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design.

  • Bioisosteric Replacements.

  • A Review Report on Newer Advancement in Bioisosteric Replacement in Drug Design.

  • Synthesis, SAR and antibacterial activity of hybrid chloro, dichloro-phenylthiazolyl-s-triazines.

  • Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies.

  • Squaryl molecular metaphors - application to rational drug design and imaging agents.

  • Biological Activity of Natural and Synthetic Compounds.

  • Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives.

  • 2-(3-Cyanophenyl)acetic acid.

  • Rediscovering Cyanogen Gas for Organic Synthesis: Formation of 2-Cyanothiazole Derivatives.

  • 2-AMINO-3-CYANOPYRIDINE: A BIOACTIVE SCAFFOLD Kuntal Manna, Partha Sakha Ghosh*, Manik Das, Udayan Banik and Ashish Das Depart.

  • Synthetic Approaches, Properties, and Applications of Acylals in Preparative and Medicinal Chemistry.

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Safety Operating Guide

Personal protective equipment for handling 2-(2-Chloro-3-cyanophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "At a Glance" Safety Profile

2-(2-Chloro-3-cyanophenyl)acetic acid is a multi-functionalized aromatic intermediate commonly used in non-steroidal anti-inflammatory drug (NSAID) synthesis.[1] Its safety profile is defined by three distinct moieties: the carboxylic acid (corrosive/irritant), the nitrile (potential metabolic toxicity), and the aryl chloride (lipophilicity/sensitization).

Immediate Action Required:

  • Primary Hazard: Respiratory and mucosal irritation (H335, H319); Potential acute toxicity via ingestion (H302).

  • Critical Incompatibility: Do NOT mix with strong oxidizing agents or strong mineral acids (risk of HCN evolution).

  • Containment: Handle exclusively within a certified chemical fume hood.

Part 1: Risk Assessment & Hazard Identification

The "Why" behind the protocol.

To select the correct PPE, we must understand the chemical behavior of the molecule. This is not a generic "acid"; it is a functionalized pharmacophore.

Functional GroupHazard MechanismOperational Implication
Carboxylic Acid (-COOH) Proton donor (pKa ~4.0). Causes immediate protein denaturation on mucous membranes.Eye Protection: Safety glasses are insufficient. Goggles are mandatory to prevent powder ingress.
Nitrile (-CN) Metabolic release of cyanide ions is slow but possible under thermal stress or enzymatic breakdown.Waste Segregation: Never mix with acidic aqueous waste streams.
Aryl Chloride (-Cl) Increases lipophilicity, facilitating skin absorption of the acidic moiety.Glove Protocol: Single nitrile gloves may allow micro-permeation. Double-gloving is required.

Part 2: The PPE Matrix (Personal Protective Equipment)

Standardized for Potent Compound Handling (OEB 3 equivalent).

This matrix replaces generic advice with specific, field-tested configurations.

Hand Protection Strategy

Recommendation: Double-gloving with specific breakthrough monitoring.

  • Inner Glove: Low-modulus Nitrile (4 mil / 0.10 mm). Purpose: Tactile sensitivity and sweat barrier.

  • Outer Glove: High-Performance Nitrile or Neoprene (Min 5 mil / 0.12 mm). Purpose: Chemical resistance.

  • Validation: Inspect gloves for pinholes by air-inflation prior to donning.

Respiratory & Eye Protection
ComponentSpecificationRationale
Primary Engineering Control Fume Hood (Face velocity: 80–100 fpm)Prevents inhalation of fine dust during weighing.
Respiratory (Backup) N95 or P100 (NIOSH Certified)Required only if weighing outside a hood (not recommended) or during spill cleanup.
Eye Protection Chemical Splash Goggles (Indirect Vent)Prevents "dust migration" behind lenses which occurs with standard safety glasses.
Body Protection Lab Coat (Tyvek® or Cotton) + Sleeves Tyvek sleeves cover the wrist gap between glove and coat.
PPE Decision Logic (Visualization)

PPE_Decision_Tree Start Task: Handle 2-(2-Chloro-3-cyanophenyl)acetic acid State Physical State? Start->State Solid Solid / Powder State->Solid Solution Dissolved in Solvent State->Solution Hood Is Fume Hood Available? Solid->Hood SolventCheck Check Solvent Compatibility (DCM vs. Methanol) Solution->SolventCheck HoodYes Standard PPE: 1. Double Nitrile Gloves 2. Splash Goggles 3. Lab Coat Hood->HoodYes Yes HoodNo STOP WORK. Respiratory Protection (P100) Required. Hood->HoodNo No Laminate Use Silver Shield/Laminate Gloves (If Halogenated Solvent) SolventCheck->Laminate DCM/Chloroform Standard Double Nitrile Acceptable (If Polar/Aqueous Solvent) SolventCheck->Standard Methanol/Water

Figure 1: PPE Selection Logic based on physical state and engineering controls. Note the escalation to Laminate gloves if dissolved in aggressive halogenated solvents.

Part 3: Operational Protocol (Step-by-Step)

Phase 1: Weighing & Transfer

Risk: Static charge generation causing powder dispersal.

  • Static Control: Use an ionizing bar or anti-static gun inside the balance enclosure. Organic acids often carry static charges that cause "jumping" of powder.

  • Taring: Tare the receiving vessel with the lid on to minimize open exposure time.

  • Transfer: Use a disposable anti-static spatula. Do not pour from the stock bottle; scoop gently to avoid aerosolization.

Phase 2: Solubilization & Reaction

Risk: Exotherm and Splashing.

  • Solvent Choice: The compound is soluble in polar organic solvents (DMSO, Methanol) and basic aqueous solutions (NaOH).

  • Addition Order: Add the solid to the solvent, not vice-versa, to prevent "puffing" of the powder.

  • Incompatibility Check: If using basic conditions (to form the salt), ensure the pH does not exceed 12 and temperature is controlled (<40°C) to prevent hydrolysis of the nitrile group to an amide/acid.

Phase 3: Spill Response
  • Isolate: Evacuate the immediate area (3-meter radius).

  • PPE Upgrade: Don P100 respirator and double gloves.

  • Neutralize: Do not use water initially (spreads the chemical). Cover with a dry absorbent (Vermiculite) or a specific "Organic Acid" spill kit.

  • Clean: Scoop into a hazardous waste bag. Wipe surface with dilute sodium bicarbonate (5%) to neutralize trace acid residues.

Part 4: Waste Disposal & Deactivation

Crucial: The Chlorine atom dictates the disposal path.

This compound is a Halogenated Organic . It cannot be disposed of in standard organic waste streams intended for fuel blending, as burning chlorinated compounds without scrubbers releases toxic dioxins and HCl gas.

Waste_Disposal Waste Waste Generation Type Liquid or Solid? Waste->Type SolidWaste Solid Waste (Wipes, PPE, Powder) Type->SolidWaste LiquidWaste Liquid Waste (Mother Liquor) Type->LiquidWaste BinSolid Hazardous Solid Waste Bin (Tag: Toxic/Irritant) SolidWaste->BinSolid HalogenCheck Contains Halogenated Solvents (DCM)? LiquidWaste->HalogenCheck HaloStream Halogenated Waste Stream (High Temp Incineration) HalogenCheck->HaloStream Yes HalogenCheck->HaloStream No (Compound itself is halogenated) Restriction CRITICAL: Do NOT mix with Strong Acids HaloStream->Restriction NonHaloStream Non-Halogenated Stream (Fuel Blending)

Figure 2: Waste Disposal Logic. Note that even if the solvent is non-halogenated (e.g., Methanol), the presence of the Chloro-compound often mandates the "Halogenated" waste stream depending on concentration.

References

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Personal Protective Equipment (29 CFR 1910.132). [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.